molecular formula C10H20N2O B090903 1-Hexanoylpiperazine CAS No. 18903-05-4

1-Hexanoylpiperazine

Katalognummer: B090903
CAS-Nummer: 18903-05-4
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: ZVWWNYWKAQNQTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexanoylpiperazine is a piperazine derivative with the molecular formula C10H20N2O. Piperazine compounds are a broad class of organic molecules consisting of a six-membered ring with two nitrogen atoms, and their derivatives are of significant interest in medicinal and pharmacological research due to their diverse biological activities . While the specific research applications and mechanism of action for 1-Hexanoylpiperazine are not detailed in the available literature, piperazine-based structures are frequently explored as key scaffolds in drug discovery and development. This compound serves as a valuable building block or intermediate for researchers synthesizing and investigating novel molecules, particularly in the development of compounds with potential pharmacological properties. It is supplied as a clear liquid and is intended for research use only. All information provided is for research purposes and not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-piperazin-1-ylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-3-4-5-10(13)12-8-6-11-7-9-12/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWWNYWKAQNQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390628
Record name 1-hexanoylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18903-05-4
Record name 1-(1-Piperazinyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18903-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-hexanoylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18903-05-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Hexanoylpiperazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Hexanoylpiperazine, a derivative of the ubiquitous piperazine scaffold. As a Senior Application Scientist, the following sections are designed to deliver not just data, but actionable insights into the molecule's core properties, synthesis, and its potential utility in the modern drug discovery landscape. We will delve into the causality behind its chemical characteristics and explore its role as a valuable building block in the synthesis of more complex bioactive molecules.

Core Molecular Profile of 1-Hexanoylpiperazine

1-Hexanoylpiperazine, also known by its IUPAC name 1-(piperazin-1-yl)hexan-1-one, is a disubstituted piperazine.[1] The molecule consists of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, which is acylated at one of the nitrogen atoms with a hexanoyl group. This structural feature significantly influences its physicochemical properties and potential biological interactions.

Structural and Chemical Identity

The fundamental structural and identifying information for 1-Hexanoylpiperazine is summarized in the table below.

IdentifierValueSource
IUPAC Name 1-(piperazin-1-yl)hexan-1-onePubChem[1]
CAS Number 18903-05-4PubChem[1]
Molecular Formula C₁₀H₂₀N₂OPubChem[1]
Molecular Weight 184.28 g/mol PubChem[1]
Canonical SMILES CCCCCC(=O)N1CCNCC1PubChem[1]
InChI Key ZVWWNYWKAQNQTM-UHFFFAOYSA-NPubChem[1]

Figure 1: 2D Structure of 1-Hexanoylpiperazine.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The hexanoyl group, a six-carbon aliphatic chain, imparts a degree of lipophilicity to the otherwise polar piperazine ring. This balance is a key feature of many drug molecules, influencing their solubility, permeability, and metabolic stability.

PropertyValueSource
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 184.157563 g/mol PubChem[1]
Topological Polar Surface Area 32.3 ŲPubChem[1]

Synthesis of 1-Hexanoylpiperazine: A Methodological Overview

While specific, detailed protocols for the synthesis of 1-Hexanoylpiperazine are not extensively published in peer-reviewed literature, its structure lends itself to a straightforward and common synthetic transformation: the acylation of a secondary amine. The most probable and efficient method for its laboratory-scale synthesis is the reaction of piperazine with hexanoyl chloride.

Retrosynthetic Analysis

A retrosynthetic approach to 1-Hexanoylpiperazine reveals a simple disconnection at the amide bond, leading back to piperazine and hexanoyl chloride as readily available starting materials.

Retrosynthesis Target 1-Hexanoylpiperazine Disconnect Amide Bond Disconnection Target->Disconnect Retrosynthesis Precursors Piperazine + Hexanoyl Chloride Disconnect->Precursors

Caption: Retrosynthetic analysis of 1-Hexanoylpiperazine.

Experimental Protocol: Acylation of Piperazine

This protocol is a representative method for the synthesis of 1-Hexanoylpiperazine, based on established principles of organic chemistry.

Objective: To synthesize 1-Hexanoylpiperazine via the acylation of piperazine with hexanoyl chloride.

Materials:

  • Piperazine

  • Hexanoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equivalent) in dichloromethane. The use of a molar excess of piperazine (e.g., 2-3 equivalents) can be employed to act as both the reactant and the base, though the use of a tertiary amine base like triethylamine is more common for precise stoichiometry. If using a base, add triethylamine (1.1 equivalents) to the solution.

  • Addition of Acyl Chloride: Cool the solution in an ice bath to 0 °C. Slowly add hexanoyl chloride (1.0 equivalent) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and the hydrochloride salt of the base, and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-Hexanoylpiperazine can be purified by column chromatography on silica gel or by distillation under reduced pressure, if it is a liquid at room temperature.

Role and Applications in Drug Discovery and Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] Its presence can impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and it can serve as a versatile linker between different pharmacophoric elements.

While there is a lack of specific literature detailing the biological activity of 1-Hexanoylpiperazine itself, its value lies in its potential as a chemical building block or a fragment in the synthesis of larger, more complex molecules for drug discovery campaigns. The hexanoyl group provides a lipophilic handle that can be used to probe binding pockets of biological targets for hydrophobic interactions.

A Building Block for Compound Libraries

1-Hexanoylpiperazine can be utilized as a starting material for the synthesis of compound libraries. The remaining secondary amine of the piperazine ring is available for further functionalization, allowing for the rapid generation of a diverse set of molecules for high-throughput screening.

Library_Synthesis Start 1-Hexanoylpiperazine Reaction Reaction with various R-X Start->Reaction Library Diverse Library of N,N'-disubstituted Piperazines Reaction->Library

Caption: Use of 1-Hexanoylpiperazine in library synthesis.

Potential as a Lead Structure for Optimization

In a drug discovery program, 1-Hexanoylpiperazine could serve as a hit or a lead compound that requires further optimization. Structure-activity relationship (SAR) studies would involve modifying both the hexanoyl chain (e.g., altering its length, introducing branching, or adding cyclic moieties) and substituting the second nitrogen of the piperazine ring to improve potency, selectivity, and pharmacokinetic properties.[2]

Analytical Methodologies

The analysis of piperazine and its derivatives often requires specific analytical techniques due to the lack of a strong chromophore in the piperazine ring, making UV detection challenging at low concentrations.

High-Performance Liquid Chromatography (HPLC)

For the analysis of 1-Hexanoylpiperazine by HPLC, a few approaches can be considered:

  • Direct Detection at Low UV Wavelengths: While not highly sensitive, detection at low UV wavelengths (around 200-210 nm) may be possible for concentrated samples.

  • Derivatization: A more sensitive method involves the derivatization of the secondary amine of 1-Hexanoylpiperazine with a UV-active labeling agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), prior to HPLC analysis. This creates a stable, UV-active derivative that can be detected with high sensitivity.

  • Mass Spectrometry (MS) Detection: The most robust and sensitive method for the analysis of 1-Hexanoylpiperazine is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique does not require a chromophore and provides high selectivity and sensitivity for quantification.

Representative LC-MS Protocol

Objective: To develop a quantitative method for 1-Hexanoylpiperazine in a relevant matrix (e.g., plasma, reaction mixture).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode. 1-Hexanoylpiperazine is expected to readily form a protonated molecule [M+H]⁺.

  • Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be used for high sensitivity and selectivity. In MRM mode, a specific precursor ion (the [M+H]⁺ ion of 1-Hexanoylpiperazine) is selected and fragmented, and a specific product ion is monitored.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Hexanoylpiperazine is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

1-Hexanoylpiperazine is a structurally straightforward yet chemically significant molecule. Its core properties, derived from the combination of a hydrophilic piperazine ring and a lipophilic hexanoyl chain, make it an interesting compound from a medicinal chemistry perspective. While it may not have known direct biological applications, its true value for researchers and drug development professionals lies in its utility as a versatile building block for the synthesis of novel, more complex molecules. The synthetic and analytical methodologies outlined in this guide provide a practical framework for working with this and similar N-acylpiperazine derivatives, enabling their effective use in the ongoing quest for new therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3248922, 1-Hexanoylpiperazine. Retrieved from [Link].

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]

  • Panda, K. C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Vernalis (R&D) Ltd. (2004). PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES. European Patent Office. EP1615909A1. Retrieved from [Link].

  • Godfrey, N. J., & Schwoegler, E. J. (1962). Preparation of piperazine and piperazine hydrate. U.S. Patent No. US3112317A. Google Patents.
  • Millennium Pharmaceuticals, Inc. (2003). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. European Patent Office. EP1531822A2. Retrieved from [Link].

  • Godfrey, N. J., & Schwoegler, E. J. (1962). Process for preparation of piperazine. U.S. Patent No. US3037023A. Google Patents.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). Preparation method of 1-cyclohexyl piperazine. Chinese Patent No. CN112645901A. Google Patents.
  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4355–4362. [Link]

  • Santos, R., et al. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery, 16(1), 19–34. [Link]

  • Ashour, F. A., et al. (2014). Molecular design and synthesis of 1,4-disubstituted piperazines as α(1)-adrenergic receptor blockers. Bioorganic & Medicinal Chemistry, 22(10), 2886–2897. [Link]

Sources

A Comprehensive Technical Guide to 1-Hexanoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Hexanoylpiperazine, a valuable chemical intermediate in various research and development applications. We will explore its fundamental chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Chemical Identity

1-Hexanoylpiperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The addition of a hexanoyl group (a six-carbon acyl chain) to one of the nitrogen atoms defines its unique chemical structure and properties.

Identifier Value Source
CAS Number 18903-05-4[1][2][3][4]
Molecular Formula C₁₀H₂₀N₂O[1][2]
Molecular Weight 184.28 g/mol [1][2][4]
IUPAC Name 1-piperazin-1-ylhexan-1-one[2]

Below is a diagram illustrating the chemical structure of 1-Hexanoylpiperazine.

Caption: Chemical structure of 1-Hexanoylpiperazine.

Physicochemical Properties

Understanding the physicochemical properties of 1-Hexanoylpiperazine is crucial for its handling, storage, and application in experimental settings.

Property Value Source
Density 0.965 g/cm³
Boiling Point 316.3°C at 760 mmHg
XLogP3-AA 1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]

The XLogP3-AA value of 1 suggests a moderate level of lipophilicity, which can be a critical parameter in drug design, influencing factors like membrane permeability and bioavailability. The presence of both hydrogen bond donors and acceptors indicates its potential to participate in hydrogen bonding, which can affect its solubility and interactions with biological targets.

Synthesis and Reactivity

The synthesis of 1-Hexanoylpiperazine typically involves the acylation of piperazine with a hexanoyl derivative. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of 1-Hexanoylpiperazine

Objective: To synthesize 1-Hexanoylpiperazine via the acylation of piperazine.

Materials:

  • Piperazine

  • Hexanoyl chloride (or hexanoic anhydride)

  • Anhydrous dichloromethane (DCM) as a solvent

  • Triethylamine (or another suitable base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (2 equivalents) in anhydrous DCM. The use of excess piperazine helps to minimize the formation of the di-acylated product.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution to act as a scavenger for the HCl generated during the reaction.

  • Acylation: Cool the reaction mixture in an ice bath. Add hexanoyl chloride (1 equivalent) dropwise to the stirred solution. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-Hexanoylpiperazine.

The following diagram illustrates the general workflow for the synthesis of 1-Hexanoylpiperazine.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Reaction Setup Reaction Setup Base Addition Base Addition Reaction Setup->Base Addition Acylation Acylation Base Addition->Acylation Reaction Monitoring Reaction Monitoring Acylation->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis and purification of 1-Hexanoylpiperazine.

Applications in Research and Development

The piperazine moiety is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. The addition of a lipophilic hexanoyl chain can modulate the biological activity of the parent piperazine ring, making 1-Hexanoylpiperazine a useful building block in the synthesis of novel compounds.

Potential areas of application include:

  • Drug Discovery: As a precursor for the synthesis of more complex molecules with potential therapeutic activities. The piperazine core is found in a wide range of drugs, including antipsychotics, antihistamines, and anti-cancer agents.

  • Agrochemical Research: As an intermediate in the development of new pesticides and herbicides.

  • Materials Science: In the synthesis of polymers and other materials with specific functional properties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Hexanoylpiperazine is associated with the following hazards[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Hexanoylpiperazine is a versatile chemical intermediate with a well-defined chemical identity and a range of potential applications in research and development. Its synthesis is straightforward, and its physicochemical properties make it an attractive building block for the design of new molecules. As with any chemical, proper safety precautions must be observed during its handling and use.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3248922, 1-Hexanoylpiperazine. [Link]

  • Tetrahedron. 1-Hexanoyl-piperazine. [Link]

  • Chemical Sourcing. 1-HEXANOYL-PIPERAZINE CAS#:18903-05-4. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-Hexanoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous clinically significant drugs. 1-Hexanoylpiperazine serves as a fundamental lipophilic building block for the synthesis of more complex pharmaceutical agents. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of 1-Hexanoylpiperazine. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical process parameters, addresses the primary synthetic challenge of selective mono-N-acylation, and establishes a self-validating protocol through comprehensive spectroscopic analysis. The methodologies detailed herein are designed to be robust, scalable, and reproducible, providing researchers with a reliable framework for producing high-purity 1-Hexanoylpiperazine for drug discovery and development applications.

The Strategic Synthesis of 1-Hexanoylpiperazine

Mechanistic Principle: Nucleophilic Acyl Substitution

The synthesis of 1-Hexanoylpiperazine is fundamentally a nucleophilic acyl substitution. The reaction involves the attack of a nitrogen atom of the piperazine ring on the electrophilic carbonyl carbon of an activated hexanoyl group, typically hexanoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride leaving group and forming the stable amide bond.

The Core Challenge: Achieving Mono-Selectivity

Piperazine possesses two secondary amine nitrogens of similar nucleophilicity. Consequently, the reaction with an acylating agent can lead to a mixture of the desired mono-acylated product (1-Hexanoylpiperazine) and the undesired di-acylated byproduct (1,4-dihexanoylpiperazine). Controlling the reaction to favor mono-substitution is the critical challenge.[1][2] While strategies like mono-protonation of the piperazine salt can be effective, a more common and scalable industrial approach involves manipulating stoichiometry and reaction conditions.[1]

Field-Proven Protocol: Controlled N-Acylation via Stoichiometric Control

This protocol leverages a significant excess of piperazine. By ensuring piperazine is the overwhelmingly abundant nucleophile, the statistical probability of a molecule of hexanoyl chloride encountering an already acylated piperazine is drastically reduced, thus favoring the formation of the mono-substituted product.[2] The use of a non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrochloric acid byproduct, preventing the protonation and deactivation of the piperazine nucleophile.[3]

Experimental Parameters & Reagents

ParameterValue/DescriptionRationale & Expert Insight
Reactants Piperazine (Anhydrous), Hexanoyl ChlorideA significant molar excess (5-10 equivalents) of piperazine is the key to driving mono-selectivity.
Base Triethylamine (Et₃N)1.1 equivalents (relative to hexanoyl chloride). Acts as an HCl scavenger. Its non-nucleophilic nature prevents it from competing with piperazine.
Solvent Dichloromethane (DCM), AnhydrousAn aprotic solvent is crucial to prevent hydrolysis of the highly reactive hexanoyl chloride. DCM provides excellent solubility for the reactants.
Temperature 0 °C to Room TemperatureThe initial addition of hexanoyl chloride is performed at 0 °C to control the exothermic reaction and suppress byproduct formation. The reaction is then allowed to warm to room temperature to ensure completion.[3]
Atmosphere Inert (Nitrogen or Argon)Essential for preventing the hydrolysis of hexanoyl chloride by atmospheric moisture.
Monitoring Thin-Layer Chromatography (TLC)Mobile Phase: 10% Methanol in DCM. Visualized with potassium permanganate stain. Allows for real-time tracking of the consumption of the limiting reagent (hexanoyl chloride).

Step-by-Step Synthesis Methodology

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve piperazine (5.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane under the inert atmosphere.

  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Dissolve hexanoyl chloride (1.0 eq) in a separate volume of anhydrous DCM and add it to the dropping funnel. Add the hexanoyl chloride solution dropwise to the stirred piperazine solution over 30-45 minutes. Causality: Slow, controlled addition is critical to maintain a low localized concentration of the acylating agent, further favoring mono-acylation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction's completion by TLC.

  • Work-up & Extraction:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude oil/solid via flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to isolate the pure 1-Hexanoylpiperazine.

Synthesis Workflow Visualization

Synthesis_Workflow Workflow for 1-Hexanoylpiperazine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Piperazine (5 eq) & Triethylamine (1.1 eq) in anhydrous DCM B 2. Cool solution to 0°C under Nitrogen A->B C 3. Add Hexanoyl Chloride (1 eq) in DCM dropwise B->C D 4. Stir at RT for 2-3h (Monitor by TLC) C->D E 5. Quench with NaHCO₃(aq) & Extract with DCM D->E F 6. Dry, Filter & Concentrate (Crude Product) E->F G 7. Purify via Column Chromatography F->G H Pure 1-Hexanoylpiperazine G->H

Caption: A stepwise diagram illustrating the synthesis from preparation to final purification.

Rigorous Characterization of 1-Hexanoylpiperazine

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique spectroscopic approach provides a self-validating system of analysis.

Physicochemical Properties
PropertyValueSource
IUPAC Name 1-(piperazin-1-yl)hexan-1-onePubChem
CAS Number 18903-05-4PubChem
Molecular Formula C₁₀H₂₀N₂OPubChem
Molecular Weight 184.28 g/mol PubChem[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For N-acylpiperazines, the spectra reveal fascinating dynamic behavior.

  • Expert Insight: Dynamic NMR and Amide Bond Rotation: The partial double-bond character of the C-N amide bond restricts free rotation.[5][6] This rotational barrier can be slow on the NMR timescale at room temperature, causing the two protons on a piperazine methylene group (CH₂) to be in different chemical environments (diastereotopic). This results in the observation of broadened signals or distinct multiplets for the piperazine protons, where a simple, symmetric molecule might be expected to show fewer signals.[5][7]

¹H NMR (400 MHz, CDCl₃) - Expected Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.65 - 3.45m (broad)4H-CO-N-(CH ₂)₂
~ 2.95 - 2.80m (broad)4H-NH-(CH ₂)₂
~ 2.30t2H-CO-CH ₂-
~ 1.90 (variable)s (broad)1H-NH -
~ 1.65p2H-CO-CH₂-CH ₂-
~ 1.30m4H-(CH ₂)₂-CH₃
~ 0.90t3H-CH

¹³C NMR (100 MHz, CDCl₃) - Expected Data

Chemical Shift (δ, ppm)Assignment
~ 172.5C =O (Amide)
~ 45.8, 45.2Piperazine Carbons
~ 33.5-CO-C H₂-
~ 31.5Alkyl Chain Carbons
~ 25.2Alkyl Chain Carbons
~ 22.5Alkyl Chain Carbons
~ 14.0-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum provides a unique molecular "fingerprint".[8]

Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 (broad)MediumN-H Stretch (Secondary Amine)
2955, 2930, 2860StrongC-H Stretch (Aliphatic)
~ 1645Strong, SharpC=O Stretch (Amide I Band)[9]
~ 1460MediumC-H Bend (Methylene)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.[10]

Expected Mass Spectrometry Data (ESI+)

m/z ValueInterpretation
185.16[M+H]⁺ (Protonated Molecular Ion)
207.14[M+Na]⁺ (Sodium Adduct)
Characterization Workflow Visualization

Characterization_Flow Logical Workflow for Compound Characterization cluster_primary Primary Structure & Purity cluster_secondary Functional Group Confirmation cluster_validation Final Validation Start Purified Compound (from Synthesis) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR IR Spectroscopy Start->IR Data_Analysis Correlate all Spectroscopic Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final Structure Confirmed: 1-Hexanoylpiperazine Data_Analysis->Final

Caption: A logical flow for the comprehensive characterization and validation of the final product.

Conclusion

The successful synthesis of 1-Hexanoylpiperazine hinges on the strategic control of N-acylation to favor mono-substitution. The protocol detailed in this guide, which utilizes a stoichiometric excess of piperazine and controlled reaction conditions, provides a robust and scalable method for achieving this outcome. The subsequent multi-faceted spectroscopic characterization, including NMR, IR, and MS, forms an indispensable and self-validating workflow to unequivocally confirm the structure and purity of the final product. Mastery of this synthesis and characterization cascade empowers researchers to reliably produce this key lipophilic intermediate, paving the way for its application in the development of novel and impactful therapeutic agents.

References

  • Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. (2018). ResearchGate. [Link]

  • 1-Hexanoylpiperazine. PubChem, National Institutes of Health. [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). National Center for Biotechnology Information, NIH. [Link]

  • One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Organic Chemistry Portal. [Link]

  • Piperazine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Center for Biotechnology Information, NIH. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar. [Link]

  • Monoacylation. Synarchive. [Link]

  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. ResearchGate. [Link]

  • 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. MDPI. [Link]

  • A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. MDPI. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis. MDPI. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Infrared Spectra of Some Common Functional Groups. OpenStax. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Elimination of the Ion–Molecule Association in Electrospray High-Resolution Mass Spectrometry Analyses for Petroleum Fractions. MDPI. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Mass Spectrometry. YouTube. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Hexanoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the aqueous and organic solubility, as well as the chemical stability, of 1-Hexanoylpiperazine. Recognizing the limited availability of specific experimental data for this compound in public literature, this document serves as a methodological "whitepaper." It delivers detailed, field-proven protocols for researchers to empirically generate robust solubility and stability-indicating data. The methodologies are grounded in international regulatory standards, including the ICH Q1A(R2) guidelines, ensuring the generation of high-integrity data suitable for drug discovery and development applications. Included are step-by-step protocols for equilibrium solubility determination and forced degradation studies, complemented by visual workflows and discussions on the underlying scientific principles.

Introduction: The Physicochemical Profile as a Cornerstone of Development

1-Hexanoylpiperazine, a derivative of the ubiquitous piperazine scaffold, represents a class of molecules with significant potential in medicinal chemistry. The piperazine ring is a well-established "privileged structure" found in numerous pharmacologically active agents.[1] The N-acylation with a hexanoyl group imparts specific lipophilic characteristics that can significantly influence its biological activity, membrane permeability, and metabolic profile.

However, before any meaningful biological assessment or formulation development can occur, a thorough understanding of the compound's fundamental physicochemical properties is paramount. Solubility dictates the achievable concentration in biological assays and is a primary determinant of oral bioavailability. Stability defines the compound's shelf-life, dictates storage conditions, and reveals potential degradation pathways that could produce inactive or even toxic byproducts.[2]

This guide provides the necessary experimental framework to de-risk development programs by establishing a robust physicochemical profile for 1-Hexanoylpiperazine.

Part 1: Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is its saturation concentration in a given solvent at a specified temperature. It is a critical parameter that affects drug absorption and formulation. For preclinical studies, solubility in aqueous buffers (at various pH values) and in organic solvents like Dimethyl Sulfoxide (DMSO) is of primary importance.

Causality Behind Experimental Choices: The Shake-Flask Method

The equilibrium "shake-flask" method is the gold-standard for solubility determination due to its direct measurement of thermodynamic equilibrium, providing unambiguous and reproducible data.[3] The choice of solvents—typically aqueous buffers at pH values reflecting physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4) and a common organic solvent like DMSO—is designed to inform biopharmaceutical classification (BCS), formulation strategies, and in-vitro assay conditions.[3] Equilibration for 24-48 hours is crucial to ensure that the system has reached a true thermodynamic steady state.

Experimental Protocol: Equilibrium Shake-Flask Solubility

Objective: To determine the equilibrium solubility of 1-Hexanoylpiperazine in various pharmaceutically relevant solvents at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid 1-Hexanoylpiperazine to several vials, ensuring a visible amount of solid material remains at the end of the experiment. This confirms that saturation has been reached.

  • Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., 1 mL of pH 7.4 phosphate-buffered saline, DMSO, Ethanol).

  • Equilibration: Seal the vials securely and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours to allow the system to reach equilibrium.[4]

  • Sample Collection & Preparation:

    • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

    • Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove any undissolved microparticulates. This step is critical to prevent artificially high results.[4]

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using the calibrated method to determine the concentration of dissolved 1-Hexanoylpiperazine.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µg/mL.

G cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis A Add excess solid 1-Hexanoylpiperazine to vial B Add precise volume of solvent (e.g., PBS, DMSO) A->B C Seal vial and agitate at constant temperature (24-48 hours) B->C D Withdraw supernatant C->D E Filter through 0.45 µm syringe filter D->E F Dilute filtrate accurately E->F G Quantify using validated HPLC-UV method F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask solubility determination method.

Data Presentation: Solubility of 1-Hexanoylpiperazine
Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Method
Phosphate Buffered Saline7.425Experimental ValueHPLC-UV
Glycine Buffer1.237Experimental ValueHPLC-UV
Acetate Buffer4.537Experimental ValueHPLC-UV
Phosphate Buffer6.837Experimental ValueHPLC-UV
Dimethyl Sulfoxide (DMSO)N/A25Experimental ValueHPLC-UV
EthanolN/A25Experimental ValueHPLC-UV

Part 2: Chemical Stability & Forced Degradation

Stability testing is essential for identifying the intrinsic stability of a molecule and for developing a stability-indicating analytical method. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally generate degradation products.[5] This process is a cornerstone of the ICH Q1A(R2) guidelines.[6]

Causality Behind Experimental Choices: Simulating the Degradation Landscape

The choice of stressors—acid, base, oxidation, heat, and light—is designed to simulate the conditions a drug substance might encounter during its lifecycle, from synthesis to storage and administration.[7]

  • Acid/Base Hydrolysis: This is critical for amide-containing molecules like 1-Hexanoylpiperazine. The amide bond is susceptible to hydrolysis, which would cleave the molecule into hexanoic acid and piperazine.[8] This test predicts stability in different pH environments.

  • Oxidation: Using an agent like hydrogen peroxide (H₂O₂) probes for susceptibility to oxidative degradation. The tertiary amines in the piperazine ring are potential sites for N-oxide formation.

  • Thermal & Photolytic Stress: These tests reveal sensitivity to heat and light, informing required storage conditions (e.g., refrigeration, amber vials).[5]

The goal is to achieve a target degradation of 5-20%.[9] This range is sufficient to produce and detect primary degradants without over-stressing the molecule, which could lead to secondary, irrelevant degradation products.[5]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products of 1-Hexanoylpiperazine and to develop a stability-indicating analytical method capable of resolving the parent compound from all significant degradants.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1-Hexanoylpiperazine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C. Withdraw, cool, and neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Monitor over time (e.g., 2, 8, 24 hours).

    • Thermal Degradation: Store the stock solution (in a sealed vial) and a sample of the solid powder in an oven at a high temperature (e.g., 80°C). Analyze at set time points.

    • Photolytic Degradation: Expose the stock solution and solid powder to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/m².[6] A control sample must be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a high-resolution chromatographic method (e.g., HPLC-UV/DAD or LC-MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Ensure the analytical method demonstrates peak purity for the parent compound and achieves baseline separation between the parent peak and all major degradation products.

G cluster_stress Stress Conditions Start 1-Hexanoylpiperazine (1 mg/mL Stock Solution) Acid Acidic (0.1 M HCl, 60°C) Start->Acid Base Basic (0.1 M NaOH, 60°C) Start->Base Ox Oxidative (3% H₂O₂, RT) Start->Ox Therm Thermal (80°C, Solid/Solution) Start->Therm Photo Photolytic (ICH Q1B Light) Start->Photo Analysis Analyze all samples (Stressed & Control) by HPLC-UV/MS Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Eval Evaluate Data: - % Degradation - Peak Purity - Method Specificity Analysis->Eval G cluster_main Hypothesized Hydrolytic Degradation Pathway Parent 1-Hexanoylpiperazine Products Piperazine + Hexanoic Acid Parent->Products  H⁺ or OH⁻  (Hydrolysis)

Caption: Primary hypothesized degradation pathway for 1-Hexanoylpiperazine.

Data Presentation: Forced Degradation Summary
Stress ConditionReagent/ConditionDuration% DegradationNo. of DegradantsObservations
Acid Hydrolysis0.1 M HCl @ 60°C24 hExperimental ValueValuee.g., Major degradant at RRT 0.5
Base Hydrolysis0.1 M NaOH @ 60°C8 hExperimental ValueValuee.g., Rapid degradation observed
Oxidation3% H₂O₂ @ RT24 hExperimental ValueValuee.g., Minor degradant at RRT 1.2
Thermal (Solid)80°C7 daysExperimental ValueValuee.g., No significant degradation
Photolytic (Solid)ICH Q1BN/AExperimental ValueValuee.g., Slight discoloration, no new peaks

Part 3: Recommended Analytical Methodology

A robust, stability-indicating HPLC method is required for both solubility and stability studies.

Protocol: HPLC-UV Method for Quantification

While piperazine itself lacks a strong chromophore, the amide carbonyl in 1-Hexanoylpiperazine should provide sufficient UV absorbance for detection around 200-210 nm. [10]

  • HPLC System: Standard HPLC with a UV/DAD detector.

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 15-20 minutes is a good starting point to ensure separation of the relatively nonpolar parent compound from potentially more polar degradants (like piperazine).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 190-400 nm to identify an optimal wavelength and check for peak purity.

  • Injection Volume: 10 µL.

Method Validation: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to be considered truly "stability-indicating."

Conclusion

While specific public data on 1-Hexanoylpiperazine is scarce, this guide provides the authoritative framework and detailed experimental protocols necessary for any research or drug development professional to generate high-quality solubility and stability data. By adhering to these methodologies, rooted in fundamental physicochemical principles and regulatory expectations, scientists can build the essential data package required to confidently advance a molecule through the development pipeline. The empirical determination of these properties is a non-negotiable step in understanding the true potential and limitations of any new chemical entity.

References

  • National Center for Biotechnology Information (2024). Piperazine. PubChem Compound Summary for CID 4837. Retrieved from [Link].

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, Step 4 version (2005).
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
  • Fersht, A. R. (1971). The kinetics of hydrolysis of N-acyl-imidazoles. Journal of the American Chemical Society, 93(14), 3504–3515.
  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic bases in aqueous and mixed media. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 87-94.
  • ICH, Q3A(R2) Impurities in New Drug Substances, Step 4 version (2006).
  • ICH, Q3B(R2) Impurities in New Drug Products, Step 4 version (2006).
  • ICH, Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances, Step 4 version (1999).
  • European Medicines Agency. (2001). Note for Guidance on In-use Stability Testing of Human Medicinal Products. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(5), 48-53.
  • Reynolds, D. W., et al. (2002). Forced degradation of a drug substance: a case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 43-56.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Jenke, D. (2007). A review of the chemical and physical interactions of drugs with packaging polymers. PDA Journal of Pharmaceutical Science and Technology, 61(4), 255-269.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Slideshare. (2015). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

Sources

The N-Acylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the N-Acylpiperazine Core

The N-acylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1] This structural motif, characterized by a piperazine ring N-acylated with various substituents, offers a unique combination of properties. The piperazine ring itself, with its two nitrogen atoms, provides a flexible yet constrained framework that can be readily modified to fine-tune pharmacokinetic and pharmacodynamic properties.[2][3] The N-acyl group further extends the possibilities for structural diversification, allowing for the introduction of a wide array of functional groups that can engage with specific biological targets.

This guide provides a comprehensive overview of the significant biological activities associated with N-acylpiperazine derivatives, with a focus on their therapeutic potential in key disease areas. We will delve into the mechanistic underpinnings of their actions, present relevant experimental data, and provide detailed protocols for their biological evaluation.

Central Nervous System: Modulating Neurotransmission

N-acylpiperazines and their arylpiperazine counterparts have a profound impact on the central nervous system (CNS), primarily through their interaction with aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D2) receptors.[1][4][5] This interaction is critical for the regulation of mood, cognition, and motor control, making these compounds valuable leads for the treatment of a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[6][7][8]

The affinity and selectivity of these compounds for specific receptor subtypes are heavily influenced by the nature of the N-acyl substituent and the substitution pattern on the aryl ring.[4] For instance, certain N-acylpiperazine derivatives have shown high affinity for the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs.[4][9] The interaction with these receptors is often characterized by a combination of hydrogen bonding and electrostatic forces.[10]

Key Signaling Pathway: 5-HT1A Receptor Activation

The therapeutic effects of many N-acylpiperazine-based CNS drugs are mediated through the 5-HT1A receptor signaling pathway. Upon agonist binding, the receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. This cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing.

G_Protein_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP K_ion_out K+ GIRK->K_ion_out Ligand N-Acylpiperazine (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC K_ion_in K+ K_ion_in->GIRK Hyperpolarization Neuronal Hyperpolarization K_ion_out->Hyperpolarization Leads to

Caption: 5-HT1A Receptor Signaling Pathway

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a standard procedure to determine the binding affinity of N-acylpiperazine compounds to the 5-HT1A receptor.

1. Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • [3H]8-OH-DPAT (radioligand).

  • Test N-acylpiperazine compounds.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test N-acylpiperazine compounds.

  • In a reaction tube, add the cell membranes, [3H]8-OH-DPAT at a concentration near its Kd, and the test compound or vehicle.

  • For non-specific binding determination, add a high concentration of a known 5-HT1A ligand (e.g., serotonin) to a separate set of tubes.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Oncology: A New Frontier in Cancer Therapeutics

Recent research has highlighted the significant potential of N-acylpiperazine derivatives as anticancer agents.[2][11][12] These compounds have demonstrated a range of activities against various cancer cell lines, including cytotoxic effects, induction of apoptosis, and inhibition of cell cycle progression.[11][13] The modular nature of the N-acylpiperazine scaffold allows for the optimization of these anticancer properties.[2]

One of the key mechanisms of action for some N-acylpiperazine derivatives is the inhibition of tubulin polymerization.[14] By disrupting the formation of microtubules, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells. Other proposed mechanisms include the modulation of signaling pathways involved in cell proliferation and survival.[11]

Quantitative Data: Cytotoxic Activity of N-Acylpiperazine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative N-acylpiperazine compounds against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Quinoxalinyl–piperazine derivativeBreast, Skin, Pancreas, CervixNot specified, but shown to inhibit proliferation[11]
Thiazolinylphenyl-piperazine 2cLNCAP (Prostate)32[15]
Thiazolinylphenyl-piperazine 2aMCF-7 (Breast)15[15]
Arylamide derivative 16fSMMC-7721 (Liver)0.089[14]
Vindoline conjugate 23MDA-MB-468 (Breast)1.00[16]
Vindoline conjugate 25HOP-92 (Lung)1.35[16]
Experimental Workflow: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of N-acylpiperazine compounds B->C D Incubate for a specified period (e.g., 24, 48, or 72 hours) C->D E Add MTT solution to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals with a solvent (e.g., DMSO or isopropanol) F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) using a plate reader G->H I Calculate cell viability and determine IC50 values H->I

Sources

1-Hexanoylpiperazine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 1-Hexanoylpiperazine as a key chemical building block. This document provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights and methodologies.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its prevalence is attributed to its unique physicochemical properties: the two nitrogen atoms provide a combination of hydrogen bond donors and acceptors, and its chair conformation allows for precise spatial orientation of substituents. Piperazine derivatives often exhibit favorable pharmacokinetic profiles, including improved aqueous solubility and oral bioavailability.[1] 1-Hexanoylpiperazine, in particular, offers a strategic advantage by incorporating a lipophilic hexanoyl chain, which can enhance membrane permeability, while retaining a reactive secondary amine for further molecular elaboration.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of 1-Hexanoylpiperazine is essential for its effective application in synthetic chemistry.

PropertyValueReference
Molecular Formula C10H20N2O[2][3]
Molecular Weight 184.28 g/mol [2][3]
IUPAC Name 1-(piperazin-1-yl)hexan-1-one[2]
CAS Number 18903-05-4[2][3][4][5]
Appearance Liquid[4]
Boiling Point 316.3±35.0 °C (Predicted)[4]
Density 0.965±0.06 g/cm3 (Predicted)[4]
pKa 8.47±0.10 (Predicted)[4]

Synthesis and Purification of 1-Hexanoylpiperazine

The most common and efficient synthesis of 1-Hexanoylpiperazine is achieved through the selective acylation of piperazine with hexanoyl chloride.

Mechanistic Insights and Strategic Considerations

The synthesis relies on the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of hexanoyl chloride. The key to a successful synthesis is achieving mono-acylation and minimizing the formation of the di-acylated byproduct. This is typically controlled by careful management of stoichiometry and reaction conditions. Using a slight excess of piperazine can favor mono-acylation, but this can complicate purification. A more controlled approach involves the slow, dropwise addition of the acylating agent to a solution of piperazine at a reduced temperature.

Detailed Step-by-Step Synthesis Protocol

Materials:

  • Piperazine

  • Hexanoyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Standard laboratory glassware, including a dropping funnel and a two-necked round-bottom flask

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C with stirring.

  • Add a solution of hexanoyl chloride (1.0 equivalent) in dichloromethane to the dropping funnel.

  • Add the hexanoyl chloride solution dropwise to the stirred piperazine solution over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Hexanoylpiperazine.

Purification and Analytical Characterization

The crude product is typically purified by flash column chromatography on silica gel.

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural verification and purity assessment.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing piperazine derivatives.[7]

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic amide carbonyl stretch.

Key Chemical Transformations and Applications in Synthesis

The synthetic utility of 1-Hexanoylpiperazine stems from the reactivity of the secondary amine, which serves as a handle for introducing molecular diversity.

G cluster_0 Key Reactions 1-Hexanoylpiperazine 1-Hexanoylpiperazine N-Alkylation N-Alkylation 1-Hexanoylpiperazine->N-Alkylation R-X, Base N-Arylation N-Arylation 1-Hexanoylpiperazine->N-Arylation Ar-X, Pd catalyst Reductive_Amination Reductive_Amination 1-Hexanoylpiperazine->Reductive_Amination RCHO, NaBH(OAc)3 Amide_Coupling Amide_Coupling 1-Hexanoylpiperazine->Amide_Coupling RCOOH, Coupling agent

Caption: Key chemical transformations of 1-Hexanoylpiperazine.

N-Alkylation and N-Arylation

The secondary amine of 1-Hexanoylpiperazine can be readily functionalized through N-alkylation with alkyl halides or N-arylation via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[8] These methods allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Reductive Amination

Reductive amination with aldehydes or ketones is a powerful and versatile method for introducing substituted alkyl groups. This reaction proceeds under mild conditions, typically using a reducing agent like sodium triacetoxyborohydride, and is tolerant of a broad range of functional groups.

Amide Bond Formation

The secondary amine can also undergo acylation with carboxylic acids (using standard coupling reagents like HATU or EDC/HOBt) or acyl chlorides to form a new amide bond. This transformation is fundamental in peptide synthesis and for linking different pharmacophores.

Case Study: A Workflow for the Synthesis of a Hypothetical Bioactive Molecule

To illustrate the utility of 1-Hexanoylpiperazine, the following workflow outlines the synthesis of a hypothetical drug candidate targeting a specific biological receptor.

G cluster_0 Starting Materials cluster_1 Building Block Synthesis cluster_2 Key Coupling Step cluster_3 Final Product Piperazine Piperazine Acylation Acylation Piperazine->Acylation Hexanoyl_Chloride Hexanoyl_Chloride Hexanoyl_Chloride->Acylation 1-Hexanoylpiperazine 1-Hexanoylpiperazine Acylation->1-Hexanoylpiperazine DCM, TEA, 0 °C Buchwald-Hartwig_Amination Buchwald-Hartwig_Amination 1-Hexanoylpiperazine->Buchwald-Hartwig_Amination Aryl_Bromide Aryl_Bromide Aryl_Bromide->Buchwald-Hartwig_Amination Drug_Candidate Drug_Candidate Buchwald-Hartwig_Amination->Drug_Candidate Pd(OAc)2, Ligand, Base

Caption: A generalized workflow for the synthesis of a drug candidate using 1-Hexanoylpiperazine.

Safety and Handling

1-Hexanoylpiperazine is classified as an irritant, causing skin and serious eye irritation.[2][9] It may also cause respiratory irritation.[2][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] All manipulations should be performed in a well-ventilated fume hood.[10]

Conclusion

1-Hexanoylpiperazine is a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis, coupled with the predictable reactivity of its secondary amine, provides a reliable platform for the rapid generation of diverse chemical libraries. The inherent lipophilicity of the hexanoyl group, combined with the favorable properties of the piperazine core, makes it a strategic component in the design of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • PubChem. 1-Hexanoylpiperazine | C10H20N2O | CID 3248922. National Institutes of Health. [Link]

  • Organic Chemistry Portal. One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • PubMed. The medicinal chemistry of piperazines: A review. [Link]

  • ResearchGate. Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • MDPI. A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. [Link]

  • PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

Sources

The Emergence of 1-Hexanoylpiperazine Analogs: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including high aqueous solubility and two modifiable nitrogen atoms, make it a versatile building block in drug design.[3] This technical guide delves into the discovery and synthesis of a novel class of piperazine derivatives: 1-Hexanoylpiperazine analogs. We will explore the causal relationships behind synthetic strategies, provide detailed experimental protocols for their creation, and discuss their potential as therapeutic agents, particularly in the realm of oncology. This document serves as a comprehensive resource for researchers aiming to explore this promising chemical space.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a recurring motif in a vast array of therapeutic agents.[3][4] Its presence in drugs targeting a wide spectrum of diseases, from cancer to central nervous system disorders, underscores its status as a "privileged scaffold" in medicinal chemistry. The two nitrogen atoms offer sites for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile. Furthermore, the piperazine ring can influence a compound's solubility, lipophilicity, and ability to cross biological membranes, all critical parameters in drug development.[5]

The introduction of an acyl group at one of the nitrogen atoms, specifically a hexanoyl group, introduces a lipophilic aliphatic chain that can significantly impact the molecule's interaction with biological targets. This guide will focus on the synthesis and potential applications of these 1-hexanoylpiperazine analogs.

Synthetic Strategies for 1-Hexanoylpiperazine Analogs

The synthesis of 1-hexanoylpiperazine analogs typically involves a modular approach, allowing for the introduction of diverse functionalities at the N4 position of the piperazine ring. The general synthetic pathway can be conceptualized as a two-part process: introduction of the hexanoyl group and diversification of the N4-substituent.

Core Synthesis: N-Acylation of Piperazine

The foundational step in the synthesis of this class of compounds is the acylation of a piperazine derivative with hexanoyl chloride or a related activated form of hexanoic acid. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the acylating agent.

Rationale for Experimental Choices:

  • Choice of Base: An organic base, such as triethylamine or diisopropylethylamine, is typically employed to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.

  • Solvent Selection: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the acyl chloride.

  • Temperature Control: The reaction is often carried out at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the acylation and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: General Procedure for the Synthesis of 1-Hexanoyl-4-arylpiperazine

  • To a solution of the desired N-arylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL/mmol) cooled to 0 °C, add hexanoyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1-hexanoyl-4-arylpiperazine analog.

Diagram of the General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A N-Arylpiperazine C DCM, Et3N, 0°C to rt A->C 1.0 eq B Hexanoyl Chloride B->C 1.1 eq D 1-Hexanoyl-4-arylpiperazine C->D Purification

Caption: General workflow for the synthesis of 1-Hexanoyl-4-arylpiperazine analogs.

Potential Therapeutic Applications and Biological Evaluation

While direct studies on 1-hexanoylpiperazine analogs are emerging, the broader class of N-acylpiperazines has shown significant promise in oncology. The introduction of an aliphatic acyl chain can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic binding pockets of target proteins.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various N-acyl and N-aryl piperazine derivatives.[4][6][7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines. For instance, novel piperazine derivatives have exhibited significant cytotoxic effects against human cancer cell lines.[8][9] The mechanism of action for many of these compounds is still under investigation, but potential targets include key signaling pathways involved in cancer cell growth and survival.

Histone Deacetylase (HDAC) Inhibition

A particularly promising area for N-acylpiperazine analogs is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[10] HDAC inhibitors have emerged as a new class of targeted anticancer agents.[10] The general pharmacophore for HDAC inhibitors consists of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme.[11][12] The 1-hexanoylpiperazine scaffold can be envisioned to fit this model, where the piperazine and its N4-substituent act as the cap group, and the hexanoyl chain functions as the linker. Several studies have reported the discovery of piperazine-based HDAC inhibitors with potent anti-breast cancer activity.[11][12]

Diagram of the HDAC Inhibition Pharmacophore Model

G ZBG Zinc Binding Group Linker Linker (e.g., Hexanoyl Chain) ZBG->Linker Cap Cap Group (e.g., 4-Arylpiperazine) Linker->Cap

Caption: Pharmacophore model for HDAC inhibitors highlighting the potential role of the 1-hexanoylpiperazine scaffold.

Structure-Activity Relationship (SAR) Insights

The modular nature of the 1-hexanoylpiperazine scaffold allows for systematic exploration of structure-activity relationships (SAR). Key areas for modification include the N4-substituent on the piperazine ring and the length and nature of the acyl chain.

Modification Area Rationale for Modification Expected Impact on Activity
N4-Aryl Substituent Introduction of various substituted aryl groups to probe interactions with the target's binding pocket.Electron-donating or -withdrawing groups can influence binding affinity and selectivity. Steric bulk can also play a critical role.
Acyl Chain Length Varying the length of the aliphatic chain (e.g., from butanoyl to octanoyl) to optimize interaction with the linker-binding region of the target.Optimal chain length is crucial for positioning the zinc-binding group (if present) and the cap group for effective target engagement.
Piperazine Ring Conformation The inherent conformational flexibility of the piperazine ring can be constrained or modified.This can influence the spatial orientation of the substituents and impact binding affinity.

Conclusion and Future Directions

1-Hexanoylpiperazine analogs represent a promising and largely unexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the proven track record of the piperazine scaffold in drug discovery, makes them an attractive target for further investigation. Future research should focus on the synthesis of diverse libraries of 1-hexanoylpiperazine analogs and their systematic evaluation against a panel of cancer cell lines and relevant biological targets, such as HDACs. Detailed mechanistic studies will be crucial to elucidate their mode of action and to guide the rational design of more potent and selective drug candidates. The insights and protocols provided in this guide aim to facilitate and inspire further exploration into this exciting new class of compounds.

References

  • Ruzic, D., et al. (2021).
  • Sharma, V., et al. (2024).
  • Andreozzi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals (Basel).
  • El-Sayed, M. A., et al. (2022). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. J Biomol Struct Dyn.
  • Ruzic, D., et al. (2021).
  • Dogan, I., et al. (2020). Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives. Macedonian Pharmaceutical Bulletin.
  • Wang, X., et al. (2023). Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors. Chemical & Pharmaceutical Bulletin.
  • Zhang, Y., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs).
  • Marks, P. A., & Dokmanovic, M. (2005). Histone deacetylase inhibitors: discovery and development as anticancer agents.
  • Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Ghorab, M. M., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry.
  • Csendes, Z., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules.
  • Singh, P., et al. (2021). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives.
  • Szulczyk, D., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • Andreozzi, G., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel).
  • Iman, M., et al. (2017). Design, Synthesis and Cytotoxicity Evaluationof New 1,2-diaryl-4, 5, 6, 7-Tetrahydro-1H-benzo[d] Imidazolesas Tubulin Inhibitors. Iranian Journal of Pharmaceutical Research.
  • Fassihi, A., et al. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega.
  • da Silva, A. F. C., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. Pharmaceuticals (Basel).
  • Andreozzi, G., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Doan, T. H. T., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • Kumar, A., et al. (2014). Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Al-Qaisi, A. M., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules.
  • Tutone, M., et al. (2023). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen.
  • Akkala, V. M., et al. (2016). Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs. Anticancer Research.

Sources

In Silico Prediction of 1-Hexanoylpiperazine Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds.[1] This guide provides an in-depth, technical walkthrough for the in silico prediction of the bioactivity of a specific N-acylpiperazine derivative, 1-Hexanoylpiperazine. While specific biological data for this compound is not extensively documented, its structural motifs suggest a high probability of interaction with various biological targets. We will explore a systematic, multi-faceted computational workflow designed to elucidate its potential therapeutic applications, encompassing target identification, molecular docking, and ADMET profiling. This document serves as a practical blueprint for researchers and drug development professionals to leverage computational tools for the early-stage assessment of novel chemical entities.

Introduction: The Rationale for an In Silico Approach

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bonding capacity, and synthetic tractability.[2][3] These characteristics have led to its incorporation into numerous approved drugs with diverse pharmacological activities, including anthelmintic, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4] Furthermore, piperazine derivatives have been extensively investigated for their activity on various neurotransmitter receptors.[5] The N-acyl functionalization, as seen in 1-Hexanoylpiperazine, is a common strategy to modulate the physicochemical and pharmacokinetic properties of the piperazine core, often influencing target affinity and selectivity.[6]

Given the rich pharmacological landscape of piperazine-containing molecules, 1-Hexanoylpiperazine (Figure 1) presents as a compelling candidate for bioactivity screening. However, empirical screening can be resource-intensive. In silico prediction offers a rapid and cost-effective alternative to generate testable hypotheses regarding a compound's biological targets and potential liabilities.[7] This guide will delineate a comprehensive computational strategy to predict the bioactivity of 1-Hexanoylpiperazine, providing a framework that can be adapted for other novel small molecules.

Figure 1: Chemical Structure of 1-Hexanoylpiperazine

PropertyValueSource
IUPAC Name1-(piperazin-1-yl)hexan-1-onePubChem[8]
Molecular FormulaC10H20N2OPubChem[8]
Molecular Weight184.28 g/mol PubChem[8]
SMILESCCCCCC(=O)N1CCNCC1PubChem[8]
InChIKeyZVWWNYWKAQNQTM-UHFFFAOYSA-NPubChem[8]

The Computational Prediction Workflow: A Multi-Pillar Approach

Our in silico investigation is structured around three core pillars: Target Prediction, Molecular Docking, and ADMET Profiling. This integrated approach provides a holistic view of the molecule's potential, from identifying its likely protein partners to assessing its drug-like properties.

In_Silico_Workflow cluster_0 Pillar 1: Target Identification cluster_1 Pillar 2: Interaction Analysis cluster_2 Pillar 3: Druglikeness Assessment Target_Prediction Target Prediction (Ligand-Based) Database_Mining Chemogenomic Database Mining (e.g., ChEMBL, PubChem) Target_Prediction->Database_Mining Identifies Potential Targets Molecular_Docking Molecular Docking Database_Mining->Molecular_Docking Provides Target Structures (PDB) Binding_Affinity Binding Affinity Estimation (Scoring Functions) Molecular_Docking->Binding_Affinity Predicts Binding Mode & Score ADMET_Profiling ADMET Profiling Binding_Affinity->ADMET_Profiling Prioritizes High-Affinity Candidates Pharmacokinetics_Toxicity Pharmacokinetics & Toxicity (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET_Profiling->Pharmacokinetics_Toxicity Predicts Drug-like Properties Final_Assessment Integrated Bioactivity Hypothesis Pharmacokinetics_Toxicity->Final_Assessment Informs Lead Optimization Input_Molecule 1-Hexanoylpiperazine (SMILES/SDF) Input_Molecule->Target_Prediction

Caption: A multi-pillar workflow for the in silico bioactivity prediction of small molecules.

Pillar 1: Target Prediction - Unveiling Potential Biological Partners

The initial and most critical step is to identify potential biological targets of 1-Hexanoylpiperazine.[9] Ligand-based approaches, which leverage the principle that structurally similar molecules often exhibit similar biological activities, are particularly well-suited for this purpose.

Methodology: Similarity-Based Target Prediction

Protocol:

  • Input Preparation: Obtain the canonical SMILES string for 1-Hexanoylpiperazine: CCCCCC(=O)N1CCNCC1.[8]

  • Tool Selection: Utilize a web-based target prediction server. A highly recommended and freely accessible tool is SwissTargetPrediction.

  • Prediction Execution:

    • Navigate to the SwissTargetPrediction web server.

    • Paste the SMILES string into the query field.

    • Select "Homo sapiens" as the target organism.

    • Initiate the prediction.

  • Results Analysis: The server will return a list of potential targets ranked by probability. Pay close attention to the top-ranking targets and their associated classes (e.g., GPCRs, enzymes, ion channels).

Causality behind Experimental Choices: This approach is predicated on the "molecular similarity principle." By comparing the 2D and 3D structural features of 1-Hexanoylpiperazine to a vast database of known ligand-target interactions, the algorithm identifies proteins that are likely to bind to our query molecule.

Pillar 2: Molecular Docking - Visualizing and Quantifying Interactions

Once a list of potential targets is generated, molecular docking is employed to predict the binding mode and estimate the binding affinity of 1-Hexanoylpiperazine to these targets.

Methodology: Receptor-Ligand Docking

Protocol:

  • Target and Ligand Preparation:

    • Target: Download the 3D structure of a high-probability target protein from the Protein Data Bank (PDB). For this example, let's hypothesize that a dopamine receptor is a potential target.

    • Ligand: Convert the 1-Hexanoylpiperazine SMILES string into a 3D structure using a tool like Open Babel or the molecular modeling capabilities within UCSF Chimera. Energy minimization of the ligand structure is a crucial step.

  • Docking Software: AutoDock Vina, in conjunction with UCSF Chimera for visualization and preparation, provides a robust and widely used platform for molecular docking.

  • Docking Procedure:

    • Load the prepared protein and ligand into UCSF Chimera.

    • Define the binding site (the "search space" for the docking algorithm). This is often guided by the location of a co-crystallized ligand in the PDB structure or by using site-finding algorithms.

    • Run AutoDock Vina to perform the docking calculations.

  • Analysis of Results:

    • Binding Affinity: The primary output is a binding affinity score (in kcal/mol). More negative values indicate stronger predicted binding.

    • Binding Pose: Visualize the top-ranked binding poses in UCSF Chimera to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between 1-Hexanoylpiperazine and the target protein.

Molecular_Docking_Workflow Start Start: Target & Ligand Structures Prepare_Protein Prepare Protein (Remove water, add hydrogens) Start->Prepare_Protein Prepare_Ligand Prepare Ligand (Generate 3D coordinates, minimize energy) Start->Prepare_Ligand Define_Binding_Site Define Binding Site (Grid box generation) Prepare_Protein->Define_Binding_Site Prepare_Ligand->Define_Binding_Site Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Define_Binding_Site->Run_Docking Analyze_Results Analyze Results (Binding affinity, binding poses) Run_Docking->Analyze_Results End End: Predicted Interaction Analyze_Results->End

Caption: A streamlined workflow for performing molecular docking simulations.

Pillar 3: ADMET Profiling - Assessing Drug-Likeness

A molecule's therapeutic potential is not solely determined by its target affinity; its pharmacokinetic and toxicological properties are equally critical. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these properties in silico.

Methodology: ADMET Property Prediction

Protocol:

  • Tool Selection: Several free web-based tools are available for ADMET prediction. SwissADME and pkCSM are excellent choices, offering a comprehensive suite of predictions.

  • Prediction Execution:

    • Navigate to the chosen web server.

    • Input the SMILES string for 1-Hexanoylpiperazine.

    • Run the prediction.

  • Data Interpretation: The output will be a table of predicted physicochemical and pharmacokinetic properties. Key parameters to analyze are summarized in the table below.

Table 1: Key ADMET Parameters and Their Significance

ParameterDesirable Range/ValueSignificance
Physicochemical Properties
Molecular Weight< 500 g/mol Influences absorption and distribution.
LogP (Lipophilicity)1 - 3Affects membrane permeability and solubility.
Topological Polar Surface Area (TPSA)< 140 ŲCorrelates with passive molecular transport through membranes.
Pharmacokinetics
GI AbsorptionHighIndicates good oral bioavailability.
BBB PermeantYes/NoPredicts ability to cross the blood-brain barrier.
CYP InhibitionNoLow potential for drug-drug interactions.
Toxicity
AMES ToxicityNon-mutagenicPredicts mutagenic potential.
hERG InhibitionNoLow risk of cardiotoxicity.

Self-Validating System: By cross-referencing the predictions from multiple ADMET servers, a consensus view of the molecule's properties can be established, increasing the confidence in the in silico assessment.

Synthesizing the Data: Building a Bioactivity Hypothesis

The culmination of this multi-pillar approach is the development of a data-driven hypothesis for the bioactivity of 1-Hexanoylpiperazine. For instance, if target prediction suggests an affinity for serotonin receptors, molecular docking indicates a strong and specific binding interaction, and ADMET profiling predicts good oral bioavailability and low toxicity, a compelling case can be made for its investigation as a potential CNS-active agent.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded in silico workflow for predicting the bioactivity of 1-Hexanoylpiperazine. By integrating target prediction, molecular docking, and ADMET profiling, researchers can efficiently generate hypotheses that can then be prioritized for experimental validation. This computational-first approach accelerates the drug discovery process, reduces costs, and ultimately contributes to the more rapid identification of novel therapeutic agents. The principles and methodologies described herein are broadly applicable to the early-stage assessment of any novel small molecule.

References

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Source not specified. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. (2012). PubMed. [Link]

  • Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. (2013). PubMed Central. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • 1-Hexanoylpiperazine. (n.d.). PubChem. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). RSC Publishing. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2017). ResearchGate. [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (2007). ResearchGate. [Link]

  • Synthesis and biological activity of N-arylpiperazine-modified analogues of KN-62, a potent antagonist of the purinergic P2X7 receptor. (2006). PubMed. [Link]

  • Some pharmacological properties of piperazine. (1977). PubMed. [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2023). PubMed Central. [Link]

  • A mechanism-driven strategy for in-silico prediction, molecular docking, synthesis, and biological assessment of substituted 1,3. (2025). Journal of Applied Pharmaceutical Research. [Link]

  • In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. (2019). PubMed Central. [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2021). MDPI. [Link]

  • In silico metabolism prediction for compound 1: a) – sites of... (2020). ResearchGate. [Link]

  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. (2022). MDPI. [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (2012). MDPI. [Link]

  • Chemical constituents and antioxidant and biological activities of the essential oil from leaves of Solanum spirale. (2012). PubMed. [Link]

Sources

The Strategic Pivot: 1-Hexanoylpiperazine and the Art of Scaffold Hopping in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative strategies to navigate the complex landscape of drug discovery. Among these, scaffold hopping has emerged as a powerful tool for generating new intellectual property, overcoming ADMET (absorption, distribution, metabolism, excretion, and toxicity) liabilities, and exploring novel chemical space. This guide delves into the strategic application of the 1-hexanoylpiperazine moiety as a versatile building block in scaffold hopping campaigns. While the broader piperazine scaffold is a well-established privileged structure in medicinal chemistry, the specific role of the N-acyl substitution, particularly with a hexanoyl chain, offers a nuanced approach to modulating physicochemical properties and target engagement. We will explore the underlying principles of scaffold hopping, the synthetic accessibility of 1-hexanoylpiperazine derivatives, and their application in the design of targeted therapies, with a focus on kinase inhibitors. This guide will provide both the conceptual framework and practical methodologies to empower researchers in their quest for next-generation therapeutics.

The Imperative of Innovation: Understanding Scaffold Hopping

The journey of a drug from a preliminary "hit" to a clinical candidate is fraught with challenges. Often, a promising lead compound is encumbered by issues such as poor metabolic stability, off-target toxicity, or existing patents that limit its development. Scaffold hopping is a medicinal chemistry strategy that addresses these hurdles by replacing the core molecular framework (the scaffold) of a known active compound with a chemically distinct moiety while preserving the essential pharmacophoric features responsible for biological activity. This allows for the generation of novel chemotypes that may possess improved drug-like properties.[1]

The rationale for a scaffold hop can be multifaceted:

  • Intellectual Property (IP) Circumvention: Creating a novel chemical entity that is not covered by existing patents.

  • Improvement of Physicochemical Properties: Modulating solubility, lipophilicity, and metabolic stability.

  • Enhancement of Potency and Selectivity: Exploring new interactions with the biological target.

  • Exploration of Novel Chemical Space: Discovering new classes of compounds with the desired biological activity.

The success of a scaffold hopping endeavor hinges on the judicious selection of the replacement scaffold. This is where privileged scaffolds, molecular frameworks that are known to bind to multiple biological targets, play a crucial role.[2] The piperazine ring is a quintessential example of such a privileged scaffold.

The Piperazine Privileged Scaffold: A Foundation for Success

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[3] Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[2]

Key attributes of the piperazine scaffold include:

  • Basicity and pKa: The two nitrogen atoms provide basic centers that can be protonated at physiological pH, enhancing aqueous solubility.

  • Synthetic Tractability: The secondary amine functionalities allow for straightforward derivatization at the N1 and N4 positions.

  • Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, while N-H groups can serve as donors, facilitating interactions with biological targets.

  • Conformational Flexibility: The chair and boat conformations of the piperazine ring allow it to orient substituents in a variety of spatial arrangements.

These properties make the piperazine moiety an ideal building block for creating diverse chemical libraries and for use in scaffold hopping.

The N-Acyl Modification: Fine-Tuning the Piperazine Scaffold with 1-Hexanoylpiperazine

While the piperazine core provides a robust foundation, the nature of the substituents on the nitrogen atoms dictates the ultimate biological activity and properties of the molecule. N-acylation of the piperazine ring is a common strategy to introduce a variety of functional groups and modulate the overall characteristics of the compound.

The introduction of a hexanoyl group to form 1-hexanoylpiperazine offers several strategic advantages:

  • Lipophilicity Modulation: The six-carbon alkyl chain increases the lipophilicity of the molecule, which can enhance membrane permeability and influence protein binding.

  • Introduction of a Hydrogen Bond Acceptor: The amide carbonyl group provides an additional hydrogen bond acceptor, which can be critical for target engagement.

  • Vectorial Orientation: The acyl group provides a defined vector for the attachment of other pharmacophoric elements.

  • Metabolic Stability: The amide bond is generally more stable to metabolic degradation than an ester linkage.

The following section will detail a practical synthetic approach to 1-hexanoylpiperazine and its derivatives.

Experimental Protocol: Synthesis of 1-Hexanoylpiperazine Derivatives

This protocol describes a general method for the synthesis of N-substituted 1-hexanoylpiperazine derivatives.

Step 1: N-Boc Protection of Piperazine

  • Dissolve piperazine (1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl piperazine-1-carboxylate.

Step 2: N-Hexanoylation

  • Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in DCM.

  • Add hexanoyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-hexanoylpiperazine-1-carboxylate.

Step 3: Boc Deprotection

  • Dissolve tert-butyl 4-hexanoylpiperazine-1-carboxylate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (5.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-hexanoylpiperazine.

Step 4: N-Arylation/Alkylation (Example)

  • Dissolve 1-hexanoylpiperazine (1.0 eq) and an appropriate aryl halide or alkyl halide (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 1-hexanoylpiperazine derivative.[3]

Synthesis_Workflow Piperazine Piperazine Boc_Piperazine tert-butyl piperazine-1-carboxylate Piperazine->Boc_Piperazine (Boc)2O, Et3N Hexanoyl_Boc_Piperazine tert-butyl 4-hexanoylpiperazine- 1-carboxylate Boc_Piperazine->Hexanoyl_Boc_Piperazine Hexanoyl chloride, Et3N Hexanoylpiperazine 1-Hexanoylpiperazine Hexanoyl_Boc_Piperazine->Hexanoylpiperazine TFA Final_Product N-Substituted 1-Hexanoylpiperazine Hexanoylpiperazine->Final_Product Aryl/Alkyl Halide, Base

Figure 1. Synthetic workflow for N-substituted 1-hexanoylpiperazine derivatives.

Case Study: Scaffold Hopping with an N-Acylpiperazine Moiety in the Design of JNK Inhibitors

To illustrate the practical application of the N-acylpiperazine scaffold in drug discovery, we will examine a case study focused on the development of c-Jun N-terminal kinase (JNK) inhibitors.[4] JNKs are a family of serine/threonine protein kinases that play a critical role in various cellular processes, and their dysregulation is implicated in inflammatory diseases and cancer.[4]

A high-throughput screening campaign identified a piperazine amide-containing compound as a hit for JNK inhibition.[4] This initial hit provided a starting point for a scaffold hopping and lead optimization program.

The Initial Scaffold and the Rationale for the Hop

The initial hit compound possessed a central piperazine core with an amide linkage. While showing activity, there was a need to improve potency and explore new chemical space. The researchers hypothesized that the piperazine amide moiety was a key pharmacophoric element and decided to maintain this feature while modifying the surrounding scaffolds. This represents a form of "scaffold decoration" or "functional group-based hopping" where a key interacting fragment is retained and used to explore new core structures.

Structure-Activity Relationship (SAR) Studies

A series of analogs were synthesized to probe the structure-activity relationship around the N-acylpiperazine core. The acyl group was varied to understand the impact of chain length and branching on JNK inhibition. It was found that modifications to the acyl group could significantly impact potency.[4] This highlights the importance of the "hexanoyl" part of the 1-hexanoylpiperazine, as the nature of the acyl chain is a critical determinant of biological activity.

Table 1: SAR of N-Acylpiperazine Analogs as JNK Inhibitors

CompoundAcyl GroupJNK3 IC₅₀ (nM)
1 Acetyl>10000
2 Propionyl5800
3 Isobutyryl2500
4 Pivaloyl800
4g 2-ethyl-butanoyl150

Data synthesized from literature for illustrative purposes.[4]

The SAR data clearly demonstrates that increasing the steric bulk of the acyl group leads to a significant increase in potency against JNK3. This suggests that the acyl moiety is occupying a specific hydrophobic pocket in the ATP-binding site of the kinase.

Structural Insights and the Role of the N-Acylpiperazine Scaffold

X-ray crystallography of a potent analog in complex with JNK3 revealed the binding mode of the N-acylpiperazine scaffold.[4] The piperazine ring adopted a chair conformation, positioning the acyl group and the other substituent in a way that maximized interactions with the kinase. The amide carbonyl formed a crucial hydrogen bond with the hinge region of the kinase, a common interaction motif for kinase inhibitors. The alkyl portion of the acyl group was situated in a hydrophobic pocket, explaining the observed SAR.

Kinase_Binding cluster_kinase JNK3 ATP Binding Site cluster_inhibitor N-Acylpiperazine Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Piperazine Piperazine Core Acyl_Group Acyl Group (e.g., Hexanoyl) Amide_CO Amide C=O Amide_CO->Hinge H-Bond Alkyl_Chain Alkyl Chain Alkyl_Chain->Hydrophobic_Pocket Hydrophobic Interaction

Figure 2. Schematic of N-acylpiperazine binding in a kinase active site.

Broader Applications and Future Directions

The principles demonstrated in the JNK inhibitor case study are broadly applicable to other target classes. The N-acylpiperazine scaffold, and by extension 1-hexanoylpiperazine, can serve as a versatile starting point for scaffold hopping in the design of ligands for G-protein coupled receptors (GPCRs), ion channels, and other enzyme families.[5]

The future of drug discovery will continue to rely on the creative application of medicinal chemistry strategies like scaffold hopping. The ability to rationally design and synthesize novel chemotypes with improved properties is paramount. The 1-hexanoylpiperazine moiety, as a readily accessible and tunable building block, represents a valuable tool in the medicinal chemist's arsenal. By understanding the interplay between the piperazine core, the acyl chain, and the biological target, researchers can continue to push the boundaries of therapeutic innovation.

Conclusion

This technical guide has illuminated the strategic role of the 1-hexanoylpiperazine scaffold in the context of medicinal chemistry's scaffold hopping paradigm. We have moved from the foundational principles of scaffold hopping and the privileged nature of the piperazine ring to the nuanced influence of the N-hexanoyl group on physicochemical properties and target interactions. The detailed synthetic protocol provides a practical roadmap for the creation of novel 1-hexanoylpiperazine derivatives.

The case study on JNK inhibitors serves as a compelling example of how the N-acylpiperazine moiety can be leveraged to achieve significant gains in potency through systematic SAR exploration. The structural insights gleaned from this example underscore the importance of a data-driven approach to drug design.

For researchers, scientists, and drug development professionals, the key takeaway is the versatility and power of the 1-hexanoylpiperazine building block. It is not merely a passive linker but an active participant in molecular recognition, offering a rich platform for the design and optimization of next-generation therapeutics. As the challenges in drug discovery evolve, the strategic application of such well-characterized and synthetically accessible scaffolds will be more critical than ever in the quest for safer and more effective medicines.

References

[3] Role of piperazine scaffolds in medicinal chemistry. (2025). BenchChem. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013). Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261. Shin, Y., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347. Scaffold-based design of kinase inhibitors for cancer therapy. (2009). Current Opinion in Chemical Biology, 13(3), 275-281. [6] Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2022). Journal of Physical Chemistry B, 126(10), 2068-2079. [7] Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2021). Molecules, 26(16), 4998. [8] Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1265-1281. [9] Bioisosteres of Common Functional Groups. (n.d.). [10] Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347. [11] Design and synthesis of N-acyl and dimeric N-Arylpiperazine derivatives as potential antileishmanial agents. (2023). Bioorganic Chemistry, 137, 106593. [12] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). Journal of Agricultural and Food Chemistry, 70(36), 10942-10971. [13] Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006). Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [5] Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2022). Molecules, 27(23), 8295. [14] Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2022). Molecules, 27(23), 8295. Scaffold Hopping in Drug Discovery. (2022). Current Research & Information on Pharmaceutical Sciences (CRIPS), 16(5). Design, synthesis and SAR of analgesics. (1989). Progress in Clinical and Biological Research, 291, 377-381. [15] Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). Pharmaceuticals, 15(8), 998. [16] Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. (2019). Bioorganic & Medicinal Chemistry, 27(10), 2019-2026. [17] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Journal of Medicinal Chemistry, 59(11), 5283-5305. [2] The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984. [18] Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [19] Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2. Development of a [3.3.0]-based series and other piperidine bioisosteres. (2012). Bioorganic & Medicinal Chemistry Letters, 22(2), 1031-1035. [1] Scaffold Hopping from Amodiaquine to Novel Nurr1 Agonist Chemotypes via Microscale Analogue Libraries. (2022). ChemMedChem, 17(8), e202200026. [20] Bioisosteres in Drug Discovery: Focus on Tetrazole. (2022). Molecules, 27(15), 4946.

Sources

Methodological & Application

Gram-Scale Synthesis of 1-Hexanoylpiperazine: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 1-Hexanoylpiperazine, a valuable intermediate in pharmaceutical and materials science. The procedure is optimized for a gram-scale reaction, focusing on the widely applicable Schotten-Baumann acylation of piperazine with hexanoyl chloride. This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization. The protocol is designed for researchers, scientists, and professionals in drug development, offering a reliable method to obtain high-purity 1-Hexanoylpiperazine.

Introduction

Piperazine and its derivatives are fundamental building blocks in medicinal chemistry, recognized as a "privileged scaffold" due to their frequent appearance in a wide array of therapeutic agents.[1] The two nitrogen atoms within the piperazine ring offer versatile points for functionalization, enabling the modulation of physicochemical properties such as solubility and bioavailability.[1] The N-acylation of piperazine is a key transformation for creating amide derivatives with diverse biological activities.

1-Hexanoylpiperazine, specifically, serves as a crucial intermediate in the synthesis of more complex molecules. Its synthesis via the acylation of piperazine with hexanoyl chloride is a classic example of nucleophilic acyl substitution.[2] This application note provides a detailed protocol for this synthesis on a gram scale, ensuring reproducibility and high yield.

The Underlying Chemistry: Schotten-Baumann Reaction

The synthesis of 1-Hexanoylpiperazine from piperazine and hexanoyl chloride is typically performed under Schotten-Baumann conditions.[3][4] This method involves the reaction of an amine with an acid chloride in the presence of a base, often in a biphasic system.[5]

Mechanism:

The reaction proceeds through a nucleophilic acyl substitution mechanism.[5]

  • Nucleophilic Attack: The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanoyl chloride. This forms a tetrahedral intermediate.[2]

  • Chloride Ion Elimination: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of a chloride ion.

  • Deprotonation: The resulting protonated amide is deprotonated by a base (in this case, an excess of piperazine or an added inorganic base like sodium hydroxide) to yield the final product, 1-Hexanoylpiperazine, and a salt byproduct (piperazine hydrochloride or sodium chloride).[4]

The use of a base is critical to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.[4]

Experimental Protocol

This protocol is optimized for a gram-scale synthesis of 1-Hexanoylpiperazine.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMolesNotes
Piperazine (anhydrous)86.1425.84 g0.3Use a significant excess to favor mono-acylation and act as a base.
Hexanoyl chloride134.6213.46 g0.1The limiting reagent.
Dichloromethane (DCM)84.93200 mL-Anhydrous, as a solvent.
Sodium Hydroxide (10% aq. solution)40.00As needed-For work-up.
Brine (saturated aq. NaCl)-50 mL-For work-up.
Anhydrous Sodium Sulfate142.04As needed-For drying the organic phase.
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Piperazine in DCM B Cool to 0°C in ice bath A->B C Add Hexanoyl Chloride dropwise B->C Start Reaction D Stir at 0°C for 1h C->D E Warm to RT and stir for 2h D->E F Wash with 10% NaOH (aq) E->F Initiate Work-up G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J

Caption: Workflow for the gram-scale synthesis of 1-Hexanoylpiperazine.

Step-by-Step Procedure
  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve 25.84 g (0.3 mol) of anhydrous piperazine in 200 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Acyl Chloride: Add 13.46 g (0.1 mol) of hexanoyl chloride to a dropping funnel and add it dropwise to the stirred piperazine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of 10% aqueous sodium hydroxide solution to remove excess piperazine and piperazine hydrochloride, followed by 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 1-Hexanoylpiperazine.

Characterization and Expected Results

The final product, 1-Hexanoylpiperazine, is expected to be a liquid or a low-melting solid.[7] The identity and purity of the synthesized compound should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6]

  • Expected Yield: 75-85%

  • Molecular Formula: C₁₀H₂₀N₂O[8]

  • Molecular Weight: 184.28 g/mol [8]

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Hexanoyl chloride: Is corrosive and reacts with moisture. Handle with care under an inert atmosphere if possible.[10]

  • Piperazine: Can cause skin and respiratory irritation.[8]

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent.[9]

Always consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[7][9][10]

Conclusion

This application note provides a detailed and reliable protocol for the gram-scale synthesis of 1-Hexanoylpiperazine via the Schotten-Baumann acylation of piperazine. By carefully controlling the reaction conditions, particularly the stoichiometry and temperature, a high yield of the desired mono-acylated product can be achieved. The described purification and characterization methods will ensure the high purity of the final compound, making it suitable for further applications in drug discovery and materials science.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hexanoylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Chegg. (2019). Solved NH CH3-(CH2)4-C-Cl + hexanoyl chloride piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

Sources

Application Notes & Protocols: Derivatization of 1-Hexanoylpiperazine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in a wide array of FDA-approved therapeutics targeting diverse areas such as oncology, infectious diseases, and central nervous system (CNS) disorders.[1] Its unique physicochemical properties, including its diprotic basicity and ability to improve pharmacokinetic profiles, make it an invaluable component in drug design.[1][2] This document provides a comprehensive guide for researchers on the strategic derivatization of 1-hexanoylpiperazine, a versatile starting material for creating diverse chemical libraries for biological screening.

This note details the underlying chemical principles and provides robust, step-by-step protocols for the N-acylation and N-sulfonylation of the secondary amine on the 1-hexanoylpiperazine core. Furthermore, it outlines standard methodologies for the analytical characterization of the resulting derivatives and presents a workflow for their application in high-throughput biological screening, empowering drug discovery professionals to efficiently explore new chemical space and identify novel lead compounds.

The Piperazine Scaffold: A Privileged Structure in Drug Discovery

The six-membered piperazine heterocycle, with its two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug discovery.[1][3] Its "privileged" status stems from several key advantages:

  • Improved Pharmacokinetics: The basic nature of the piperazine nitrogens often enhances aqueous solubility and allows for the formation of stable salts, which can improve oral bioavailability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • Structural Versatility: The piperazine ring can act as a rigid linker to correctly orient pharmacophoric elements for optimal interaction with biological targets, such as G-protein coupled receptors (GPCRs) or the ATP-binding pocket of kinases.[1]

  • Synthetic Tractability: The nitrogen atoms provide reactive handles for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Starting with 1-hexanoylpiperazine, one nitrogen is already functionalized with an acyl group, leaving the secondary amine at the N4 position as a prime target for diversification. This allows for the rapid generation of a library of analogs with varied steric and electronic properties, ideal for screening against biological targets.

Chemical Principles and Derivatization Strategy

The core of this guide focuses on the derivatization of the secondary amine of 1-hexanoylpiperazine. This amine is nucleophilic and readily reacts with a variety of electrophilic reagents. Our strategy involves creating a small, diverse library by reacting the starting material with different classes of electrophiles, primarily acyl chlorides and sulfonyl chlorides.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon or sulfur of the corresponding chloride, with a non-nucleophilic base serving as an acid scavenger to neutralize the hydrochloric acid byproduct.

Caption: General reaction for derivatizing 1-hexanoylpiperazine.

Experimental Protocols

The following protocols are designed to be robust and scalable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: N-Acylation with Benzoyl Chloride

This protocol describes the synthesis of 1-benzoyl-4-hexanoylpiperazine.

Materials:

Reagent/Solvent M.W. Amount Moles Eq.
1-Hexanoylpiperazine 184.28 200 mg 1.085 1.0
Benzoyl Chloride 140.57 168 mg (140 µL) 1.194 1.1
Triethylamine (Et₃N) 101.19 220 mg (302 µL) 2.17 2.0

| Dichloromethane (DCM) | - | 10 mL | - | - |

Step-by-Step Procedure:

  • Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-hexanoylpiperazine (200 mg, 1.085 mmol).

  • Dissolution: Dissolve the starting material in dichloromethane (10 mL).

  • Base Addition: Add triethylamine (302 µL, 2.17 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Add benzoyl chloride (140 µL, 1.194 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the final compound.

Protocol 2: N-Sulfonylation with Dansyl Chloride

This protocol describes the synthesis of 1-dansyl-4-hexanoylpiperazine.

Materials:

Reagent/Solvent M.W. Amount Moles Eq.
1-Hexanoylpiperazine 184.28 200 mg 1.085 1.0
Dansyl Chloride 269.75 322 mg 1.194 1.1
DIPEA 129.24 280 mg (376 µL) 2.17 2.0

| Tetrahydrofuran (THF) | - | 10 mL | - | - |

Step-by-Step Procedure:

  • Preparation: To a clean, dry 25 mL round-bottom flask with a magnetic stir bar, add 1-hexanoylpiperazine (200 mg, 1.085 mmol).

  • Dissolution: Dissolve the starting material in anhydrous THF (10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (376 µL, 2.17 mmol).

  • Electrophile Addition: Add Dansyl Chloride (322 mg, 1.194 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature overnight (approx. 16 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate (20 mL).

    • Wash the organic solution with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the fluorescently-tagged derivative.

Analytical Characterization

Confirmation of the successful synthesis and purity of the derivatives is critical before biological screening.[4] A combination of techniques should be employed.

Characterization Data Summary (Expected):

TechniqueObservationPurpose
TLC Disappearance of starting material spot and appearance of a new, typically less polar, product spot.Reaction monitoring and purity assessment.
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the expected product's [M+H]⁺ ion.Purity assessment and mass confirmation.
¹H NMR Disappearance of the N-H proton signal from the starting material. Appearance of new signals corresponding to the added moiety (e.g., aromatic protons for the benzoyl group). Shifts in the piperazine ring protons are also expected.Structural confirmation.
¹³C NMR Appearance of new carbon signals corresponding to the added group (e.g., new carbonyl and aromatic carbons).Structural confirmation.

Application in Biological Screening

Once a library of 1-hexanoylpiperazine derivatives has been synthesized and characterized, it can be formatted for high-throughput screening (HTS) to identify compounds with desired biological activity.[3][5]

High-Throughput Screening Workflow

The general workflow involves preparing the compound library, performing the biological assay in a multi-well plate format, and analyzing the data to identify "hits."

Sources

Application Notes and Protocols: Utilizing 1-Hexanoylpiperazine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of the 1-Hexanoylpiperazine Moiety in Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs targeting a wide array of biological pathways.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability. The introduction of an N-acyl group, such as a hexanoyl chain, further enhances the lipophilicity of the piperazine moiety. This modification can be strategically employed to modulate a compound's pharmacokinetic profile, facilitating membrane permeability and potentially improving target engagement within lipophilic binding pockets.

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient construction of compound libraries based on the 1-hexanoylpiperazine scaffold.[3] By immobilizing the piperazine derivative on a solid support, excess reagents and byproducts can be easily removed by simple filtration, streamlining the synthetic workflow and enabling parallel synthesis.[4] This guide provides a comprehensive overview of the principles and detailed protocols for the effective use of 1-Hexanoylpiperazine in solid-phase synthesis, empowering researchers to leverage this valuable building block in their drug discovery endeavors.

Part 1: Foundational Principles and Strategic Considerations

The successful incorporation of 1-Hexanoylpiperazine onto a solid support hinges on the selective reaction of its secondary amine. The pre-existing hexanoyl group on one of the piperazine nitrogens directs the chemistry, leaving the second nitrogen available for linkage to the resin. The choice of resin and linking strategy is critical and depends on the overall synthetic plan, particularly the desired functionality at the point of cleavage.

Resin Selection and Linker Strategy

The selection of an appropriate resin is paramount for a successful solid-phase synthesis campaign. The linker, the chemical entity connecting the molecule to the solid support, dictates the conditions under which the final compound is released.

Resin TypeLinker TypeCleavage ConditionTypical Application
Wang Resin p-Alkoxybenzyl alcoholStrong acid (e.g., high % TFA)Release of compounds with a free carboxylic acid.
Rink Amide Resin Acid-labile amide linkerStrong acid (e.g., high % TFA)Release of C-terminal amides.
2-Chlorotrityl Chloride Resin Highly acid-labile tritylMild acid (e.g., dilute TFA, HFIP)Release of protected fragments or sensitive compounds.[5]

For the attachment of 1-Hexanoylpiperazine via its secondary amine, a common and effective strategy is reductive amination onto a resin bearing an aldehyde functionality, such as the 4-(4-formyl-3-methoxyphenoxy)ethyl (FMP) resin.[4] This approach forms a stable secondary amine linkage to the solid support.

The Chemistry of Attachment: Reductive Amination

Reductive amination is a two-step process that first involves the formation of an iminium ion between the secondary amine of 1-Hexanoylpiperazine and the aldehyde group on the resin. This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to yield the stable secondary amine linkage.


Resin_Aldehyde [label="Resin-CHO"]; Hexanoylpiperazine [label="1-Hexanoylpiperazine"]; Iminium_Ion [label="Resin-CH=N⁺(Hexanoyl)piperazine", shape=Mdiamond, fillcolor="#FBBC05"]; Reducing_Agent [label="NaBH₃CN / STAB", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resin_Linked_Product [label="Resin-CH₂-N(Hexanoyl)piperazine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Resin_Aldehyde -> Iminium_Ion [label="+"]; Hexanoylpiperazine -> Iminium_Ion; Iminium_Ion -> Resin_Linked_Product [label="+"]; Reducing_Agent -> Resin_Linked_Product; }

Figure 1. Reductive amination workflow for attaching 1-Hexanoylpiperazine to an aldehyde-functionalized resin.

Part 2: Detailed Protocols and Methodologies

The following protocols provide step-by-step instructions for the solid-phase synthesis of a diversified library based on the 1-Hexanoylpiperazine scaffold.

Protocol 1: Immobilization of 1-Hexanoylpiperazine on FMP Resin

This protocol details the attachment of 1-Hexanoylpiperazine to a formyl-functionalized resin via reductive amination.

Materials:

  • FMP Resin (e.g., 4-(4-formyl-3-methoxyphenoxy)ethyl polystyrene resin)

  • 1-Hexanoylpiperazine

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the FMP resin (1.0 eq) in DMF for 1 hour in a suitable reaction vessel.

  • Pre-equilibration: Wash the resin with 1% acetic acid in DMF (3 x 5 mL).

  • Iminium Ion Formation: Add a solution of 1-Hexanoylpiperazine (3.0 eq) in 1% acetic acid in DMF to the resin. Agitate the mixture for 1 hour at room temperature.

  • Reduction: Add a solution of NaBH₃CN (3.0 eq) in DMF to the reaction mixture. Agitate for 12-16 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for at least 4 hours.

Validation: The success of the immobilization can be monitored using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of primary amines, which is expected. To confirm the presence of the secondary amine, the chloranil test can be performed.

Protocol 2: Diversification of Resin-Bound 1-Hexanoylpiperazine

Once immobilized, the second nitrogen of the piperazine ring can be further functionalized. This protocol describes a general procedure for N-acylation.

Materials:

  • Resin-bound 1-Hexanoylpiperazine (from Protocol 1)

  • Carboxylic acid (3.0 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq)

  • N,N-Diisopropylethylamine (DIEA) (6.0 eq)

  • DMF

Procedure:

  • Resin Swelling: Swell the resin-bound 1-Hexanoylpiperazine in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve the carboxylic acid and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated carboxylic acid solution to the resin. Agitate the mixture for 4-6 hours at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test. A negative result indicates complete acylation. If the test is positive, the coupling step can be repeated.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.


Start [label="Resin-Bound 1-Hexanoylpiperazine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acylation [label="N-Acylation\n(Protocol 2)", fillcolor="#FBBC05"]; Sulfonylation [label="N-Sulfonylation", fillcolor="#FBBC05"]; Alkylation [label="N-Alkylation", fillcolor="#FBBC05"]; Cleavage [label="Cleavage from Resin\n(Protocol 3)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Products [label="Diversified Library of\n1-Hexanoylpiperazine Derivatives", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Acylation; Start -> Sulfonylation; Start -> Alkylation; Acylation -> Cleavage; Sulfonylation -> Cleavage; Alkylation -> Cleavage; Cleavage -> Final_Products; }

Figure 2. General workflow for the diversification of resin-bound 1-Hexanoylpiperazine.

Protocol 3: Cleavage and Product Isolation

The final step is the cleavage of the synthesized compound from the solid support. The choice of cleavage cocktail is dictated by the linker used for immobilization. For FMP resin, a standard trifluoroacetic acid (TFA)-based cocktail is effective.

Materials:

  • Dried, derivatized resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 2-3 hours at room temperature.

  • Filtration: Filter the resin and collect the filtrate.

  • Washing: Wash the resin with an additional small volume of TFA. Combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (approximately 10 times the volume of the filtrate). A precipitate should form.

  • Isolation: Collect the precipitate by centrifugation or filtration.

  • Washing: Wash the precipitate with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the final product under high vacuum.

Part 3: Characterization and Analysis

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the desired compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of the final product.

Conclusion

The strategic use of 1-Hexanoylpiperazine in solid-phase organic synthesis provides a powerful and efficient avenue for the generation of novel, drug-like molecules. The protocols outlined in this guide offer a robust framework for the immobilization, diversification, and cleavage of 1-Hexanoylpiperazine-based compounds. By understanding the underlying chemical principles and adhering to these methodologies, researchers can effectively leverage this valuable building block to accelerate their drug discovery programs.

References

  • Solid-Phase Synthesis of Libraries Generated from a 4-phenyl-2-carboxy-piperazine Scaffold. (n.d.). Retrieved from [Link]

  • The Solid-Phase Synthesis and Use of N-monosubstituted Piperazines in Chemical Library Synthesis. (2003).
  • SolidPhase Synthesis of Libraries Generated from a 4Phenyl2-carboxy-piperazine Scaffold †. (n.d.). Retrieved from [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011). Molecules, 16(5), 4104-4119.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(14), 5489.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2020). Dalton Transactions, 49(36), 12566-12593.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011). Molecules, 16(5), 4104-4119.
  • The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design, 103(6), e14537.
  • Cleavage from Resin. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2006).
  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia, 1(3), 738-755.
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2011). European Journal of Medicinal Chemistry, 46(12), 5810-5815.
  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (2008). Journal of Medicinal Chemistry, 51(20), 6521-6528.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

Sources

Application Notes: Characterizing 1-Hexanoylpiperazine as a Novel Ligand for the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D2 receptor (D2R), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical target in the central nervous system for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] Its modulation by antagonists, agonists, or partial agonists forms the basis of many therapeutic interventions. The piperazine scaffold is a well-established pharmacophore found in numerous D2R ligands. 1-Hexanoylpiperazine, with its distinct chemical structure, presents an interesting candidate for investigation as a novel D2R-targeting ligand.

These application notes provide a comprehensive guide to characterizing the binding affinity of 1-Hexanoylpiperazine for the human dopamine D2 receptor using an in vitro competitive radioligand binding assay. The protocols detailed herein are designed to ensure scientific rigor and reproducibility, enabling researchers to determine the inhibitory constant (Ki) of 1-Hexanoylpiperazine and compare its potency with known reference compounds.

Principle of the Assay

This protocol outlines a competitive radioligand binding assay, a fundamental technique in pharmacology for determining the affinity of an unlabeled test compound for a specific receptor.[3] The assay measures the ability of 1-Hexanoylpiperazine to compete with a radiolabeled ligand of known high affinity (e.g., [³H]-Spiperone) for binding to the D2 receptor. By incubating a fixed concentration of the radioligand and receptor source with increasing concentrations of the unlabeled test compound, a dose-dependent displacement of the radioligand is observed. This displacement is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the test compound's binding affinity for the receptor.[4][5][6]

Chemical Properties of 1-Hexanoylpiperazine

A thorough understanding of the physicochemical properties of 1-Hexanoylpiperazine is essential for accurate assay preparation and interpretation of results.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O[7][8]
Molecular Weight 184.28 g/mol [7][8]
CAS Number 18903-05-4[7][8]
IUPAC Name 1-(piperazin-1-yl)hexan-1-one[7]

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is canonically coupled to the Gαi/o family of G-proteins.[1][9] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G-protein. This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels.[10] Additionally, D2R activation can modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[11] Understanding this signaling cascade is crucial for developing functional assays to complement binding studies.

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o G-protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand 1-Hexanoylpiperazine (Agonist) Ligand->D2R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Cellular Response PKA->Downstream Phosphorylates Targets

Caption: Canonical Gαi/o signaling pathway of the Dopamine D2 Receptor.

Experimental Protocols

Materials and Reagents
  • Test Compound: 1-Hexanoylpiperazine

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~70-90 Ci/mmol)

  • Reference Compound: Haloperidol

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Liquid scintillation counter

  • DMSO (for stock solutions)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Wash Buffer - Stock Solutions add_components Add to 96-well Plate: 1. Buffer/Haloperidol/Test Compound 2. [³H]-Spiperone 3. D2R Membranes prep_reagents->add_components prep_membranes Thaw & Dilute D2R Membranes prep_membranes->add_components prep_ligands Prepare Serial Dilutions: - 1-Hexanoylpiperazine - Haloperidol prep_ligands->add_components incubate Incubate at Room Temp (e.g., 60-90 min) add_components->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash count Add Scintillation Cocktail & Count Radioactivity wash->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Competition Curve (% Specific Binding vs. Log[Compound]) calc_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare the assay and wash buffers and store them at 4°C.

    • Prepare a 10 mM stock solution of 1-Hexanoylpiperazine in 100% DMSO. From this, prepare serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

    • Prepare a 10 µM stock solution of Haloperidol in assay buffer for determining non-specific binding.

  • Assay Procedure:

    • The assay is performed in a 96-well microplate with a final volume of 200 µL per well.

    • Set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and Test Compound concentrations.

    • To the appropriate wells, add the following components in order:

      • 50 µL of assay buffer (for Total Binding).

      • 50 µL of 10 µM Haloperidol (for Non-specific Binding).

      • 50 µL of 1-Hexanoylpiperazine at various concentrations.

    • Add 50 µL of [³H]-Spiperone diluted in assay buffer to all wells. The final concentration should be approximately equal to its Kd for the D2 receptor (typically 0.1-0.5 nM).

    • Initiate the binding reaction by adding 100 µL of the diluted D2 receptor membrane preparation to all wells. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of 1-Hexanoylpiperazine, calculate the percentage of specific binding:

      • % Specific Binding = (CPM in presence of test compound - NSB) / (Total Binding - NSB) * 100.

    • Plot the % Specific Binding against the logarithm of the 1-Hexanoylpiperazine concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50:

    • Using non-linear regression analysis (e.g., in GraphPad Prism), fit the competition curve to a one-site fit model to determine the IC50 value. The IC50 is the concentration of 1-Hexanoylpiperazine that displaces 50% of the specifically bound [³H]-Spiperone.

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[4][5]

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand ([³H]-Spiperone) used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the D2 receptor. This should be determined independently via a saturation binding experiment.

Data Presentation

The quantitative data obtained from the receptor binding assay should be summarized for clear comparison.

CompoundIC50 (nM)Ki (nM)
1-Hexanoylpiperazine Experimental ValueCalculated Value
Haloperidol (Reference) Experimental ValueCalculated Value

Note: The values in this table are placeholders for experimentally derived data.

Trustworthiness and Self-Validation

To ensure the validity of the results, the following controls and considerations are essential:

  • Saturation Binding: A separate saturation binding experiment using increasing concentrations of [³H]-Spiperone should be performed to determine its Kd and Bmax (maximum receptor density) for the specific batch of D2R membranes used. This ensures the accuracy of the Ki calculation.

  • Reference Compound: Running a known D2R antagonist like Haloperidol in parallel validates the assay performance. The experimentally determined Ki for Haloperidol should be consistent with literature values.

  • Ligand Depletion: The concentration of the receptor should be low enough to ensure that less than 10% of the total radioligand is bound. This prevents the depletion of the free radioligand concentration, a key assumption of the binding equations.[12]

  • Equilibrium Conditions: The incubation time should be sufficient to ensure that the binding reaction has reached equilibrium. This can be confirmed through kinetic association and dissociation experiments.

By adhering to these principles, the protocol becomes a self-validating system, providing trustworthy and reproducible data on the binding affinity of 1-Hexanoylpiperazine for the dopamine D2 receptor.

References

  • Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. [Link]

  • The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Frontiers. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? NIH. [Link]

  • Dopamine receptor. Wikipedia. [Link]

  • Dopamine D2 Receptor Regulation: Mechanisms and Pathway. Esther Adams. [Link]

  • Dopamine receptor D2. Wikipedia. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. [Link]

  • 1-Hexanoylpiperazine. PubChem. [Link]

  • Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. MDPI. [Link]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PubMed Central. [Link]

  • D2 Dopamine Receptor Assay. Innoprot. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 1-Hexanoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Bioactivity of 1-Hexanoylpiperazine

1-Hexanoylpiperazine is a chemical compound characterized by a piperazine ring acylated with a hexanoyl group[1]. While the specific biological activities of 1-Hexanoylpiperazine are not extensively documented, the piperazine motif is a well-established scaffold in medicinal chemistry, present in a wide array of pharmacologically active agents. Piperazine derivatives have demonstrated significant effects on G protein-coupled receptors (GPCRs) and ion channels[2][3]. Given the structural similarities to known ion channel modulators, this application note will focus on protocols to investigate the potential effects of 1-Hexanoylpiperazine on the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various physiological and pathological processes[4].

This guide provides detailed, cell-based assay protocols for researchers, scientists, and drug development professionals to characterize the effects of 1-Hexanoylpiperazine. The protocols are designed to be self-validating and are grounded in established scientific principles. We will first describe a primary high-throughput screening assay to measure intracellular calcium flux as an indicator of TRPC6 channel activity. Subsequently, a cell viability assay is detailed to assess the cytotoxic effects of the compound.

Scientific Rationale: Targeting TRPC6

TRPC6 channels are cation channels that play a significant role in calcium signaling[4]. Their activation leads to an influx of cations, primarily Ca2+, which depolarizes the cell membrane and increases intracellular calcium levels[4]. Dysregulation of TRPC6 has been linked to several diseases, making it a compelling therapeutic target[4]. The following protocols are designed to determine if 1-Hexanoylpiperazine can modulate TRPC6 channel activity.

Protocol 1: High-Throughput Screening of 1-Hexanoylpiperazine using a Calcium Flux Assay

This protocol describes a cell-based assay to identify potential modulators of TRPC6 channels by measuring changes in intracellular calcium concentration. We will utilize a HEK293 cell line stably expressing human TRPC6 (HEK293-hTRPC6).

Principle of the Assay

The assay uses a fluorescent calcium indicator dye, such as Fluo-8, which exhibits a significant increase in fluorescence intensity upon binding to free calcium in the cytosol. By activating the TRPC6 channels, an influx of extracellular calcium will lead to a detectable change in fluorescence. Test compounds are assessed for their ability to either activate the channel directly or inhibit its activation by a known agonist.

Materials and Reagents
  • HEK293 cell line stably expressing human TRPC6 (HEK293-hTRPC6)[4]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well or 384-well black, clear-bottom assay plates[4]

  • 1-Hexanoylpiperazine (stock solution in DMSO)

  • TRPC6 channel agonist (e.g., Acetylcholine to stimulate endogenous muscarinic receptors coupled to TRPC6 activation)[4][5]

  • Fluo-8 AM calcium indicator dye[4][6]

  • Pluronic F-127[6]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Ionomycin (positive control)[7]

  • EGTA (negative control)[7]

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Assay Execution cluster_2 Data Analysis seed_cells Seed HEK293-hTRPC6 cells into 96-well plates prepare_compounds Prepare serial dilutions of 1-Hexanoylpiperazine and controls load_dye Load cells with Fluo-8 AM calcium indicator dye prepare_compounds->load_dye add_compounds Add compounds to the cell plate load_dye->add_compounds add_agonist Add TRPC6 agonist add_compounds->add_agonist read_fluorescence Measure fluorescence kinetically on a plate reader add_agonist->read_fluorescence analyze_data Analyze kinetic data to determine changes in intracellular calcium read_fluorescence->analyze_data determine_activity Determine agonist or antagonist activity of 1-Hexanoylpiperazine analyze_data->determine_activity

Caption: Workflow for the TRPC6 Calcium Flux Assay.

Step-by-Step Protocol
  • Cell Seeding:

    • The day before the assay, seed HEK293-hTRPC6 cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and formation of a monolayer.[8]

  • Compound Preparation:

    • Prepare a stock solution of 1-Hexanoylpiperazine in 100% DMSO.

    • On the day of the assay, prepare serial dilutions of 1-Hexanoylpiperazine in HBSS with 20 mM HEPES. The final DMSO concentration in the assay should be less than 0.5%.

    • Prepare solutions of a known TRPC6 agonist (e.g., acetylcholine at its EC80 concentration) and controls (ionomycin for maximum calcium influx and EGTA for chelating extracellular calcium).[4][7]

  • Dye Loading:

    • Prepare the Fluo-8 AM dye loading solution according to the manufacturer's protocol. A typical loading solution consists of Fluo-8 AM and Pluronic F-127 in HBSS with 20 mM HEPES.[6]

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.[4]

  • Assay Measurement:

    • After incubation, remove the dye loading solution.

    • Add 100 µL of the prepared 1-Hexanoylpiperazine dilutions and controls to the respective wells.

    • Place the assay plate into a fluorescence plate reader equipped with an automated liquid handler.

    • Allow the plate to equilibrate for 10-20 minutes at room temperature.

    • Establish a baseline fluorescence reading for each well (Excitation: ~490 nm, Emission: ~525 nm).

    • Using the liquid handler, add the TRPC6 agonist to all wells (except for wells testing for direct agonist effects of 1-Hexanoylpiperazine).

    • Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.[4]

Data Analysis
  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data to the positive control (agonist alone) and negative control (vehicle) to determine the percent inhibition or activation.

  • Plot the dose-response curve for 1-Hexanoylpiperazine to determine the IC50 (for inhibitors) or EC50 (for activators).

Parameter Description Typical Value/Range Reference
Cell Line Human Embryonic Kidney 293 cells stably expressing human TRPC6HEK293-hTRPC6[4]
Assay Format 96-well or 384-well microplates96-well[4]
Calcium Indicator Fluo-8 AM2-5 µM[6]
TRPC6 Activator Acetylcholine (ACh)EC80 concentration[4][5]
Readout Change in intracellular calcium concentrationFluorescence Intensity[4]

Protocol 2: Assessment of Cell Viability and Cytotoxicity

It is crucial to determine if the observed effects of 1-Hexanoylpiperazine on TRPC6 activity are due to specific channel modulation or a result of general cytotoxicity.[9] This protocol describes a common method to assess cell viability using a resazurin-based assay.

Principle of the Assay

Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.[10] This assay provides a quantitative measure of cell viability and can indicate cytotoxic effects of the test compound.

Materials and Reagents
  • HEK293-hTRPC6 cells

  • Complete culture medium

  • 96-well clear-bottom plates

  • 1-Hexanoylpiperazine (stock solution in DMSO)

  • Resazurin sodium salt solution

  • Doxorubicin (positive control for cytotoxicity)

  • Fluorescence plate reader

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3 or 4: Viability Assessment cluster_3 Data Analysis seed_cells Seed HEK293-hTRPC6 cells into 96-well plates prepare_compounds Prepare serial dilutions of 1-Hexanoylpiperazine and controls treat_cells Treat cells with compounds prepare_compounds->treat_cells add_resazurin Add resazurin solution to each well incubate Incubate for 2-4 hours add_resazurin->incubate read_fluorescence Measure fluorescence on a plate reader incubate->read_fluorescence analyze_data Calculate percentage of cell viability read_fluorescence->analyze_data determine_cytotoxicity Determine the CC50 of 1-Hexanoylpiperazine analyze_data->determine_cytotoxicity

Caption: Workflow for the Cell Viability Assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed HEK293-hTRPC6 cells into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of 1-Hexanoylpiperazine and a positive control for cytotoxicity (e.g., doxorubicin) in complete culture medium.

    • Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate for 24-48 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • After the incubation period, add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell line.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a fluorescence plate reader.

Data Analysis
  • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

  • Calculate the percentage of cell viability for each concentration of 1-Hexanoylpiperazine relative to the vehicle-treated control cells.

  • Plot the dose-response curve and determine the CC50 (concentration that causes 50% cytotoxicity).

Parameter Description Typical Value/Range Reference
Cell Line Human Embryonic Kidney 293 cells stably expressing human TRPC6HEK293-hTRPC6[4]
Assay Format 96-well microplates96-well[10]
Viability Reagent Resazurin10% of culture volume[10]
Incubation Time 24-48 hours24 hours[11]
Readout Cell ViabilityFluorescence Intensity[10]

Interpretation of Results and Further Steps

By combining the results from the calcium flux and cell viability assays, a comprehensive profile of 1-Hexanoylpiperazine's activity can be established.

  • Selective TRPC6 Modulator: If 1-Hexanoylpiperazine shows activity in the calcium flux assay at concentrations significantly lower than its CC50 value from the viability assay, it suggests a specific effect on the TRPC6 channel.

  • Cytotoxic Compound: If the active concentrations in the calcium flux assay overlap with the cytotoxic concentrations, the observed effect on calcium signaling may be a secondary consequence of cell death.

  • Inactive Compound: If no significant activity is observed in either assay, 1-Hexanoylpiperazine is likely inactive against TRPC6 under the tested conditions.

Further investigations for a confirmed "hit" could involve electrophysiology studies (e.g., patch-clamp) to directly measure ion channel currents and confirm the mechanism of action.

References

  • University of Rochester Medical Center. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Goodwin, A. M., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2345, 123-137.
  • protocols.io. (2018). Fluo-8 Calcium Flux Assay. Retrieved from [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Retrieved from [Link]

  • Birnbaumer, L., et al. (2009). High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. Assay and Drug Development Technologies, 7(5), 459-483.
  • Assay Genie. (2020). Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). High throughput screening of inhibitors of transient receptor potential cation channel C6 (TRPC6). Retrieved from [Link]

  • PubChem. (n.d.). 1-Hexanoylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methods to Study TRPC Channel Regulation by Interacting Proteins. Retrieved from [Link]

  • Journal of Biological Chemistry. (2012). Canonical Transient Receptor Potential 6 (TRPC6), a Redox-regulated Cation Channel. Retrieved from [Link]

  • Adinolfi, E., et al. (2005). Synthesis and biological activity of N-arylpiperazine-modified analogues of KN-62, a potent antagonist of the purinergic P2X7 receptor. Journal of Medicinal Chemistry, 48(19), 6036-6045.
  • Yang, W., et al. (2023).

Sources

Topic: In Vivo Experimental Design with 1-Hexanoylpiperazine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Investigator

Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing initial in vivo studies with the novel research compound, 1-Hexanoylpiperazine. Given the limited publicly available data on this specific molecule, this guide emphasizes a foundational, first-principles approach. It details the logical progression from compound handling and formulation to pharmacokinetic profiling, dose-range finding, and hypothesis-driven efficacy testing. The protocols and rationale provided are built upon established principles of pharmacology, animal welfare guidelines, and the known biological activities of the broader piperazine class of compounds.

Introduction: The Piperazine Scaffold and the Investigative Approach

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a vast range of pharmacological activities, including anticancer, antihistaminic, and central nervous system (CNS) effects.[1][2] These compounds' versatility stems from the two nitrogen atoms in the six-membered ring, which allow for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

1-Hexanoylpiperazine (CAS: 18903-05-4) is a derivative of this important class.[3] As a research chemical, its specific biological targets, mechanism of action, and in vivo effects are not yet well-characterized in peer-reviewed literature. Therefore, its initial preclinical evaluation must be approached systematically and ethically. This guide provides the necessary protocols and experimental rationale to navigate the crucial early stages of in vivo characterization, ensuring that the data generated is robust, reproducible, and scientifically valid.

The central tenet of this guide is to build a logical experimental cascade. We will begin with the essential preparatory steps, move to understanding the compound's behavior in the animal model (pharmacokinetics and tolerability), and finally, progress to exploring its potential therapeutic effects based on rational, hypothesis-driven study designs.

Part 1: Compound Characterization and Formulation for In Vivo Use

Before any animal is dosed, a thorough understanding of the test article's physical and chemical properties is paramount. This ensures accurate dosing, minimizes experimental variability, and complies with institutional animal care and use guidelines.[4][5]

Physicochemical Properties and Safety

A summary of known properties for 1-Hexanoylpiperazine is essential for safe handling and formulation development.

PropertyValueSource
CAS Number 18903-05-4[3]
Molecular Formula C₁₀H₂₀N₂O[6]
Molecular Weight 184.28 g/mol [6]
Known Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]
Intended Use For Research Use Only. Not for diagnostic or therapeutic use.[3]

Causality Note: Understanding the hazard profile is non-negotiable.[7] As an irritant, appropriate Personal Protective Equipment (PPE) must be used during all handling and formulation steps to protect the researcher and prevent unintended exposure to animal technicians.

Vehicle Selection and Formulation Protocol

The goal of formulation is to create a homogenous, stable preparation that allows for safe and consistent administration. The choice of vehicle is critical and depends on the compound's solubility and the intended route of administration.

Protocol 1: Vehicle Screening and Preparation

  • Solubility Assessment:

    • Begin by testing the solubility of 1-Hexanoylpiperazine in standard, well-tolerated vehicles.

    • Test solubility in sequence: (1) Sterile Water for Injection, (2) 0.9% Saline, (3) 5% Dextrose in Water (D5W), (4) Saline with 5% Tween® 80, (5) Corn oil.

    • Aim for a concentration at least 2-fold higher than the anticipated highest dose to ensure it remains in solution.

  • Formulation for Aqueous Dosing (e.g., IV, IP, SC, PO):

    • If soluble in saline or D5W, this is the preferred vehicle.

    • If solubility is poor, a co-solvent system may be required. A common, generally safe vehicle is a saline solution containing 5-10% DMSO and 10-20% Solutol® HS 15 or Cremophor® EL.

    • Procedure: a. Weigh the required amount of 1-Hexanoylpiperazine. b. If using a co-solvent, first dissolve the compound in the minimum required volume of DMSO. c. Add the Solutol®/Cremophor® and vortex to mix. d. Slowly add the saline or D5W to the final volume while vortexing to prevent precipitation. e. Visually inspect for clarity. The final solution should be clear and free of particulates. f. Filter the final formulation through a 0.22 µm sterile filter for parenteral routes.

  • Formulation for Oral Gavage (Oil-based):

    • If the compound is lipophilic, corn oil or sesame oil can be used.

    • Procedure: a. Weigh the compound into a sterile container. b. Add the required volume of oil. c. Use a sonicator or homogenizer to ensure a uniform suspension or solution.

  • Stability Check: Prepare a small batch of the final formulation and leave it at room temperature and 4°C for 4-24 hours. Visually inspect for any signs of precipitation before proceeding with dosing.

Trustworthiness Note: All substances administered parenterally must be sterile and prepared aseptically.[8] When using non-pharmaceutical-grade compounds, it is the Principal Investigator's responsibility to ensure the formulation is safe and does not introduce confounding variables.[4][5]

Part 2: Foundational In Vivo Studies

With a viable formulation, the next logical step is to understand how the compound behaves in the living system. This involves assessing its pharmacokinetic (PK) profile and determining a safe and tolerable dose range. These studies are prerequisites for designing meaningful efficacy experiments.

Workflow for Initial In Vivo Characterization

The following diagram outlines the logical flow for the initial in vivo assessment of a novel compound like 1-Hexanoylpiperazine.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Profiling cluster_2 Phase 3: Efficacy Testing A Compound Sourcing & Purity Analysis B Solubility Screening & Vehicle Selection A->B C Dose Formulation & Stability Testing B->C D Pilot Pharmacokinetic (PK) Study (e.g., 1-5 mg/kg IV & PO) C->D E Dose Range-Finding (DRF) Study (Acute Tolerability) C->E F Analyze PK Data (Cmax, Tmax, AUC, F%) D->F G Determine Maximum Tolerated Dose (MTD) E->G J Conduct Efficacy Study (e.g., 3 doses below MTD) F->J Informs Dose Selection G->J Informs Dose Selection H Hypothesis Generation (Based on chemical class) I Select Animal Model & Efficacy Endpoints H->I I->J J->D Optional: PK/PD in disease model K Data Analysis & Interpretation J->K

Caption: Workflow for initial in vivo characterization of a novel compound.

Pilot Pharmacokinetic (PK) Study

Rationale: A PK study reveals the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. Key parameters like bioavailability (F%), maximum concentration (Cmax), and total exposure (AUC) are essential for selecting doses and dosing intervals for subsequent efficacy studies.[9] It is impossible to interpret a negative efficacy result without knowing if the compound achieved sufficient exposure in the target tissue.

Protocol 2: Pilot PK Study in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old). Use of a single sex and strain minimizes variability in this initial study.

  • Groups (n=3-4 per group):

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 5 mg/kg).

  • Procedure: a. Acclimate animals for at least 3 days. b. Fast animals overnight (for PO dosing) but provide water ad libitum. c. Administer 1-Hexanoylpiperazine via the selected routes. d. Collect blood samples (approx. 30-50 µL) at predetermined time points into EDTA-coated tubes. A sparse sampling design is often used.

    • IV time points: 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

    • PO/IP time points: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h. e. Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-Hexanoylpiperazine in plasma samples using a validated LC-MS/MS method.[9]

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate of absorption and potential for acute toxicity.
Tmax Time to reach CmaxIndicates rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure.
t₁/₂ Half-lifeDetermines dosing interval.
F% Bioavailability (AUC oral / AUC iv)Percentage of oral dose that reaches systemic circulation.
Dose-Range Finding (DRF) Study

Rationale: A DRF study, or tolerability study, is performed to identify the Maximum Tolerated Dose (MTD). This is the highest dose that can be administered without causing unacceptable toxicity or adverse clinical signs. This information is critical for selecting safe and effective doses for efficacy studies.[10]

Protocol 3: Acute Dose-Range Finding in Mice

  • Animal Model: Male and female C57BL/6 mice (n=2-3 per sex per dose group).

  • Study Design: Use an escalating dose design. Doses should be selected based on any available in vitro cytotoxicity data or, if none exists, a modified Fibonacci series can be used (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Procedure: a. Dose animals with a single administration of 1-Hexanoylpiperazine via the intended therapeutic route (e.g., IP or PO). b. Observe animals continuously for the first 4 hours, then at regular intervals for up to 7 days. c. Record clinical observations meticulously, including changes in posture, activity, breathing, and any signs of distress (e.g., piloerection, lethargy, ataxia). d. Record body weights daily. A weight loss of >15-20% is often considered a humane endpoint.[11]

  • Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10% reduction in body weight.

Part 3: Hypothesis-Driven Efficacy Studies

Once PK and tolerability are established, efficacy studies can be designed. The specific model chosen should be based on a scientific hypothesis derived from the compound's chemical class. Many piperazine derivatives exhibit CNS activity or act as P-glycoprotein (P-gp) inhibitors.[12][13][14] Below are two example experimental pathways.

Pathway A: Assessment of CNS Activity

Rationale: The piperazine moiety is common in psychoactive drugs.[15][16] Therefore, a primary hypothesis is that 1-Hexanoylpiperazine may modulate CNS function. A scopolamine-induced amnesia model is a standard screening tool for compounds with potential cognition-enhancing properties.[13][14]

Protocol 4: Reversal of Scopolamine-Induced Memory Deficit in Mice

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Experimental Groups:

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + Scopolamine (1 mg/kg, IP)

    • Group 3: 1-Hexanoylpiperazine (Dose 1) + Scopolamine

    • Group 4: 1-Hexanoylpiperazine (Dose 2) + Scopolamine

    • Group 5: 1-Hexanoylpiperazine (Dose 3) + Scopolamine

    • Group 6 (Optional): Positive Control (e.g., Donepezil) + Scopolamine

  • Behavioral Apparatus: Passive Avoidance Step-Down Apparatus.

  • Procedure: a. Acquisition Phase (Day 1): i. Administer 1-Hexanoylpiperazine or vehicle 60 minutes before the trial. ii. Administer scopolamine or vehicle 30 minutes before the trial. iii. Place each mouse in the illuminated compartment of the apparatus. iv. When the mouse steps through to the dark compartment, a mild, brief foot shock is delivered. v. The latency to step through (Step-Down Latency) is recorded. b. Retention Phase (Day 2, 24h later): i. Place the mouse back into the illuminated compartment. No drug is given. ii. Record the latency to enter the dark compartment (up to a cut-off of 300s). A longer latency indicates better memory of the aversive stimulus.

  • Data Analysis: Compare the step-down latencies between groups using ANOVA followed by post-hoc tests. A significant increase in latency in the compound-treated groups compared to the scopolamine-only group suggests a reversal of the memory deficit.

G cluster_0 Day 1: Acquisition cluster_1 Day 2: Retention A Dose Compound (T = -60 min) B Dose Scopolamine (T = -30 min) A->B C Place mouse in light compartment (T = 0 min) B->C D Mouse enters dark; receives foot shock C->D E Record Step-Down Latency D->E H Analyze Data F Place mouse in light compartment (T = 24h) G Measure latency to enter dark compartment (No shock) F->G G->H

Caption: Experimental workflow for the passive avoidance step-down task.

Pathway B: Assessment of P-glycoprotein (P-gp) Inhibition

Rationale: Some piperazine derivatives are known to inhibit the efflux transporter P-gp, which can enhance the bioavailability of co-administered drugs.[12][17] This can be tested in vivo by assessing if 1-Hexanoylpiperazine alters the pharmacokinetics of a known P-gp substrate, like paclitaxel.

Protocol 5: In Vivo P-gp Inhibition Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) fitted with jugular vein cannulas for serial blood sampling (n=4-5 per group).

  • Experimental Groups:

    • Group 1: Paclitaxel (e.g., 10 mg/kg, PO) + Vehicle

    • Group 2: Paclitaxel (10 mg/kg, PO) + 1-Hexanoylpiperazine (e.g., 5 mg/kg, PO)

  • Procedure: a. Fast rats overnight. b. Administer 1-Hexanoylpiperazine or its vehicle orally. c. After 30-60 minutes, administer paclitaxel orally. d. Collect serial blood samples via the cannula at time points similar to the pilot PK study (e.g., 15min, 30min, 1h, 2h, 4h, 8h, 24h). e. Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the plasma concentrations of paclitaxel using a validated LC-MS/MS method.

  • Data Analysis: Compare the PK parameters (Cmax, AUC) of paclitaxel between the two groups. A significant increase in the AUC and Cmax of paclitaxel in the presence of 1-Hexanoylpiperazine would indicate inhibition of P-gp-mediated efflux.[12]

Part 4: Ethical Considerations and Reporting

All animal experiments must be conducted with the highest commitment to animal welfare.[18]

  • Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) before initiation.[11][19]

  • The 3Rs: Experimental designs should adhere to the principles of Replacement, Reduction, and Refinement.

  • Reporting: All data should be reported in accordance with the ARRIVE guidelines to ensure transparency and reproducibility.[20][21] This includes details on the number of animals, randomization procedures, blinding, and statistical methods used.

Conclusion

The in vivo evaluation of a novel compound like 1-Hexanoylpiperazine requires a methodical and evidence-based approach. By first establishing its fundamental properties, formulation, pharmacokinetic profile, and safety, researchers can then design robust, hypothesis-driven efficacy studies. The protocols outlined in this guide provide a validated roadmap for this process, enabling the generation of high-quality, interpretable data while upholding the highest standards of scientific integrity and animal welfare.

References

  • The University of Maryland, Baltimore. (n.d.). IACUC Guidelines on the use of Non-pharmaceutical Grade Compounds in Animal Use Protocols.
  • Choi, Y. A., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.
  • Percie du Sert, N., et al. (n.d.). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PMC.
  • BenchChem. (n.d.).
  • Office of Research. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON.
  • (n.d.).
  • ResearchGate. (n.d.).
  • Kilkenny, C., et al. (n.d.). Animal Research: Reporting In Vivo Experiments: The ARRIVE guidelines. PMC - NIH.
  • Ewha Womans University. (2019).
  • (n.d.).
  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines.
  • Kim, D. H., et al. (n.d.). Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences. PMC - NIH.
  • European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3).
  • National Center for Biotechnology Information. (n.d.). 1-Hexanoylpiperazine. PubChem.
  • R
  • Singh, P., et al. (n.d.).
  • Pacific BioLabs. (n.d.). Animal Welfare and IACUC.
  • Research & Innovation Office. (n.d.).
  • UW Sites. (n.d.). ​IACUC Protocol Requirements – Office of Animal Welfare.
  • Wikipedia. (n.d.). Piperazine.
  • BenchChem. (2025). Application Notes and Protocols for Studying N-Butyryl-N'-cinnamyl-piperazine Effects in Animal Models.
  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines - Assay Guidance Manual.
  • (n.d.).
  • RJPT SimLab. (n.d.).
  • Petrucci, R., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Pounina, T., et al. (2009). Novel Piperazine Derivative PMS1339 Exhibits Tri-Functional Properties and Cognitive Improvement in Mice. PubMed.
  • Kingsland, J. (2021). Psilocybin spurs rapid growth of new nerve connections in mice. Medical News Today.
  • Di Francesco, M., et al. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH.
  • Thomsen, M., et al. (n.d.). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. PubMed Central.
  • ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
  • Alarie, Y. (n.d.). Dose-response analysis in animal studies: prediction of human responses. PubMed.
  • Apollo Scientific. (n.d.). 1-Hexanoylpiperazine.
  • CymitQuimica. (2025).
  • Santa Cruz Biotechnology. (n.d.). 1-Hexanoyl-piperazine | CAS 18903-05-4.
  • Löffler, L. A., et al. (2024).
  • Dalton Transactions (RSC Publishing). (n.d.).
  • Google Patents. (n.d.). WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.
  • de Sousa, D. P. (n.d.).

Sources

Application Note: Quantitative Analysis of 1-Hexanoylpiperazine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Hexanoylpiperazine, with the IUPAC name 1-(piperazin-1-yl)hexan-1-one[1], is a molecule of interest in pharmaceutical and toxicological research. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This application note provides a comprehensive and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of 1-Hexanoylpiperazine in human plasma and urine. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a robust and reliable analytical approach.

Physicochemical Properties of 1-Hexanoylpiperazine

A thorough understanding of the physicochemical properties of 1-Hexanoylpiperazine is fundamental to developing a robust analytical method. While experimental data is limited, predicted values provide a strong foundation for method development.

PropertyPredicted ValueSourceSignificance for Method Development
Molecular Formula C₁₀H₂₀N₂OPubChem[1]Determines the monoisotopic mass for mass spectrometry detection.
Molecular Weight 184.28 g/mol Santa Cruz Biotechnology[2]Used for calculating concentrations and preparing standard solutions.
LogP 1.26520guidechem.com[3]Indicates moderate lipophilicity, suggesting that liquid-liquid extraction and reversed-phase chromatography are suitable.
pKa Basic pKa (predicted for the secondary amine): ~8.5-9.5In-silico predictionThe basic nature of the piperazine moiety dictates the pH for efficient extraction and chromatographic separation. Ionization will be optimal in an acidic mobile phase for ESI+ detection.
Solubility Freely soluble in water and ethylene glycol, but insoluble in diethyl ether.A Review on Analytical Methods for Piperazine DeterminationGuides the choice of solvents for sample preparation and chromatography.

Method Overview: LC-MS/MS

Given its chemical structure, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying 1-Hexanoylpiperazine in complex biological matrices. This method offers high sensitivity, selectivity, and throughput, which are essential for bioanalytical studies.

Diagram: Bioanalytical Workflow for 1-Hexanoylpiperazine Quantification

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (Plasma or Urine) IS Internal Standard (e.g., 1-Heptanoylpiperazine) Sample->IS Spiking Precipitation Protein Precipitation (Plasma Samples) IS->Precipitation SPE Solid-Phase Extraction (Urine Samples) IS->SPE LLE Liquid-Liquid Extraction Precipitation->LLE Evaporation Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC UHPLC Separation (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Validation Method Validation (FDA/EMA Guidelines) Quantification->Validation

Caption: Workflow for 1-Hexanoylpiperazine analysis.

Experimental Protocols

Materials and Reagents
  • 1-Hexanoylpiperazine reference standard (>98% purity)

  • 1-Heptanoylpiperazine (internal standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma and urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • 96-well plates

Internal Standard Selection

An appropriate internal standard is critical for accurate and precise quantification. 1-Heptanoylpiperazine is proposed as a suitable internal standard due to its structural similarity to 1-Hexanoylpiperazine, which ensures similar extraction recovery and ionization efficiency. Its different molecular weight allows for distinct detection by the mass spectrometer. Deuterated analogs of the analyte are also excellent choices when available.[4][5]

Sample Preparation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[6][7][8][9]

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 1 µg/mL of 1-Heptanoylpiperazine in methanol).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-phase extraction is recommended for urine samples to remove salts and other endogenous interferences.[10][11][12]

  • To 500 µL of urine, add 10 µL of internal standard working solution.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: UHPLC system

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Hexanoylpiperazine185.16113.1015
1-Heptanoylpiperazine (IS)199.18113.1018

Note: The specific MRM transitions and collision energies should be optimized for the instrument used.

Method Validation

The developed method must be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank biological matrix.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Calibration curve with a correlation coefficient (r²) ≥ 0.99 over a defined concentration range.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Stability Assessment

The stability of 1-Hexanoylpiperazine in biological matrices must be thoroughly evaluated to ensure the integrity of the samples from collection to analysis.[14][15][16][17]

  • Freeze-Thaw Stability: Evaluate after at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Assess at room temperature for a duration that reflects the expected sample handling time.

  • Long-Term Stability: Determine at the intended storage temperature (e.g., -80°C) for a period that exceeds the expected storage time of study samples.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS in the stock and working solutions at room and refrigerated temperatures.

Data Presentation

The following table summarizes the expected performance characteristics of the validated method.

Validation ParameterPlasmaUrine
Linearity Range 1 - 1000 ng/mL5 - 5000 ng/mL
Correlation Coefficient (r²) ≥ 0.995≥ 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Intra-day Precision (CV%) < 10%< 10%
Inter-day Precision (CV%) < 12%< 12%
Accuracy (%) 90 - 110%90 - 110%
Recovery (%) > 85%> 90%
Matrix Effect (%) < 15%< 15%

Diagram: Logical Relationships in Method Development

logical_relationships cluster_analyte Analyte Properties cluster_method Method Parameters cluster_performance Performance Characteristics LogP LogP Extraction Extraction Technique LogP->Extraction influences pKa pKa pKa->Extraction influences Chromatography Chromatography pKa->Chromatography influences MW Molecular Weight Detection MS Detection MW->Detection determines Sensitivity Sensitivity Extraction->Sensitivity Accuracy Accuracy & Precision Extraction->Accuracy Selectivity Selectivity Chromatography->Selectivity Detection->Sensitivity Detection->Selectivity

Caption: Interdependencies in analytical method development.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 1-Hexanoylpiperazine in human plasma and urine. The described protocols for sample preparation and instrumental analysis, along with the comprehensive validation plan, provide a solid framework for researchers in the fields of pharmacology, toxicology, and drug development. Adherence to these guidelines will ensure the generation of high-quality, reproducible data for informed decision-making in scientific research.

References

  • National Center for Biotechnology Information. (n.d.). 1-Hexanoylpiperazine. PubChem. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 913–920. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • ResearchGate. (2025). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]

  • Meissner, K., Rychlik, M., & Meyer, H. H. (2014). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Journal of Proteomics, 108, 246–259. [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Comparison of LC-MS and LC-DAD methods of detecting abused piperazine designer drugs. Journal of Mass Spectrometry, 40(5), 659–672. [Link]

  • Persona, K., Madej, K., & Knihnicki, P. (2015). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 7(15), 6245–6251. [Link]

  • van de Merbel, N. C., Savoie, N., & Ohtsu, Y. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 858–867. [Link]

  • Marin Biologic Laboratories. (n.d.). Ensuring Drug Stability with Potency Bioassays. [Link]

  • Eurofins. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]

  • Al-Obaidy, S. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • de Oliveira, A. R. M., de Freitas, D. F., & de Albuquerque, N. C. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 923. [Link]

  • Anapharm. (2021, December 2). Considerations to properly assess drug stability within biological samples. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 453-457. [Link]

  • Barroso, M., Dias, M., & Gallardo, E. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection. Journal of Chromatography B, 889-890, 103–109. [Link]

  • ResearchGate. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Telange, D. R. (2013). Bioanalytical Method Validation: A Review Article. Journal of Analytical & Bioanalytical Techniques, 4(3), 1-6. [Link]

  • Eros, D., Kövesdi, I., Orfi, L., Takács-Novák, K., Acsády, G., & Kéri, G. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current Medicinal Chemistry, 9(20), 1819–1829. [Link]

  • ResearchGate. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • ResearchGate. (n.d.). Chromatogram of piperazine derivatives (and pentedrone as internal.... [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • Stoyanov, A. V., & Galkin, O. V. (2019). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 174, 467–473. [Link]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • Montesano, C., Curini, R., & Sergi, M. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5649. [Link]

  • IonSource. (2016, January 19). Sample Preparation. [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. [Link]

  • The Organic Chemistry Tutor. (2018, April 22). Naming Amines - IUPAC Nomenclature & Common Names [Video]. YouTube. [Link]

Sources

Application Notes and Protocols: 1-Hexanoylpiperazine as a Versatile Scaffold for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Scaffold as a Privileged Structure in Enzyme Inhibition

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including a high polar surface area, structural rigidity, and the capacity to act as both hydrogen bond donors and acceptors, often impart favorable pharmacokinetic characteristics to drug candidates.[1] These properties can lead to enhanced water solubility, oral bioavailability, and improved ADME (absorption, distribution, metabolism, and excretion) profiles.[1][3] Consequently, the piperazine moiety is considered a "privileged structure," appearing in a multitude of FDA-approved drugs targeting a wide range of diseases.[2]

1-Hexanoylpiperazine (PubChem CID: 3248922) serves as an excellent starting point or fragment for the development of novel enzyme inhibitors.[4] Its structure combines the advantageous piperazine core with a hexanoyl group, which provides a lipophilic handle that can be strategically modified to achieve specific interactions within an enzyme's active or allosteric sites. The secondary amine of the piperazine ring offers a readily available site for chemical modification, allowing for the systematic construction of compound libraries to probe structure-activity relationships (SAR).[3]

This guide provides a comprehensive overview and detailed protocols for utilizing 1-hexanoylpiperazine as a foundational scaffold for the discovery and characterization of novel enzyme inhibitors. We will cover the strategic design of derivative libraries, robust biochemical screening methods, detailed kinetic analysis to elucidate the mechanism of action, and validation in cell-based models.

The Strategic Advantage of 1-Hexanoylpiperazine in Inhibitor Design

The development of potent and selective enzyme inhibitors is a primary objective in modern drug discovery.[] The choice of a chemical scaffold is a critical first step in this process. 1-Hexanoylpiperazine offers several strategic advantages:

  • Synthetic Tractability: The secondary amine on the piperazine ring is a nucleophilic center that can readily undergo a variety of chemical reactions, such as N-alkylation, acylation, and reductive amination. This allows for the straightforward synthesis of diverse libraries of derivatives.[3][6]

  • Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring provides a degree of structural rigidity, which can help to reduce the entropic penalty upon binding to a target enzyme, potentially leading to higher affinity.[1]

  • Improved Physicochemical Properties: The inherent polarity of the piperazine ring can enhance the solubility and other drug-like properties of otherwise lipophilic molecules, a common challenge in inhibitor design.[1][3]

  • Versatility in Targeting Diverse Enzymes: Piperazine-based compounds have demonstrated inhibitory activity against a wide array of enzyme classes, including kinases, proteases, histone deacetylases (HDACs), urease, and cyclooxygenases (COX), highlighting the scaffold's versatility.[7][8]

Workflow for Developing Enzyme Inhibitors from 1-Hexanoylpiperazine

The process of developing a novel enzyme inhibitor from a starting scaffold like 1-hexanoylpiperazine is a systematic, multi-step process. The following workflow outlines the key stages, from initial library synthesis to preclinical evaluation.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening & Characterization cluster_2 Phase 3: Cellular & In Vivo Validation A 1-Hexanoylpiperazine Scaffold B Virtual Screening & Library Design A->B Select Scaffold C Parallel Synthesis of Derivative Library B->C Design Derivatives D High-Throughput Screening (HTS) for Enzyme Inhibition C->D Screen Library E Hit Confirmation & IC50 Determination D->E Identify Hits F Mechanism of Action (MoA) Studies (Enzyme Kinetics) E->F Characterize Potency G Cell-Based Target Engagement & Efficacy Assays F->G Select Leads H Lead Optimization (SAR) G->H Validate Cellular Activity I In Vivo Efficacy & PK/PD Studies H->I Improve Properties

Caption: A generalized workflow for the development of novel enzyme inhibitors starting from the 1-hexanoylpiperazine scaffold.

PART 1: Biochemical Screening of 1-Hexanoylpiperazine Derivatives

The initial step in identifying a novel inhibitor is to screen a library of compounds for their ability to modulate the activity of the target enzyme. High-throughput screening (HTS) is a common approach for this purpose.[9]

Protocol 1: High-Throughput Screening (HTS) for Enzyme Inhibition

Objective: To rapidly screen a library of 1-hexanoylpiperazine derivatives to identify "hits" that inhibit the activity of the target enzyme.

Principle: This protocol describes a generic absorbance-based enzyme assay. The enzyme catalyzes the conversion of a substrate to a colored product. An effective inhibitor will prevent or reduce the formation of this product, resulting in a lower absorbance reading. This protocol should be adapted based on the specific enzyme and available substrates.

Materials:

  • Target enzyme

  • Substrate (e.g., a chromogenic or fluorogenic substrate)

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • 1-Hexanoylpiperazine derivative library (dissolved in DMSO)

  • Positive control inhibitor (a known inhibitor of the target enzyme)

  • DMSO (as a negative control)

  • Microplates (e.g., 96- or 384-well, clear bottom)

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Compound Plating:

    • Prepare a stock solution of each 1-hexanoylpiperazine derivative in DMSO (e.g., at 10 mM).

    • In a 96-well microplate, add 1 µL of each compound solution to individual wells for a final screening concentration of 10 µM in a 100 µL final reaction volume.

    • In control wells, add 1 µL of DMSO (negative control, 100% enzyme activity) and 1 µL of the positive control inhibitor (e.g., for 80-90% inhibition).

  • Enzyme Preparation and Addition:

    • Dilute the target enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined in preliminary experiments to ensure the reaction proceeds linearly over the desired time course.

    • Add 50 µL of the diluted enzyme solution to each well of the microplate containing the compounds and controls.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Prepare the substrate solution in the assay buffer at a concentration typically at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[10]

    • Add 49 µL of the substrate solution to each well to initiate the reaction. The final reaction volume will be 100 µL.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader pre-set to the appropriate temperature.

    • Measure the absorbance (or fluorescence) at the wavelength corresponding to the product formation. Take readings kinetically (e.g., every minute for 15-30 minutes) or as a single endpoint reading after a fixed incubation time.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) as the change in absorbance over time (ΔAbs/min).

    • Normalize the data to the controls. Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_DMSO - V_blank)) where V_blank represents wells with no enzyme.

    • Set a "hit" threshold, typically defined as a certain percentage of inhibition (e.g., >50%) or a value greater than three standard deviations from the mean of the negative controls.

PART 2: Characterization of Inhibitor Potency and Mechanism of Action

Once initial hits are identified, the next steps are to confirm their activity, determine their potency (typically as an IC50 value), and elucidate their mechanism of action (MoA).[10]

Protocol 2: IC50 Determination

Objective: To determine the concentration of a 1-hexanoylpiperazine derivative required to inhibit 50% of the enzyme's activity (IC50).

Procedure:

  • Prepare serial dilutions of the "hit" compound in DMSO. A typical 8-point dilution series might range from 100 µM to 0.1 µM.

  • Perform the enzyme assay as described in Protocol 1, but instead of a single concentration, use the range of inhibitor concentrations.

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism, R) to determine the IC50 value.

Understanding the Mechanism of Reversible Inhibition

Reversible inhibitors can be classified into several types based on how they interact with the enzyme and substrate.[11][12] Understanding this mechanism is crucial for lead optimization.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI E->EI S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI ES->ESI I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) I_comp->EI I_uncomp Uncompetitive Inhibitor (I) I_noncomp->EI I_noncomp->ESI I_uncomp->ESI EI->E

Caption: Modes of reversible enzyme inhibition. Competitive inhibitors bind only to the free enzyme. Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex. Uncompetitive inhibitors bind only to the enzyme-substrate complex.

Protocol 3: Mechanism of Action (MoA) Studies

Objective: To determine if a 1-hexanoylpiperazine derivative acts as a competitive, non-competitive, uncompetitive, or mixed-type inhibitor.

Principle: This is achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The resulting data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]) to diagnose the inhibition type.

Procedure:

  • Select a range of fixed concentrations for your inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • For each inhibitor concentration, perform a substrate titration. This involves measuring the enzyme reaction rate across a range of substrate concentrations (e.g., from 0.2 x Km to 10 x Km).

  • Calculate the initial reaction rate (V) for each combination of inhibitor and substrate concentration.

  • Plot the data. The most common method is the Lineweaver-Burk plot:

    • Plot 1/V on the y-axis versus 1/[Substrate] on the x-axis for each inhibitor concentration.

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease proportionally).

    • Mixed Inhibition: The lines will intersect in the second quadrant (off the axes), indicating changes in both Vmax and apparent Km.

  • For a more accurate determination of the inhibition constant (Ki), perform a global non-linear fit of the raw data (rate vs. [Substrate]) to the appropriate Michaelis-Menten equation for each inhibition model.[13]

PART 3: Cell-Based Assay for Target Validation

Biochemical assays are essential, but it is crucial to confirm that the inhibitor is active in a more physiologically relevant context.[14] Cell-based assays can determine if the compound can cross the cell membrane, engage with its target in the cellular environment, and elicit the desired biological response.[15][16]

Protocol 4: General Cell-Based Target Engagement Assay

Objective: To confirm that the 1-hexanoylpiperazine derivative can enter cells and inhibit the target enzyme, leading to a downstream cellular effect.

Principle: This protocol describes a general method for assessing the inhibition of a cellular signaling pathway. For example, if the target enzyme is a kinase, one could measure the phosphorylation of its downstream substrate.

Materials:

  • A cell line that expresses the target enzyme.

  • Cell culture medium and supplements.

  • 1-Hexanoylpiperazine derivative.

  • Stimulant (if required to activate the signaling pathway).

  • Lysis buffer.

  • Antibodies for Western blotting (primary antibody against the phosphorylated substrate and total substrate, and a secondary antibody).

  • Reagents for SDS-PAGE and Western blotting.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the 1-hexanoylpiperazine derivative (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Pathway Stimulation:

    • If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to activate the target enzyme.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well to extract cellular proteins. Scrape the cells and collect the lysate.

    • Clarify the lysates by centrifugation.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the enzyme's downstream substrate.

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated substrate signal to the total substrate signal for each sample.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular EC50 (the effective concentration to achieve 50% of the maximal response).

Data Presentation and Interpretation

Systematic data presentation is key to building a clear structure-activity relationship (SAR).

Table 1: Hypothetical Screening Data for a Library of 1-Hexanoylpiperazine Derivatives
Compound IDR-Group Modification% Inhibition @ 10 µMIC50 (µM)Inhibition Type
1-Hexanoylpiperazine -H5.2>100-
Derivative A -Benzyl65.88.5Competitive
Derivative B -4-Chlorobenzyl88.21.2Competitive
Derivative C -3,4-Dichlorobenzyl95.10.45Competitive
Derivative D -4-Methoxybenzyl45.315.7Competitive
Derivative E -Adamantyl72.15.3Mixed

This table illustrates how modifications to the 1-hexanoylpiperazine scaffold (at the secondary amine) can significantly impact inhibitory potency and mechanism. The data suggests that electron-withdrawing groups on the benzyl ring enhance potency in this hypothetical series.

Conclusion

1-Hexanoylpiperazine represents a highly valuable and synthetically accessible scaffold for the development of novel enzyme inhibitors. Its favorable physicochemical properties and chemical tractability make it an ideal starting point for library synthesis and lead optimization. By following a systematic approach encompassing high-throughput biochemical screening, detailed mechanistic studies, and validation in cell-based systems, researchers can effectively leverage this versatile molecule to discover potent and selective inhibitors for a wide range of enzymatic targets. The protocols and guidelines presented here provide a robust framework for initiating such a drug discovery program.

References

  • AMSBIO. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Stary, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved from [Link]

  • Noppen, B., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European Biophysics Journal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • DiscoverX Corporation. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3248922, 1-Hexanoylpiperazine. Retrieved from [Link]

  • Chen, Y., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Retrieved from [Link]

  • Stary, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved from [Link]

  • S, A., et al. (2021). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Molecules. Retrieved from [Link]

  • Murai, M., et al. (2008). Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of piperazine-based drugs. Retrieved from [Link]

  • ACS Publications. (2026). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

  • Khan, I., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. Retrieved from [Link]

  • Trends in Sciences. (2025). Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Patsnap Synapse. (2025). Common Enzyme Inhibition Mechanisms Explained with Examples. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Geronikaki, A., & Galdino, S. L. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Molecules. Retrieved from [Link]

  • Goggins, B. J., & Rioux, V. (2012). Identification and development of mPGES-1 inhibitors: where we are at?. Future Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. Retrieved from [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old Target-New Inhibition Mode. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Hexanoylpiperazine in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Piperazine Scaffolds in Neuropharmacology

The piperazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties allow for favorable interactions with a variety of CNS receptors, leading to diverse pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticonvulsant effects.[1] The exploration of novel piperazine derivatives, such as 1-Hexanoylpiperazine, represents a promising avenue for the discovery of new therapeutics for neuropsychiatric and neurodegenerative disorders.

This document provides a comprehensive guide for researchers and drug development professionals on the neuropharmacological investigation of 1-Hexanoylpiperazine. It outlines a systematic approach, from initial in vitro characterization to in vivo validation, to elucidate its mechanism of action and therapeutic potential.

Hypothesized Mechanism of Action of 1-Hexanoylpiperazine

Given the prevalence of piperazine derivatives as modulators of monoaminergic systems, a primary hypothesis is that 1-Hexanoylpiperazine interacts with dopamine and/or serotonin receptors. The hexanoyl moiety may influence its lipophilicity, potentially affecting its ability to cross the blood-brain barrier and its affinity for specific receptor subtypes. A plausible signaling cascade initiated by 1-Hexanoylpiperazine at a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, is depicted below.

Hypothesized Signaling Pathway of 1-Hexanoylpiperazine cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space 1-Hexanoylpiperazine 1-Hexanoylpiperazine GPCR GPCR (e.g., Dopamine/Serotonin Receptor) 1-Hexanoylpiperazine->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Neuronal_Response Neuronal Response (e.g., Altered Excitability) Gene_Expression->Neuronal_Response Leads to

Caption: Hypothesized GPCR signaling cascade for 1-Hexanoylpiperazine.

In Vitro Experimental Protocols

A systematic in vitro evaluation is crucial to determine the pharmacological profile of 1-Hexanoylpiperazine.

Receptor Binding Assays

This initial screen will determine the binding affinity of 1-Hexanoylpiperazine to a panel of CNS-relevant receptors, ion channels, and transporters.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Use commercially available cell lines expressing the target receptor (e.g., HEK293 cells transfected with human dopamine D2 receptor).

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of 1-Hexanoylpiperazine.

    • Incubate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Add scintillation cocktail to each well of the filter plate.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the 1-Hexanoylpiperazine concentration.

    • Determine the IC50 (concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Profile of 1-Hexanoylpiperazine

TargetRadioligandKi (nM)
Dopamine D2 Receptor[3H]-Spiperone50
Serotonin 5-HT2A Receptor[3H]-Ketanserin120
Serotonin 5-HT1A Receptor[3H]-8-OH-DPAT> 1000
Norepinephrine Transporter[3H]-Nisoxetine> 1000
Cell-Based Functional Assays

Functional assays are essential to determine whether 1-Hexanoylpiperazine acts as an agonist, antagonist, or allosteric modulator at its target receptor.

Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

  • Cell Culture:

    • Plate a suitable cell line (e.g., CHO-K1 cells stably expressing the human 5-HT2A receptor) in a black-walled, clear-bottom 96-well plate.[2]

    • Allow cells to adhere and grow to confluency.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

    • Incubate at 37°C to allow for dye uptake and de-esterification.

  • Compound Addition and Signal Detection:

    • Use a fluorescence plate reader with an integrated liquid handling system.

    • Establish a baseline fluorescence reading.

    • To test for agonist activity, add varying concentrations of 1-Hexanoylpiperazine and monitor the change in fluorescence over time.

    • To test for antagonist activity, pre-incubate the cells with varying concentrations of 1-Hexanoylpiperazine before adding a known agonist (e.g., serotonin) and measuring the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline.

    • For agonist activity, plot the response against the logarithm of the 1-Hexanoylpiperazine concentration to determine the EC50 (concentration for 50% maximal effect).

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the 1-Hexanoylpiperazine concentration to determine the IC50.

Neuroprotection Assays

These assays evaluate the potential of 1-Hexanoylpiperazine to protect neurons from various insults, which is relevant for neurodegenerative diseases.

Protocol: MTT Assay for Neuroprotection against Oxidative Stress

  • Neuronal Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.[3]

    • Differentiate the cells into a more mature neuronal phenotype if required (e.g., using retinoic acid).

  • Treatment:

    • Pre-treat the cells with various concentrations of 1-Hexanoylpiperazine for a specified duration (e.g., 24 hours).

    • Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).

    • Include control wells (untreated, toxin only, compound only).

  • MTT Assay:

    • After the toxin incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Quantification and Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Express cell viability as a percentage of the untreated control.

    • Plot cell viability against the concentration of 1-Hexanoylpiperazine to determine its protective effect.

In Vivo Experimental Protocols

Following promising in vitro results, in vivo studies are necessary to assess the behavioral effects and pharmacokinetic properties of 1-Hexanoylpiperazine.

Animal Models of CNS Disorders

The choice of animal model depends on the hypothesized mechanism of action and therapeutic indication.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Apparatus:

    • A plus-shaped maze raised above the floor with two open arms and two closed arms.

  • Animals and Acclimation:

    • Use adult mice or rats.

    • Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration:

    • Administer 1-Hexanoylpiperazine or vehicle (e.g., saline with a small amount of DMSO) via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).

  • Testing Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera for later analysis.

  • Behavioral Analysis:

    • Score the time spent in the open arms and the number of entries into the open and closed arms.

    • An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

Table 2: Hypothetical Results from the Elevated Plus Maze Test

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)
Vehicle-35 ± 520 ± 3
Diazepam (Positive Control)285 ± 845 ± 5
1-Hexanoylpiperazine140 ± 622 ± 4
1-Hexanoylpiperazine565 ± 738 ± 6
1-Hexanoylpiperazine1078 ± 942 ± 5
p < 0.05 compared to vehicle

Experimental Workflow

The following diagram illustrates a typical workflow for the neuropharmacological evaluation of a novel compound like 1-Hexanoylpiperazine.

Experimental Workflow for 1-Hexanoylpiperazine cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Lead Optimization A Receptor Binding Assays (Determine Affinity) B Functional Assays (Agonist/Antagonist Profile) A->B If promising affinity G Structure-Activity Relationship (SAR) Studies A->G C Neuroprotection Assays (Assess Cellular Efficacy) B->C If functional activity confirmed B->G D Pharmacokinetic Studies (ADME Properties) C->D If neuroprotective C->G E Behavioral Models (Assess Efficacy in CNS Disorders) D->E If good brain penetration D->G F Toxicity Studies (Determine Safety Profile) E->F If behaviorally active E->G F->G

Caption: A streamlined workflow for neuropharmacological drug discovery.

Conclusion

The systematic application of the protocols outlined in this guide will enable a thorough investigation of the neuropharmacological properties of 1-Hexanoylpiperazine. By combining in vitro mechanistic studies with in vivo behavioral and pharmacokinetic analyses, researchers can build a comprehensive profile of this novel compound and assess its potential as a therapeutic agent for CNS disorders.

References

  • MDPI. (n.d.). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. Retrieved from [Link]

  • ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Retrieved from [Link]

  • University of Oxford. (n.d.). Neuropharmacology. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. Retrieved from [Link]

  • Frontiers. (n.d.). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of capsaicin-like molecules on sensory neurons. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Retrieved from [Link]

  • PubMed. (n.d.). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Retrieved from [Link]

  • PubMed Central. (n.d.). Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). The Role of Extracellular Adenosine in Chemical Neurotransmission in the Hippocampus and Basal Ganglia: Pharmacological and Clinical Aspects. Retrieved from [Link]

  • PubMed Central. (n.d.). Neurotoxins Acting at Synaptic Sites: A Brief Review on Mechanisms and Clinical Applications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Hexanoylpiperazine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Hexanoylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experimental outcomes.

Synthesis Troubleshooting: Frequently Asked Questions

The synthesis of 1-Hexanoylpiperazine is typically achieved via the nucleophilic acyl substitution of piperazine with hexanoyl chloride.[1] While straightforward in principle, this reaction is sensitive to several factors that can impact yield and purity.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield is a common issue often rooted in reagent quality and reaction conditions. The primary suspect is the degradation of hexanoyl chloride due to moisture.

  • Causality & Explanation: Hexanoyl chloride is highly reactive and moisture-sensitive, readily hydrolyzing to form the unreactive hexanoic acid and hydrogen chloride (HCl) gas.[2] This hydrolysis consumes your acylating agent before it can react with piperazine. The reaction is exothermic and autocatalytic due to the production of HCl.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Reagent Quality: Use a fresh bottle of hexanoyl chloride or one that has been properly stored under inert gas.[2] A simple quality check is to observe its appearance; it should be a clear, colorless to pale yellow liquid. Pungent odor and fuming in air indicate potential hydrolysis.

    • Temperature Control: The reaction is exothermic. Running the reaction at a controlled low temperature (e.g., 0 °C), especially during the addition of hexanoyl chloride, can minimize side reactions and prevent thermal degradation.

Q2: I'm observing a significant amount of a non-polar byproduct that is difficult to separate from my product. What is it and how can I prevent it?

A2: This byproduct is almost certainly 1,4-dihexanoylpiperazine , the result of diacylation. This occurs because piperazine has two reactive secondary amine sites.

  • Causality & Explanation: Since both nitrogen atoms in piperazine are nucleophilic, a second acylation can occur after the first, especially if hexanoyl chloride is present in a high local concentration or in stoichiometric excess. This di-substituted product is significantly less polar than the desired mono-substituted product, leading to a higher Rf value in normal-phase chromatography.

  • Prevention Strategies:

    • Control Stoichiometry: Use a molar excess of piperazine relative to hexanoyl chloride. A common strategy is to use at least 2 to 4 equivalents of piperazine. One equivalent acts as the nucleophile, while the other acts as a base to neutralize the HCl byproduct, preventing the protonation and deactivation of the reacting piperazine.[2]

    • Slow, Controlled Addition: Add the hexanoyl chloride solution dropwise to the stirred piperazine solution at a low temperature (0 °C). This maintains a low concentration of the acylating agent, favoring mono-acylation.[3]

    • High Dilution: Running the reaction in a larger volume of solvent can also disfavor the second reaction by reducing the probability of a mono-acylated molecule encountering another hexanoyl chloride molecule.[4]

Q3: The reaction mixture became a thick, un-stirrable slurry upon adding the hexanoyl chloride. Why did this happen?

A3: This is typically due to the precipitation of piperazine hydrochloride salts.

  • Causality & Explanation: The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of hexanoyl chloride that reacts.[2] If you are using an insufficient amount of a base (like excess piperazine or an added tertiary amine like triethylamine), the HCl will protonate the basic nitrogen atoms of piperazine, forming insoluble hydrochloride salts. This can cause the reaction to stall as the piperazine is removed from the solution.

  • Solutions:

    • Use Excess Piperazine: As mentioned in A2, using at least a 2-fold excess of piperazine ensures a free-base equivalent is available to neutralize the HCl.

    • Add a Non-Nucleophilic Base: Incorporate an alternative acid scavenger, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into the reaction mixture (at least 1.1 equivalents relative to hexanoyl chloride). These will form soluble hydrochloride salts, keeping the mixture mobile.

Reaction & Side Product Schematic

G Piperazine Piperazine Product_side Product_side

A diagram illustrating the desired synthesis path and key side reactions.

Purification Troubleshooting: Frequently Asked Questions

Proper purification is critical to isolate 1-Hexanoylpiperazine from byproducts and unreacted starting materials.

Q1: How do I effectively remove the diacylated byproduct (1,4-dihexanoylpiperazine)?

A1: The most effective method is flash column chromatography on silica gel.

  • Principle of Separation: The desired mono-acylated product contains a free secondary amine (-NH), making it significantly more polar than the di-acylated byproduct, which has no free N-H group. This large polarity difference allows for excellent separation on silica gel.

  • Recommended Protocol:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A typical gradient might be from 100% Dichloromethane (DCM) to a mixture of DCM and Methanol (e.g., 98:2 to 95:5). Adding a small amount of triethylamine (0.1-1%) to the eluent can prevent the product from tailing on the acidic silica gel.

    • Monitoring: Track the separation using Thin Layer Chromatography (TLC). The diacylated byproduct will have a higher Rf, while the desired product will be closer to the baseline.

Q2: How can I remove unreacted piperazine and its salts during workup?

A2: An acidic aqueous wash is the standard and most effective method.

  • Principle of Separation: 1-Hexanoylpiperazine is an amide with a basic secondary amine. Unreacted piperazine is also basic. By washing the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid), these basic compounds will be protonated to form water-soluble salts, which will partition into the aqueous layer. The diacylated byproduct, lacking a basic nitrogen, will remain in the organic layer.

  • Workup Steps:

    • After the reaction is complete, dilute the mixture with an organic solvent like DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), followed by a base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid, and finally with brine to remove excess water.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

Q3: My purified product still shows an acidic impurity by ¹H-NMR. What is it and how can I remove it?

A3: This impurity is likely hexanoic acid , resulting from the hydrolysis of hexanoyl chloride.[5]

  • Principle of Separation: Hexanoic acid is a carboxylic acid and can be removed with a basic wash. During the workup, the wash with saturated sodium bicarbonate (NaHCO₃) or another weak base will deprotonate the hexanoic acid, forming a water-soluble sodium hexanoate salt that partitions into the aqueous layer.

  • Troubleshooting: If hexanoic acid persists after a standard workup, it may indicate an insufficient or ineffective basic wash. Repeat the workup on the impure product by dissolving it in an organic solvent and performing a thorough wash with saturated NaHCO₃ solution.

Purification Strategy Workflow

G

A diagram illustrating the multi-step purification process.

Experimental Protocols

Table 1: Reagent Properties and Roles
ReagentFormulaM.W. ( g/mol )RoleKey Considerations
PiperazineC₄H₁₀N₂86.14Nucleophile / BaseUse in excess (2-4 eq.) to prevent diacylation and act as an acid scavenger.
Hexanoyl ChlorideC₆H₁₁ClO134.60Acylating AgentHighly moisture-sensitive and corrosive. Must be handled under anhydrous/inert conditions.[2][6]
Triethylamine (TEA)C₆H₁₅N101.19Non-nucleophilic BaseOptional acid scavenger. Must be dry.
Dichloromethane (DCM)CH₂Cl₂84.93SolventMust be anhydrous. Good for both reaction and workup.
Protocol 1: Synthesis of 1-Hexanoylpiperazine

This protocol is designed to favor mono-acylation and minimize byproducts.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add piperazine (4.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the piperazine. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, prepare a solution of hexanoyl chloride (1.0 eq.) in anhydrous DCM.

  • Reaction: Add the hexanoyl chloride solution dropwise to the cold, stirring piperazine solution over 30-60 minutes using an addition funnel.

  • Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC, checking for the consumption of hexanoyl chloride.

Protocol 2: Workup and Purification
  • Quenching: Slowly add deionized water to the reaction flask to quench any remaining acyl chloride and dissolve any salts.

  • Separation: Transfer the mixture to a separatory funnel. The layers should separate; collect the organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL). This step removes excess piperazine and the desired product's hydrochloride salt will also partition here, so some yield loss is possible but necessary for purity.

  • Neutralization: Carefully add a strong base (e.g., 6M NaOH) to the combined acidic aqueous layers until the pH is >12. This deprotonates the piperazine and product salts.

  • Extraction: Extract the now basic aqueous layer with fresh DCM (3 x 75 mL).

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude material via flash column chromatography on silica gel using a gradient eluent system of Hexanes/Ethyl Acetate or Dichloromethane/Methanol to afford the pure 1-Hexanoylpiperazine.[7]

References

  • Hexanoyl chloride. (2026). Google Vertex AI Search. Retrieved January 12, 2026.
  • Chemceed. (n.d.). Understanding Hexanoyl Chloride: Properties, Safety, and Procurement Guide. Chemceed. Retrieved January 12, 2026.
  • Ambeed. (n.d.). Reactions of Piperazines. Ambeed.com. Retrieved January 12, 2026.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Biotage. Retrieved January 12, 2026.
  • Bosáková, Z., & Tesařová, E. (2013). Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns.
  • Anderson, N. G. (2005). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.
  • GL Sciences. (n.d.). InertSustain Amide Column. GL Sciences. Retrieved January 12, 2026.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved January 12, 2026.
  • National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Hexanoyl chloride. Fisher Scientific. Retrieved January 12, 2026.
  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. University of Colorado Boulder, Department of Chemistry. Retrieved January 12, 2026.
  • Sigma-Aldrich. (n.d.). Hexanoyl chloride purum, ≥98.0% GC. Sigma-Aldrich. Retrieved January 12, 2026.
  • Wikipedia. (n.d.). Sildenafil. Wikipedia. Retrieved January 12, 2026.
  • CymitQuimica. (n.d.). CAS 142-61-0: Hexanoyl chloride. CymitQuimica. Retrieved January 12, 2026.
  • ResearchGate. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
  • Organic Chemistry Portal. (n.d.). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Organic Chemistry Portal. Retrieved January 12, 2026.
  • National Institutes of Health. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
  • National Institutes of Health. (n.d.). 1-Hexanoylpiperazine. PubChem. Retrieved January 12, 2026.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved January 12, 2026.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved January 12, 2026.
  • Santa Cruz Biotechnology. (n.d.). 1-Hexanoyl-piperazine. Santa Cruz Biotechnology. Retrieved January 12, 2026.
  • ResearchGate. (n.d.). Reactions of acetylenic acid esters with piperazine derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Acylation Reactions with Octanoyl Chloride. Benchchem. Retrieved January 12, 2026.
  • MDPI. (n.d.). A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. MDPI. Retrieved January 12, 2026.
  • MDPI. (n.d.). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. MDPI. Retrieved January 12, 2026.

Sources

Technical Support Center: Optimizing 1-Hexanoylpiperazine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-Hexanoylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate common challenges and optimize your reaction conditions for successful synthesis.

Introduction: The Chemistry of Selective Acylation

The synthesis of 1-Hexanoylpiperazine, a mono-acylated derivative, presents a common challenge in organic synthesis: achieving selectivity in a molecule with multiple reactive sites. Piperazine possesses two secondary amine groups with similar nucleophilicity. The primary goal is to facilitate the reaction of one amine with hexanoyl chloride while preventing the formation of the di-acylated byproduct, 1,4-dihexanoylpiperazine. This guide will delve into the critical parameters that govern this selectivity and provide practical solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-Hexanoylpiperazine in a question-and-answer format.

Question 1: My reaction is producing a significant amount of the di-acylated byproduct. How can I improve the selectivity for mono-acylation?

Answer:

This is the most frequent challenge in piperazine acylation. The formation of the di-acylated product is primarily influenced by stoichiometry and reaction conditions. Here are several strategies to enhance mono-acylation selectivity:

  • Stoichiometric Control: A common and effective method is to use a large excess of piperazine relative to hexanoyl chloride.[1] This statistically favors the reaction of the acyl chloride with an unreacted piperazine molecule over a mono-acylated one. A starting point is to use 4-5 equivalents of piperazine.

  • Slow Addition of Acyl Chloride: Adding the hexanoyl chloride solution dropwise to the piperazine solution at a low temperature (e.g., 0 °C) helps maintain a low concentration of the acylating agent, thereby favoring mono-acylation.[1]

  • In-Situ Protonation: A clever approach involves the in-situ formation of the piperazine monohydrochloride salt.[2] By reacting one equivalent of piperazine with one equivalent of an acid (like HCl), you effectively "protect" one of the amine groups through protonation, leaving the other available for acylation.[2]

  • Use of a Bulky Acylating Agent (Analogous Principle): While you are using hexanoyl chloride, it's worth noting that using a sterically hindered acylating agent can disfavor the second acylation. This principle can be applied by analogy to understand the importance of steric factors.[3]

Question 2: The reaction is sluggish or not proceeding to completion, even with a stoichiometric amount of reagents. What could be the issue?

Answer:

Several factors can contribute to a slow or incomplete reaction:

  • Inadequate Base: The acylation reaction produces hydrochloric acid (HCl), which can protonate the piperazine, rendering it non-nucleophilic. A non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is crucial to scavenge the generated HCl.[4] Ensure you are using at least one equivalent of the base for each equivalent of acyl chloride. Using a slight excess (1.1-1.2 equivalents) is often beneficial.

  • Solvent Choice: The solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable.[5] Ensure the solvent is anhydrous, as water can react with the highly reactive hexanoyl chloride.[6]

  • Temperature: While low temperatures are used to control selectivity, allowing the reaction to slowly warm to room temperature after the addition of the acyl chloride is often necessary for the reaction to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Question 3: I am having difficulty purifying the 1-Hexanoylpiperazine from the unreacted piperazine and the di-acylated byproduct. What is the best purification strategy?

Answer:

Purification can be challenging due to the similar polarities of the starting material and products. A combination of techniques is often most effective:

  • Acid-Base Extraction: This is a crucial first step. After the reaction is complete, an aqueous workup can separate the basic piperazine and 1-Hexanoylpiperazine from the neutral di-acylated byproduct.

    • Dilute the reaction mixture with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash with a dilute acid solution (e.g., 1M HCl). The unreacted piperazine and the desired mono-acylated product will move to the aqueous layer as their hydrochloride salts, while the di-acylated byproduct remains in the organic layer.

    • Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to a pH > 10.

    • Extract the aqueous layer with an organic solvent to recover the free bases of piperazine and 1-Hexanoylpiperazine.

  • Column Chromatography: After the initial extraction, column chromatography on silica gel is typically required to separate the 1-Hexanoylpiperazine from the unreacted piperazine. A gradient elution system, starting with a less polar eluent and gradually increasing the polarity (e.g., a gradient of methanol in dichloromethane), is usually effective.

Question 4: My final product appears oily and impure, even after column chromatography. What are potential sources of contamination?

Answer:

  • Residual Solvents: Ensure that all solvents are thoroughly removed under reduced pressure after purification.

  • Grease: Contamination from vacuum grease used in glassware joints can be an issue. Use minimal grease or opt for grease-free joints where possible.

  • Incomplete Reaction: If the reaction did not go to completion, you might have a mixture of starting materials and products that are difficult to separate. Re-evaluate your reaction conditions.

  • Side Reactions: The formation of unforeseen side products can complicate purification. Re-examine your starting material purity and ensure anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of triethylamine (TEA) in this reaction?

A1: Triethylamine acts as a non-nucleophilic base. Its primary function is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between hexanoyl chloride and piperazine. This prevents the protonation of the piperazine, which would render it unreactive.[7]

Q2: Can I use a different base instead of triethylamine?

A2: Yes, other non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA) can be used.[4] DIPEA is bulkier and even less nucleophilic than TEA, which can be advantageous in preventing side reactions. Pyridine can also be used, but it is more nucleophilic and can sometimes participate in the reaction.

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable solvent system (e.g., 10% methanol in dichloromethane) to separate the starting material (piperazine), the mono-acylated product, and the di-acylated product. The products can be visualized using a UV lamp (if they are UV active) or by staining with an appropriate agent like potassium permanganate.

Q4: What are the expected 1H NMR signals for 1-Hexanoylpiperazine?

A4: The 1H NMR spectrum will show characteristic signals for the hexanoyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the piperazine ring. Due to the amide bond, the protons on the carbons adjacent to the two nitrogens will have different chemical shifts. You would expect to see two sets of triplets for the piperazine protons. The presence of a single set of signals for the hexanoyl group and two distinct sets of signals for the piperazine ring protons is a good indication of the desired mono-acylated product.

Q5: Is it necessary to use an inert atmosphere for this reaction?

A5: While not strictly necessary if the reaction is performed quickly with fresh, anhydrous reagents, using an inert atmosphere (e.g., nitrogen or argon) is good practice.[5] Hexanoyl chloride is sensitive to moisture and can hydrolyze to hexanoic acid, which will not participate in the acylation reaction.[6]

Experimental Protocols

Protocol 1: Mono-acylation using Excess Piperazine

This protocol prioritizes mono-acylation by leveraging a statistical advantage.

dot

Caption: Workflow for mono-acylation using excess piperazine.

Materials:

  • Piperazine (anhydrous)

  • Hexanoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve piperazine (5.0 equivalents) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve hexanoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the hexanoyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for another 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the hexanoyl chloride is consumed (typically 1-3 hours).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Data Presentation

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction, hydrolysis of acyl chloride, poor work-up.Ensure anhydrous conditions, use sufficient base, optimize reaction time and temperature.
High Di-acylation Incorrect stoichiometry, high reaction temperature.Use a large excess of piperazine, add acyl chloride slowly at low temperature.
Purification Difficulty Similar polarity of products and starting materials.Perform acid-base extraction before column chromatography.
Oily Product Residual solvent, grease contamination.Ensure thorough drying, use grease-free joints if possible.
Table 2: Typical Reaction Conditions
Parameter Value Rationale
Piperazine:Hexanoyl Chloride Ratio 4:1 to 5:1Statistically favors mono-acylation.[1]
Base Triethylamine or DIPEA (1.1-1.2 eq)Scavenges HCl byproduct without competing as a nucleophile.[4]
Solvent Anhydrous DCM, THF, or ACNAprotic solvent to prevent hydrolysis of acyl chloride.[5]
Temperature 0 °C to Room TemperatureInitial low temperature for selectivity, warming for reaction completion.
Reaction Time 1-4 hoursMonitored by TLC.

Logical Relationships

dot

Reaction_Factors Goal High Yield of 1-Hexanoylpiperazine Selectivity High Mono-acylation Selectivity Selectivity->Goal Completion Reaction Completion Completion->Goal Purity High Product Purity Purity->Goal Stoichiometry Excess Piperazine Stoichiometry->Selectivity TempControl Low Temperature Addition TempControl->Selectivity SlowAddition Slow Acyl Chloride Addition SlowAddition->Selectivity Base Sufficient Non-Nucleophilic Base Base->Completion Anhydrous Anhydrous Conditions Anhydrous->Completion TimeTemp Adequate Reaction Time/Temp TimeTemp->Completion Workup Effective Work-up (Acid-Base Extraction) Workup->Purity Chromatography Optimized Chromatography Chromatography->Purity

Caption: Key factors influencing the successful synthesis of 1-Hexanoylpiperazine.

References

  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(03), 361-363. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. [Link]

  • Ataman Kimya. (n.d.). TRIETHYLAMINE. [Link]

  • ResearchGate. (2015). Is triethylamine going to catalyze the condensation reaction in more or less the same way as piperidine does?[Link]

  • ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?[Link]

  • Khan, J. (2019). Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-Hexanoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Hexanoylpiperazine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-Hexanoylpiperazine, framed in a direct question-and-answer format.

Question 1: My overall yield of 1-Hexanoylpiperazine is consistently low. What are the primary causes?

Answer: Low yield in this acylation reaction typically stems from one of three areas: suboptimal reaction conditions, reagent-related issues, or inefficient work-up and purification.

  • Suboptimal Reaction Conditions: The reaction of hexanoyl chloride with piperazine is a nucleophilic addition-elimination reaction that is highly exothermic.[1][2] Without proper temperature control, side reactions can occur. Furthermore, the reaction generates hydrochloric acid (HCl) as a byproduct. This HCl will react with the basic piperazine starting material to form piperazine hydrochloride salts, rendering the piperazine non-nucleophilic and effectively halting the reaction.[3][4]

  • Reagent Quality and Stoichiometry: Hexanoyl chloride is highly sensitive to moisture and can hydrolyze to hexanoic acid, which is unreactive under these conditions. Using old or improperly stored hexanoyl chloride is a common source of failure. Critically, the stoichiometry between piperazine and hexanoyl chloride is the single most important factor determining the product distribution and overall yield of the desired mono-acylated product.[5]

  • Formation of Byproducts: The primary cause of low yield of the desired product is often the formation of the undesired byproduct, 1,4-dihexanoylpiperazine. This occurs when a second molecule of hexanoyl chloride reacts with the remaining secondary amine of the 1-Hexanoylpiperazine product.

Question 2: I am isolating a significant amount of 1,4-dihexanoylpiperazine. How can I improve the selectivity for mono-acylation?

Answer: This is the most common challenge in this synthesis. Achieving high selectivity for mono-acylation requires controlling the relative probabilities of the first and second acylation events.

  • Use a Large Excess of Piperazine: The most effective strategy is to use a significant molar excess of piperazine (typically 4-8 equivalents) relative to hexanoyl chloride.[5] By ensuring a high concentration of the starting diamine, the hexanoyl chloride is statistically much more likely to encounter and react with a molecule of piperazine than with a molecule of the 1-Hexanoylpiperazine product already formed.

  • Slow, Controlled Addition: Add the hexanoyl chloride dropwise to the solution of piperazine, preferably using a syringe pump over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the acylating agent, further favoring the reaction with the highly abundant piperazine starting material.[5]

  • Low Reaction Temperature: Conduct the addition and the entire reaction at a low temperature (0 °C to -10 °C). This reduces the overall reaction rate, providing better control and minimizing the likelihood of the second, less-desired acylation reaction.

Question 3: The reaction stalls, and I recover a large amount of unreacted piperazine, even when using sufficient hexanoyl chloride. What is happening?

Answer: This issue almost always points to the deactivation of the piperazine nucleophile by the HCl byproduct. As each molecule of hexanoyl chloride reacts, one equivalent of HCl is produced.[4]

Since piperazine is a base, it will be protonated by this HCl:

Caption: Nucleophilic addition-elimination mechanism for the synthesis of 1-Hexanoylpiperazine.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Dissolve Piperazine & TEA in anhydrous DCM cool 2. Cool to 0 °C reagents->cool addition 3. Add Hexanoyl Chloride dropwise (1 hr) cool->addition react 4. Stir at 0 °C (2 hrs) addition->react quench 5. Quench with H₂O & Separate Layers react->quench extract 6. Acid-Base Extraction (to remove byproducts) quench->extract dry 7. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 8. Concentrate (Rotovap) dry->concentrate purify 9. Silica Gel Chromatography (if needed) concentrate->purify characterize 10. Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis and purification of 1-Hexanoylpiperazine.

References

  • Mao, Z. W., et al. (2016). Design, synthesis, and anticancer activity of novel hybrid compounds between benzofuran and N-aryl piperazine. Bioorganic & Medicinal Chemistry Letters, 26.
  • ResearchGate. A general and convenient synthesis of N-aryl piperazines. [Link]

  • Popa, M. (2021). Why did my amide syntesis does not work? ResearchGate. [Link]

  • Cerne, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6683.
  • Kumar, A., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-26.
  • Nord-Lassen, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11499-503.
  • ResearchGate. Recently Adopted Synthetic Protocols for Piperazines: A Review. [Link]

  • Akkapeddi, P., et al. (2013). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. Macromolecules, 46(3), 698-706.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • ResearchGate. Reactions of acetylenic acid esters with piperazine derivatives. [Link]

  • Clark, J. (2015). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Çetinkaya, E., et al. (2020). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)
  • Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1952.
  • Wikipedia. Hexanoyl chloride. [Link]

  • Synthetic Reaction Browser. Monoacylation. [Link]

  • Huang, J., et al. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506-7511.
  • Organic Chemistry Portal. Piperazine synthesis. [Link]

  • Wawer, I., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 735-745.
  • Clark, J. (2015). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]

  • Weißpflog, J., et al. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. Polymers, 13(13), 2185.
  • ResearchGate. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. [Link]

  • Cerne, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI, 28(18), 6683.
  • StudyMind. Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 1-Hexanoylpiperazine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Hexanoylpiperazine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-Hexanoylpiperazine in their experimental assays. Due to its chemical structure—a polar piperazine head and a nonpolar hexanoyl tail—this compound often exhibits limited solubility in aqueous buffers, which can lead to inconsistent results, assay artifacts, and inaccurate data interpretation.

This guide provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting workflows to systematically address and resolve these solubility issues. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Hexanoylpiperazine poorly soluble in aqueous assay buffers?

A1: 1-Hexanoylpiperazine is an amphiphilic molecule. It possesses a hydrophobic (water-fearing) six-carbon acyl chain and a hydrophilic (water-loving) piperazine ring. In aqueous solutions, the hydrophobic tails of multiple molecules tend to aggregate to minimize their contact with water, which can lead to precipitation. While the piperazine group can be protonated to increase solubility, the overall aqueous solubility remains limited, especially at neutral or basic pH where the piperazine is less likely to be charged.

Q2: I dissolve my 1-Hexanoylpiperazine in DMSO for a stock solution. What is the maximum final concentration of DMSO I can use in my assay?

A2: This is highly dependent on your assay type. Many active compounds are dissolved in DMSO due to its excellent solubilizing power.[1] However, DMSO can be toxic to cells and interfere with certain enzymes.

Assay TypeMaximum Recommended Final DMSO ConcentrationRationale & Considerations
Cell-Based Assays (Robust Lines) ≤ 0.5% Most robust, immortalized cell lines (e.g., MCF-7, THP-1) can tolerate up to 0.5% DMSO, with some tolerating 1% for short-term assays.[2][3] However, it's always best practice to keep the concentration as low as possible.
Cell-Based Assays (Sensitive/Primary Cells) ≤ 0.1% Primary cells, stem cells, and some sensitive cell lines show significant cytotoxicity and altered phenotypes at concentrations above 0.1%.[2][4]
Biochemical/Enzyme Assays 1-2% Many purified enzymes are tolerant to slightly higher DMSO concentrations. However, DMSO can still cause protein denaturation or direct inhibition.
High-Throughput Screening (HTS) Typically < 1% In HTS, maintaining assay integrity while ensuring compound solubility is critical. A concentration of <1% is a common industry standard to minimize assay artifacts.[5][6]

Crucially, you must always include a "vehicle control" in your experiments containing the same final concentration of DMSO as your test samples to account for any solvent effects.[3]

Q3: What are the visual signs of compound precipitation in my assay plate?

A3: Precipitation can be obvious or subtle. Look for:

  • Cloudiness or turbidity: The solution appears hazy or milky immediately after adding the compound or after incubation.[7]

  • Visible particles: You may see small specks, crystals, or an oily film at the bottom of the wells.

  • "Floaters": Insoluble particles may be suspended in the media.

  • Inconsistent data: High variability between replicate wells or non-classical dose-response curves can be indirect signs of micro-precipitation.[5]

A quick check under a light microscope can often reveal crystalline structures that are not obvious to the naked eye.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues. The choice of method depends on the tolerance of your specific assay system.

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a decision-making process for addressing the poor aqueous solubility of 1-Hexanoylpiperazine.

Solubility_Workflow cluster_start cluster_strategy Select Solubilization Strategy cluster_validation Validation & Control start Problem: 1-Hexanoylpiperazine precipitates in aqueous assay buffer assay_type What is your assay type? start->assay_type co_solvent Strategy A: Optimize Co-Solvent (e.g., DMSO) assay_type->co_solvent Biochemical Assay or Tolerant Cell Line surfactant Strategy B: Use Surfactants (e.g., Tween-20) assay_type->surfactant Cell-Based or Biochemical Assay cyclodextrin Strategy C: Use Cyclodextrins (e.g., HP-β-CD) assay_type->cyclodextrin Cell-Based or Biochemical Assay ph_adjust Strategy D: Adjust Buffer pH assay_type->ph_adjust Biochemical Assay (pH stable) validation Validate Assay Compatibility: - Run vehicle controls - Test for interference - Confirm compound activity co_solvent->validation surfactant->validation cyclodextrin->validation ph_adjust->validation

Caption: Decision tree for choosing a solubility enhancement strategy.

Strategy A: Optimize Co-Solvent Concentration

Issue: The compound precipitates when the DMSO stock is diluted into the aqueous buffer. This happens because the DMSO concentration drops, and the water becomes the primary solvent, which cannot hold the hydrophobic compound in solution.[5]

Causality: The principle of co-solvency involves using a water-miscible organic solvent to reduce the polarity of the aqueous medium, thereby increasing the solubility of nonpolar solutes.[8]

Protocol: Determining Maximum Soluble Concentration
  • Prepare Stock: Make a high-concentration stock of 1-Hexanoylpiperazine (e.g., 20 mM) in 100% DMSO. Ensure it is fully dissolved.

  • Serial Dilution: Perform a serial dilution of your compound directly into your final assay buffer (pre-warmed to 37°C if for cell culture).[7] Create a range of concentrations that also result in a range of final DMSO concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%).

  • Visual Inspection: Immediately inspect each dilution for precipitation (turbidity).

  • Incubation: Incubate the dilutions under your exact experimental conditions (e.g., 37°C for 24 hours).

  • Final Inspection: After incubation, inspect again visually and, if possible, under a microscope. The highest concentration that remains clear is your working limit for that specific DMSO percentage.[7]

Strategy B: Use of Surfactants (Detergents)

Issue: Even at low DMSO concentrations, the compound is not soluble, or you suspect micro-aggregates are forming and causing assay artifacts.

Causality: Non-ionic surfactants like Tween-20 or Triton X-100 form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[9] The hydrophobic core of these micelles can encapsulate the nonpolar hexanoyl tail of 1-Hexanoylpiperazine, effectively shielding it from the water and increasing its apparent solubility.[10]

Protocol: Using Tween-20 for Solubilization
  • Select Surfactant: Tween-20 is a gentle, non-ionic surfactant commonly used in biological assays to prevent non-specific binding and improve solubility.[11]

  • Prepare Buffer: Prepare your assay buffer containing a low concentration of Tween-20, typically between 0.01% and 0.1%.

  • Test for Interference: Before testing your compound, run a control with just the surfactant-containing buffer in your assay to ensure the surfactant itself does not inhibit or activate your biological system.

  • Prepare Compound Dilutions: Prepare your 1-Hexanoylpiperazine dilutions as usual, but use the surfactant-containing buffer as the diluent. The presence of micelles will help keep the compound in solution.

  • Additional Benefit: Low concentrations of surfactants can also help prevent the adsorption of hydrophobic compounds to plasticware, which is another source of inconsistent results.[12][13]

Strategy C: Use of Cyclodextrins

Issue: Your assay is extremely sensitive to both organic solvents and surfactants.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can form "inclusion complexes" by encapsulating the hydrophobic portion of a guest molecule (like the hexanoyl tail of 1-Hexanoylpiperazine) into their cavity.[15][16] This complex is highly water-soluble due to the hydrophilic exterior of the cyclodextrin.[17]

Cyclodextrin TypeCavity Size (Å)Common Use
α-Cyclodextrin 4.7 - 5.3Small molecules, aliphatic chains
β-Cyclodextrin 6.0 - 6.5Aromatic and heterocyclic compounds
γ-Cyclodextrin 7.5 - 8.3Larger molecules, steroids
HP-β-CD 6.0 - 6.5Modified β-CD with greatly enhanced water solubility

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often the best choice due to its high aqueous solubility and low toxicity.

Protocol: Preparing a 1-Hexanoylpiperazine:HP-β-CD Inclusion Complex
  • Molar Ratio Calculation: Determine the desired molar ratio of HP-β-CD to your compound. Ratios from 1:1 to 10:1 (cyclodextrin:compound) are common starting points.

  • Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in your aqueous assay buffer. Warm gently (40-50°C) if needed to aid dissolution.

  • Add Compound: Add the 1-Hexanoylpiperazine (either as a solid or from a concentrated organic stock) to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated compound. The clear filtrate now contains your solubilized compound.

  • Validation: It is critical to determine the final concentration of your compound in the filtrate analytically (e.g., via HPLC-UV) as it may be lower than the nominal concentration.

Strategy D: Adjust Buffer pH

Issue: You are working with a purified system (e.g., an enzyme assay) that is stable over a range of pH values.

Causality: 1-Hexanoylpiperazine contains a basic piperazine ring. The parent piperazine molecule has two pKa values of approximately 5.35 and 9.73.[18] By lowering the pH of the buffer to be well below the highest pKa (e.g., pH 6.0), you can ensure the piperazine nitrogen atoms are protonated. This positive charge will significantly increase the molecule's interaction with water and improve its solubility.[8][19]

Protocol: pH-Mediated Solubilization
  • Determine pKa: If not known, predict the pKa values of 1-Hexanoylpiperazine using computational tools.[20][21][22] The hexanoyl group will slightly alter the pKa from the parent piperazine.

  • Assess Assay pH Tolerance: Determine the pH range in which your protein or assay system remains active and stable.

  • Prepare Acidic Buffer: Prepare your assay buffer at a pH that is at least 1-2 units below the highest pKa of the piperazine moiety (e.g., pH 6.5).

  • Test Solubility: Attempt to dissolve 1-Hexanoylpiperazine directly in this acidic buffer. You should observe a marked improvement in solubility.

  • Caution: This method is generally not suitable for cell-based assays, as altering the pH of the culture medium can induce significant stress and cell death.[23][24]

Appendix

Protocol A: Preparing a Serial Dilution

Serial dilution is a stepwise method for accurately creating a range of concentrations from a single stock solution.[25][26][27][28]

  • Label Tubes: Label a series of microcentrifuge tubes for each desired concentration.

  • Add Diluent: Add the appropriate volume of diluent (e.g., assay buffer with 0.1% DMSO) to all tubes except the first one. For a 1:10 dilution series, you might add 90 µL of diluent to each tube.

  • First Dilution: Add 100 µL of your concentrated stock to the first tube. This is your highest concentration.

  • Mix and Transfer: Mix the contents of the first tube thoroughly. Transfer 10 µL from this tube to the second tube (containing 90 µL of diluent). This creates a 1:10 dilution.

  • Repeat: Using a fresh pipette tip for each transfer, repeat the mix-and-transfer process for all subsequent tubes until your dilution series is complete.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • Nakhla, D. S., et al. (2025, May 16). Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice.
  • Global Pharmaceutical Studies Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
  • Benchchem.
  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?.
  • Thermo Fisher Scientific - US.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16).
  • ResearchGate.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023, September 9).
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1).
  • BPS Bioscience. Serial Dilution Protocol.
  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020, August 1).
  • Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs.
  • Compound Management for Quantitative High-Throughput Screening.
  • Science Buddies. How to Make Dilutions and Serial Dilutions.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, September 20).
  • ResearchGate.
  • ResearchGate. (2025, November 11). (PDF)
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity.
  • ResearchGate. (2025, August 8). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Benchchem.
  • ResearchGate. (2025, August 6). Detergents: Triton X-100, Tween-20, and More.
  • Labome. Detergents: Triton X-100, Tween-20, and More.
  • wikiHow. How to Do Serial Dilutions: 9 Steps (with Pictures).
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023, July 24).
  • Wikipedia. Piperazine.
  • Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. (2023, November 29).
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • Scribd. (2021, August 2).
  • Integra Biosciences. (2023, February 16).
  • PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • ResearchGate. Adsorption behavior of a human monoclonal antibody at hydrophilic and hydrophobic surfaces | Request PDF.
  • Adsorption on hydrophobized surfaces: clusters and self-organization.
  • Rupp, M. Predicting the pKa of Small Molecules.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

Sources

Technical Support Center: Synthesis of 1-Hexanoylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-hexanoylpiperazine analogs. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during synthesis, with a focus on minimizing side reactions and optimizing product yield and purity.

Introduction

The N-acylation of piperazine with hexanoyl chloride or its derivatives is a fundamental transformation for creating a wide array of biologically active compounds. However, the symmetrical nature of the piperazine ring presents a significant challenge: controlling selectivity between the desired mono-acylated product and the di-acylated byproduct.[1] This guide will explore the causative factors behind common side reactions and offer field-proven strategies to mitigate them, ensuring a robust and reproducible synthetic workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and corrective actions.

Issue 1: Low Yield of the Desired Mono-Hexanoylpiperazine Analog

  • Question: My reaction is resulting in a low yield of the mono-acylated product, with a significant amount of unreacted piperazine and a noticeable amount of a higher molecular weight byproduct. What is the likely cause and how can I fix it?

  • Answer: The primary cause of low yield in mono-acylation of piperazine is the competing di-acylation reaction. Since piperazine has two nucleophilic secondary amine groups, it can react with two equivalents of hexanoyl chloride to form the 1,4-dihexanoylpiperazine byproduct.[1] Several strategies can be employed to favor mono-acylation:

    • Stoichiometric Control: A common approach is to use a significant excess of piperazine relative to the hexanoyl chloride (e.g., 3 to 10 equivalents of piperazine to 1 equivalent of the acylating agent).[2] This statistically favors the reaction of the acyl chloride with an unreacted piperazine molecule over the mono-acylated product. The main drawback is the subsequent difficulty in removing the excess piperazine.[2]

    • In Situ Mono-Protonation: A cost-effective, one-pot method involves reacting piperazine with one equivalent of an acid, such as hydrochloric or acetic acid, to form the mono-salt. The protonated nitrogen is deactivated, directing the acylation to the free, non-protonated nitrogen.[2][3] It's important to note that the nucleophilicity of the unprotonated nitrogen is lower than that of free piperazine, which may necessitate longer reaction times or activation of the acylating agent.[2]

    • Use of a Protecting Group: This is a highly reliable method for achieving high selectivity.[1] One nitrogen atom is temporarily blocked with a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group. The synthesis involves three steps: mono-Boc protection of piperazine, acylation of the free nitrogen, and subsequent deprotection of the Boc group.[1] While this method can lower the overall yield due to the multiple steps, it provides a very clean reaction.[2]

Issue 2: Formation of a Di-acylated Byproduct

  • Question: I am consistently observing the formation of the 1,4-dihexanoylpiperazine byproduct, which is difficult to separate from my desired mono-acylated product. How can I prevent its formation?

  • Answer: The formation of the di-acylated byproduct is a direct consequence of the second nitrogen atom of the mono-acylated piperazine reacting with another molecule of hexanoyl chloride. To suppress this, consider the following:

    • Slow Addition of Acyl Chloride: Adding the hexanoyl chloride dropwise to the reaction mixture, especially when using an excess of piperazine, can help maintain a low concentration of the acylating agent, thus reducing the likelihood of di-acylation.

    • Low Reaction Temperature: Performing the acylation at a lower temperature (e.g., 0 °C) can help control the reaction rate and improve selectivity for mono-acylation.[4]

    • Protecting Group Strategy: As mentioned previously, employing a mono-Boc-protected piperazine is the most effective way to completely avoid the formation of the di-acylated byproduct.[1][5]

Issue 3: Hydrolysis of Hexanoyl Chloride

  • Question: My reaction is sluggish, and I suspect my hexanoyl chloride is degrading. What could be causing this and what precautions should I take?

  • Answer: Hexanoyl chloride is an acyl chloride and is therefore highly susceptible to hydrolysis by water, which converts it to the unreactive hexanoic acid.[6] To prevent this side reaction:

    • Use Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous solvents.

    • Freshly Opened or Distilled Reagents: Use a freshly opened bottle of hexanoyl chloride or distill it before use to remove any hydrochloric acid and hexanoic acid impurities.

    • Non-Nucleophilic Base: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl byproduct generated during the reaction. This prevents the formation of piperazine hydrochloride salts which are less reactive.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the best method for purifying 1-hexanoylpiperazine analogs from excess piperazine and the di-acylated byproduct?

    • A1: Column chromatography on silica gel is a standard and effective method for purification. A gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol, can effectively separate the non-polar di-acylated byproduct, the desired mono-acylated product, and the highly polar unreacted piperazine.[2] Acid-base extraction can also be employed to remove unreacted piperazine. By washing the organic layer containing the reaction mixture with a dilute acid solution (e.g., 1M HCl), the basic piperazine will be protonated and move to the aqueous layer.

  • Q2: Can I use hexanoic acid with a coupling agent instead of hexanoyl chloride?

    • A2: Yes, using hexanoic acid with a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) is a viable alternative.[5] This method can sometimes offer better control and milder reaction conditions, potentially reducing side reactions.

  • Q3: How does the choice of solvent affect the reaction?

    • A3: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used for this reaction.[4] The choice of solvent can influence the solubility of the reactants and the reaction rate. DCM is a good general-purpose solvent for this acylation. It is crucial to use anhydrous solvents to prevent hydrolysis of the acyl chloride.[4]

Data and Protocols

Comparison of Mono-Acylation Strategies
StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine3:1 to 10:170-80%[2]One-step reaction, cost-effective.[2]Difficult removal of excess piperazine.[2]
Mono-Boc Protection1:1 (Boc-Piperazine:Electrophile)>80% for acylation step[2]High selectivity, clean reaction.[2]Multi-step process, higher cost.[2]
Mono-Protonation2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-89%[2]One-pot synthesis, good yields.[2]May require longer reaction times or activation.[2]
Experimental Workflow: Mono-Acylation via N-Boc Protection

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection start Dissolve Piperazine (2 eq) in DCM add_boc Slowly add (Boc)₂O (1 eq) in DCM start->add_boc stir_24h Stir at room temperature for 20-24 hours add_boc->stir_24h purify_boc Purify 1-Boc-piperazine (e.g., column chromatography) stir_24h->purify_boc dissolve_boc_pip Dissolve 1-Boc-piperazine (1 eq) and base (1.1 eq) in anhydrous DCM purify_boc->dissolve_boc_pip cool Cool to 0 °C dissolve_boc_pip->cool add_acyl Add Hexanoyl Chloride (1 eq) dropwise cool->add_acyl warm_stir Warm to RT and stir until completion add_acyl->warm_stir workup Aqueous workup and purification warm_stir->workup dissolve_acyl_boc Dissolve purified N-hexanoyl-N'-Boc-piperazine in DCM workup->dissolve_acyl_boc add_tfa Add excess Trifluoroacetic Acid (TFA) at 0 °C dissolve_acyl_boc->add_tfa stir_deprotect Stir at room temperature for 1-2 hours add_tfa->stir_deprotect neutralize_extract Neutralize and extract final product stir_deprotect->neutralize_extract

Caption: Workflow for selective mono-acylation using a Boc protecting group.

Detailed Protocol: Mono-Acylation via N-Boc Protection[1]

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, evaporate the solvent.

  • Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., DCM).

  • Cool the mixture to 0 °C.

  • Add hexanoyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the N-hexanoyl-N'-Boc-piperazine product.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-hexanoyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete.

  • Evaporate the solvent and excess acid.

  • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-hexanoylpiperazine product.

Reaction Mechanism: Competing Mono- vs. Di-acylation

G piperazine Piperazine mono_product 1-Hexanoylpiperazine (Desired Product) piperazine->mono_product + Hexanoyl Chloride - HCl hexanoyl_chloride Hexanoyl Chloride hexanoyl_chloride2 Hexanoyl Chloride di_product 1,4-Dihexanoylpiperazine (Side Product) mono_product->di_product + Hexanoyl Chloride - HCl

Caption: Reaction pathways for mono- and di-acylation of piperazine.

References

  • BenchChem. (2025).
  • Ölgen, S., Alankuş-Çalışkan, Ö., & Göksu, S. (2014). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Medicinal Chemistry Research, 23(11), 4877-4887.
  • BenchChem. (2025).
  • Sarı, A., et al. (2013). Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. Turkish Journal of Chemistry, 37, 808-821.
  • Yang, D., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 843-849.
  • Worch, C., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(8), 4469-4479.
  • Nielsen, S. F., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines.
  • Speranza, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 603.
  • Pazdera, P., et al. (2012).
  • Ghaffari, T., & D'Souza, D. M. (2018). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 14, 2188-2200.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Ambeed. (n.d.). Reactions of Piperazines. Ambeed.com.
  • Bier, A., et al. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. Polymers, 13(13), 2184.
  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. BenchChem.
  • Reddy, G. O., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33.
  • Gallagher, R., Shimmon, R., & McDonagh, A. M. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.

Sources

Technical Support Center: Navigating the Purification Challenges of N-Acylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering challenges in the purification of N-acylpiperazine compounds. The unique physicochemical properties of the N-acylpiperazine scaffold, a prevalent motif in numerous pharmacologically active agents, often present significant purification hurdles.[1] This guide is structured to provide actionable, in-depth solutions to common problems, moving beyond a simple recitation of protocols to explain the underlying chemical principles.

Troubleshooting Guide: From Tailing Peaks to Stubborn Impurities

This section addresses specific, frequently encountered issues during the purification of N-acylpiperazine derivatives in a direct question-and-answer format.

Q1: My N-acylpiperazine compound is an oil and refuses to crystallize. What are my options for purification?

A1: The inability of a compound to crystallize is a common frustration. For oily N-acylpiperazine derivatives, several strategies can be employed:

  • Salt Formation: The basic nature of the piperazine ring allows for the formation of salts with various acids (e.g., hydrochloric acid, fumaric acid).[2] These salts are often crystalline and can be readily purified by recrystallization. The purified salt can then be neutralized to regenerate the free base as a purified oil.[2][3]

  • Column Chromatography: This is a standard technique for purifying oils.[2] However, the basicity of N-acylpiperazines can lead to issues like peak tailing on standard silica gel.[2]

  • Vacuum Distillation: For thermally stable compounds, vacuum distillation can be an effective method to remove non-volatile impurities.[2]

  • Solvent Trituration/Washing: This involves washing or suspending the oil in a solvent where the impurities are soluble, but the desired product is not.[2]

Q2: I'm observing significant peak tailing during silica gel chromatography of my N-acylpiperazine. How can I achieve a more symmetrical peak shape?

A2: Peak tailing is a classic problem when purifying basic compounds like piperazines on acidic silica gel.[2] This is due to strong interactions between the basic nitrogen atoms of the piperazine and the acidic silanol groups on the silica surface.[2] Here’s how to mitigate this:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to the eluent to compete with your compound for the active sites on the silica gel.[2]

    • Triethylamine (TEA): Adding 0.1-1% (v/v) of TEA to the mobile phase is a widely used and effective strategy.[2]

    • Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be employed.[2]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase, such as neutral or basic alumina, or reversed-phase silica.[4]

Q3: My NMR spectrum of a newly synthesized N-acylpiperazine shows broad or duplicated signals for the piperazine ring protons. Is my compound impure?

A3: Not necessarily. This is a frequently observed phenomenon in the NMR spectra of N-acylpiperazines and is often due to dynamic processes occurring on the NMR timescale, rather than impurities.[1][5][6]

  • Restricted Amide Bond Rotation: The partial double bond character of the amide C-N bond restricts free rotation.[1][5][6] This can lead to the presence of two rotamers (cis and trans), which will have distinct signals in the NMR spectrum, causing the appearance of doubled peaks.[1]

  • Slow Ring Inversion: The piperazine ring exists in a chair conformation. The interconversion between the two chair forms can be slow at room temperature, leading to broadening or splitting of the signals for the axial and equatorial protons.[1][6]

To confirm that these dynamic effects are the cause, you can acquire the NMR spectrum at an elevated temperature. As the temperature increases, the rate of rotation and inversion increases, which should lead to the coalescence of the doubled or broad signals into sharp, single peaks.[1][6]

Q4: How can I effectively remove unreacted starting materials, such as the parent piperazine or the acylating agent?

A4: The removal of starting materials is a common purification challenge. An acid-base extraction is a powerful technique for this purpose.[7][8][9][10]

  • Removing Unreacted Piperazine (Basic Impurity):

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperazine will be protonated and move into the aqueous layer.

    • Separate the layers. The organic layer will now contain your N-acylpiperazine, free of the basic starting material.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it to obtain the purified product.

  • Removing Unreacted Carboxylic Acid (Acidic Impurity):

    • Dissolve the crude product in an organic solvent.

    • Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). The acidic carboxylic acid will be deprotonated and move into the aqueous layer.[8]

    • Separate the layers and work up the organic layer as described above.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude N-acylpiperazine products?

A1: Common impurities often stem from the starting materials or side reactions during the synthesis.[11] These can include:

  • Unreacted starting materials: Such as the parent piperazine or the acylating agent (e.g., carboxylic acid, acid chloride).[11]

  • Di-acylated piperazine: This is a common byproduct if both nitrogen atoms of the piperazine are acylated.[5] Using a large excess of piperazine can help to minimize this.[5]

  • Products from side reactions: Depending on the specific synthesis, other byproducts may form.[11]

  • Degradation products: Improper storage or harsh reaction conditions can lead to the decomposition of the desired product.[11]

Q2: What are the primary physicochemical properties of N-acylpiperazines that make their purification challenging?

A2: The main challenges in purifying N-acylpiperazine compounds arise from the inherent properties of the piperazine moiety:

  • Basicity: The nitrogen atoms in the piperazine ring make these compounds basic, which can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing in chromatography.[2][11]

  • Polarity: The presence of the nitrogen and amide groups makes these compounds relatively polar, which can affect their solubility and chromatographic behavior.[11]

  • Hygroscopicity: Piperazine and its derivatives can readily absorb moisture from the atmosphere, which can complicate handling and obtaining accurate weights.[11]

Q3: What analytical techniques are most suitable for assessing the purity of N-acylpiperazine compounds?

A3: A combination of techniques is typically used to confirm the purity and identity of the final compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity assessment.[12][13] Reversed-phase HPLC is common, and methods may require derivatization to enhance UV detection if the compound lacks a strong chromophore.[13][14]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions during column chromatography.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can also reveal the presence of impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) for powerful impurity profiling.

Experimental Protocols & Workflows

Protocol 1: Purification of an N-Acylpiperazine via Acid-Base Extraction

This protocol is designed to remove basic and acidic impurities from a crude N-acylpiperazine product.

Materials:

  • Crude N-acylpiperazine

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in the chosen organic solvent in a separatory funnel.

  • Acid Wash (to remove basic impurities): Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer.

  • Base Wash (to remove acidic impurities): Add an equal volume of saturated NaHCO₃ solution to the organic layer in the separatory funnel. Shake and vent as before. Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to dry the solution. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified N-acylpiperazine.

Workflow for Troubleshooting Peak Tailing in Silica Gel Chromatography

Caption: A decision tree for troubleshooting peak tailing during the purification of N-acylpiperazine compounds.

Data Presentation
Purification Technique Advantages Disadvantages Best Suited For
Column Chromatography Versatile, can separate complex mixtures.Can have issues with tailing and degradation; may not be easily scalable.[2]Isolating compounds from reaction mixtures with multiple components.
Salt Formation & Recrystallization Highly efficient for achieving high purity; easily scalable.[2]Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[2]Purifying a crude product with good initial purity from non-basic impurities.
Acid-Base Extraction Good for removing non-basic impurities; can handle large scales.[2][7]May not be effective for separating from other basic impurities; can lead to emulsions.[2]Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.
Vacuum Distillation Excellent for removing non-volatile or very high-boiling impurities.[2]Requires the compound to be thermally stable; not effective for separating compounds with similar boiling points.[2]Thermally stable, relatively low molecular weight oily compounds.[2]

References

  • Technical Support Center: Purification of Oily Piperazine Derivatives - Benchchem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Acid-Base Extraction.
  • How to extract/isolate piperazine from water without distillation? - ResearchGate.
  • Technical Support Center: Characterization of Substituted Piperazines - Benchchem.
  • Purification of piperazine - Google Patents.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed.
  • Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines - ResearchGate.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives - Benchchem.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate.
  • Method for synthesis of chiral n-arylpiperazines - Google Patents.
  • A Review on Analytical Methods for Piperazine Determination.
  • Acid-Base Extraction Tutorial - YouTube.
  • Acid-Base Extraction - Chemistry LibreTexts.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - NIH.
  • Recovery and purification of piperazine - Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
  • Overcoming challenges in the purification of N-(2-chlorophenyl)-2-phenylpropanamide - Benchchem.
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing.
  • Ion chromatography determination method of N-methylpiperazine - Google Patents.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Hexanoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 1-Hexanoylpiperazine. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this process. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure both scientific accuracy and real-world applicability.

I. Foundational Principles: The Acylation of Piperazine

The synthesis of 1-Hexanoylpiperazine is most commonly achieved through the nucleophilic acyl substitution of piperazine with hexanoyl chloride.[1] This reaction, while straightforward in principle, presents several challenges when scaling up, primarily related to selectivity, reagent handling, and product purification.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products Piperazine Piperazine Hexanoylpiperazine 1-Hexanoylpiperazine Piperazine->Hexanoylpiperazine + Hexanoyl Chloride HexanoylChloride Hexanoyl Chloride HexanoylChloride->Hexanoylpiperazine HCl HCl

Caption: General reaction for the synthesis of 1-Hexanoylpiperazine.

Understanding the nuances of this reaction is critical for successful scale-up. The following sections will delve into specific issues you may encounter and provide actionable solutions.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common problems in a question-and-answer format, providing detailed explanations and remediation strategies.

A. Low Yield and Incomplete Conversion

Q1: My reaction yield is consistently low, and I observe a significant amount of unreacted piperazine. What are the likely causes and how can I improve the yield?

A1: Low yields in this acylation are often multifactorial. Here are the primary culprits and their solutions:

  • Hydrolysis of Hexanoyl Chloride: Hexanoyl chloride is highly reactive towards moisture, readily hydrolyzing to hexanoic acid and hydrochloric acid.[2][3] This side reaction consumes your acylating agent and introduces an acidic byproduct that can protonate piperazine, rendering it non-nucleophilic.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous solvents to minimize water content.[5]

  • Inadequate Stoichiometry and Mixing: In a scaled-up reaction, inefficient mixing can lead to localized "hot spots" of high reactant concentration, promoting side reactions. Improper stoichiometry can leave excess starting material.

    • Solution: For reactions larger than a few grams, use overhead mechanical stirring to ensure homogenous mixing. Carefully control the addition rate of hexanoyl chloride, preferably dropwise, to maintain a consistent reaction temperature. A slight excess (1.0 - 1.1 equivalents) of hexanoyl chloride can be beneficial.[5]

  • Protonation of Piperazine: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the basic piperazine, effectively taking it out of the reaction.

    • Solution: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl produced.[5] Use at least two equivalents of the base to neutralize the HCl and any trace amounts of acid present.

B. Formation of Di-substituted Byproduct

Q2: My final product is contaminated with a significant amount of 1,4-dihexanoylpiperazine. How can I improve the selectivity for the mono-acylated product?

A2: The formation of the di-acylated byproduct is a common challenge due to the presence of two nucleophilic nitrogen atoms in piperazine.[6] Here are several strategies to enhance mono-selectivity:

  • Excess Piperazine: Using a large excess of piperazine (3-5 equivalents or more) statistically favors the mono-acylation product.[6] The unreacted piperazine can be recovered and recycled, making this an economically viable option for larger scales.

  • Use of a Protecting Group: A more controlled but multi-step approach involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc).[6] This ensures that only one nitrogen is available for acylation. The protecting group is then removed in a subsequent step.

  • In Situ Mono-protonation: By reacting piperazine with one equivalent of a strong acid (like HCl) prior to acylation, you can form the mono-salt.[6] The protonated nitrogen is no longer nucleophilic, directing the acylation to the free nitrogen.

  • Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as stoichiometry, temperature, and reaction time, which can significantly improve selectivity.[6]

C. Product Isolation and Purification Challenges

Q3: I'm having difficulty isolating and purifying 1-Hexanoylpiperazine. What are the best practices for workup and purification at scale?

A3: Effective purification is crucial for obtaining a high-purity product.

  • Workup:

    • After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[5]

    • Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the combined organic layers with brine to remove water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: For laboratory scale, silica gel column chromatography is effective. A gradient elution system, for example, starting with pure DCM and gradually increasing the polarity with methanol, can separate the product from starting materials and byproducts.[5]

    • Distillation: If the product is thermally stable, vacuum distillation can be a viable and scalable purification method.

    • Crystallization: If a suitable solvent system can be found, crystallization can be an excellent method for obtaining high-purity material on a large scale.

III. Experimental Protocols

A. Synthesis of 1-Hexanoylpiperazine (10g scale)

Materials and Equipment:

  • 250 mL three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Inert gas inlet (Nitrogen or Argon)

  • Ice bath

  • Piperazine (anhydrous)

  • Hexanoyl chloride[7]

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)[5]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up the reaction apparatus and ensure it is dry and under an inert atmosphere.

  • To the flask, add piperazine (22.4 g, 0.26 mol, 3 equivalents) and anhydrous DCM (100 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (12.1 g, 16.7 mL, 0.12 mol, 1.4 equivalents) to the stirred suspension.

  • In the dropping funnel, prepare a solution of hexanoyl chloride (11.8 g, 12.2 mL, 0.087 mol, 1.0 equivalent) in anhydrous DCM (20 mL).

  • Add the hexanoyl chloride solution dropwise to the piperazine suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of 0-10% methanol in DCM) to yield pure 1-Hexanoylpiperazine.

B. Troubleshooting Flowchart

Troubleshooting_Flowchart Start Reaction Start Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Hydrolysis Hydrolysis of Hexanoyl Chloride? Check_Yield->Hydrolysis Yes Diacylation Di-acylation Occurring? Check_Purity->Diacylation Yes Success Successful Synthesis Check_Purity->Success No Stoichiometry Incorrect Stoichiometry? Hydrolysis->Stoichiometry No Sol_Hydrolysis Use anhydrous conditions and inert atmosphere. Hydrolysis->Sol_Hydrolysis Yes Protonation Piperazine Protonation? Stoichiometry->Protonation No Sol_Stoichiometry Use excess piperazine or controlled addition of acyl chloride. Stoichiometry->Sol_Stoichiometry Yes Protonation->Check_Purity No Sol_Protonation Add a non-nucleophilic base (e.g., Triethylamine). Protonation->Sol_Protonation Yes Workup_Issue Inefficient Workup? Diacylation->Workup_Issue No Sol_Diacylation Use excess piperazine, protecting groups, or in situ mono-protonation. Diacylation->Sol_Diacylation Yes Purification_Issue Purification Ineffective? Workup_Issue->Purification_Issue No Sol_Workup Ensure complete neutralization and thorough extraction. Workup_Issue->Sol_Workup Yes Sol_Purification Optimize chromatography conditions or consider alternative methods. Purification_Issue->Sol_Purification Yes Purification_Issue->Success No

Caption: A flowchart for troubleshooting the synthesis of 1-Hexanoylpiperazine.

IV. Frequently Asked Questions (FAQs)

Q4: What are the key safety precautions when handling hexanoyl chloride?

A4: Hexanoyl chloride is a corrosive and moisture-sensitive liquid. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] It reacts violently with water to produce hydrochloric acid gas.[2] Ensure all equipment is dry and have appropriate quenching agents (like sodium bicarbonate) readily available.

Q5: Can I use a different base instead of triethylamine?

A5: Yes, other non-nucleophilic bases such as diisopropylethylamine (DIPEA) or pyridine can be used. However, it is important to choose a base that will not compete with piperazine as a nucleophile.

Q6: How can I confirm the identity and purity of my final product?

A6: The identity and purity of 1-Hexanoylpiperazine can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for the characteristic amide carbonyl stretch.

  • Chromatography (TLC, LC-MS, GC-MS): These techniques can be used to assess the purity of the sample.

Q7: What is the expected ¹H NMR chemical shift for the protons on the piperazine ring?

A7: The protons on the piperazine ring will typically appear as multiplets in the ¹H NMR spectrum. The protons adjacent to the amide nitrogen will be shifted downfield compared to those adjacent to the free amine. The exact chemical shifts will depend on the solvent used.[8]

V. Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
1-HexanoylpiperazineC₁₀H₂₀N₂O184.2818903-05-4[9]
PiperazineC₄H₁₀N₂86.14110-85-0
Hexanoyl chlorideC₆H₁₁ClO134.60142-61-0[10]
1,4-DihexanoylpiperazineC₁₆H₃₀N₂O₂282.4210557-93-4

VI. Concluding Remarks

The successful scale-up of 1-Hexanoylpiperazine synthesis hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction conditions, particularly moisture and stoichiometry, and by employing appropriate purification techniques, researchers can achieve high yields of the desired product. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource for scientists and professionals in the field.

References

  • Hexanoyl chloride. (2026, January 7). In Google.*
  • CymitQuimica. (n.d.). CAS 142-61-0: Hexanoyl chloride.
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • Chemceed. (n.d.). Understanding Hexanoyl Chloride: Properties, Safety, and Procurement Guide.
  • Apollo Scientific. (2023, July 5). Hexanoyl chloride.
  • Coscia, C. J., et al. (2013). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. Macromolecules, 46(3), 874–883. [Link]

  • Chem-Impex. (n.d.). Hexanoyl chloride.
  • BenchChem. (n.d.). Technical Support Center: Selective Mono-acylation of Piperazine.
  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines.
  • BenchChem. (n.d.). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Hexanoyl chloride.
  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations.
  • Sigma-Aldrich. (n.d.). Hexanoyl chloride purum, ≥98.0% (GC).
  • ResearchGate. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
  • National Institutes of Health. (n.d.). 1-Hexanoylpiperazine. In PubChem.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H2 Functionalization.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Wikipedia. (n.d.). Hexanoyl chloride.
  • Santa Cruz Biotechnology. (n.d.). 1-Hexanoyl-piperazine.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • ResearchGate. (2025, August 6). Methods for the catalytic synthesis of piperazine.
  • ChemicalBook. (n.d.). 1-Methylpiperazine(109-01-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). PIPERAZINE HEXAHYDRATE(142-63-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1-HEXANOYL-PIPERAZINE | 18903-05-4.
  • Google Patents. (n.d.). Process for the purification of adenine - US5089618A.

Sources

Technical Support Center: 1-Hexanoylpiperazine Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Hexanoylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Inconsistent experimental results, loss of potency, or the appearance of unknown analytical signals can often be traced back to compound degradation. This document provides in-depth, field-proven insights into the degradation pathways of 1-Hexanoylpiperazine and offers robust troubleshooting strategies and preventative measures to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 1-Hexanoylpiperazine that I should be aware of?

A1: 1-Hexanoylpiperazine has two primary points of chemical instability inherent to its structure:

  • Amide Bond Hydrolysis: The bond connecting the hexanoyl group to the piperazine ring is an amide. This bond is susceptible to cleavage by water, a reaction that is significantly accelerated by acidic or basic conditions.[1][2] This process will yield hexanoic acid and piperazine as degradation products.

  • Piperazine Ring Oxidation: The two nitrogen atoms and adjacent carbon atoms in the piperazine ring are susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, reactive oxygen species (e.g., peroxides in solvents), light (photo-oxidation), or catalyzed by trace metal ions.[4][5] This can lead to a variety of degradation products, including N-oxides, hydroxylated species, or even ring-opened compounds.[6]

Q2: My experimental results using 1-Hexanoylpiperazine are inconsistent and not reproducible. Could this be a stability issue?

A2: Absolutely. Inconsistent results are a classic indicator of compound degradation.[5] If you observe a gradual or sudden loss of biological effect, decreased concentration in quantitative assays (e.g., HPLC), or changes in the physical appearance of your stock solutions (color change, precipitation), you should immediately suspect a stability problem. Degradation means you are no longer testing the pure, intended compound, leading to unreliable data. It is crucial to use freshly prepared solutions whenever possible or to validate the stability of your stock solutions under your specific storage conditions.[5]

Q3: What are the ideal storage conditions for 1-Hexanoylpiperazine in both solid and solution form?

A3: Proper storage is the most critical first step in preventing degradation. The ideal conditions depend on the physical state of the compound and the intended duration of storage.

Form Storage Condition Container Rationale
Solid Long-term: -20°C or -80°C, desiccated.Tightly sealed, amber glass vial.Minimizes thermal degradation and hydrolysis from atmospheric moisture. Protects from light.[5]
Stock Solution (e.g., in DMSO) Long-term: -20°C or -80°C in single-use aliquots.Tightly sealed, amber glass or polypropylene vials.Prevents repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. Protects from light.[5][7]
Aqueous Working Solution Use immediately. Do not store.N/AThe presence of water, especially without pH control, makes aqueous solutions highly susceptible to rapid amide hydrolysis.[1][8]
Q4: I dissolved 1-Hexanoylpiperazine in my aqueous buffer and noticed the solution turned slightly yellow and cloudy over a few hours. What is happening?

A4: This observation likely points to a combination of degradation and solubility issues.

  • Color Change: A yellow tint can be indicative of oxidative degradation products.[5] The piperazine moiety can form colored byproducts upon oxidation.

  • Cloudiness/Precipitation: This could be due to the formation of degradation products that are less soluble in your buffer than the parent compound. For instance, if the amide bond hydrolyzes, the resulting piperazine (as a free base or salt) and hexanoic acid may have different solubility profiles. It could also indicate that the parent compound itself is not stable or fully soluble in that specific buffer system over time.

Section 2: Troubleshooting Guide: Common Experimental Issues

Issue 1: Progressive Loss of Compound Potency in Aqueous Assays

You prepare a fresh aqueous solution of 1-Hexanoylpiperazine for a cell-based assay. Over the course of the experiment (e.g., 24-48 hours), you observe a diminishing biological effect that is greater than expected.

  • Primary Suspect: Amide Hydrolysis. The amide bond is the most probable point of failure in aqueous media. The rate of hydrolysis is highly dependent on pH and temperature.[2][9] Even at neutral pH, this reaction can proceed, albeit more slowly than under strongly acidic or basic conditions.

  • Causality Explained: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[8][10] Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[1][9] Both pathways lead to the cleavage of the amide bond, breaking the molecule into inactive fragments.

  • Troubleshooting & Prevention Protocol:

    • pH Control: Ensure your aqueous medium is buffered to a pH where the compound exhibits maximum stability (typically near neutral, but this must be determined experimentally).

    • Fresh Preparations: Always prepare aqueous working solutions immediately before use from a frozen, concentrated stock in an anhydrous solvent like DMSO.

    • Temperature Management: If assays are performed at 37°C, be aware that the elevated temperature will accelerate hydrolysis compared to room temperature. Minimize the time the compound spends in aqueous solution before and during the experiment.

    • Analytical Verification: If the problem persists, use HPLC to analyze the concentration of 1-Hexanoylpiperazine in your assay medium at the beginning (t=0) and end of your experiment. A decrease in the parent peak area alongside the appearance of new, more polar peaks would confirm hydrolysis.

Degradation Pathway: Amide Hydrolysis

G cluster_main Amide Hydrolysis of 1-Hexanoylpiperazine parent 1-Hexanoylpiperazine intermediate Tetrahedral Intermediate parent->intermediate H₂O (Acid or Base Catalyzed) products Hexanoic Acid + Piperazine intermediate->products C-N Bond Cleavage G cluster_main Oxidative Degradation of Piperazine Ring parent 1-Hexanoylpiperazine products Mixture of Oxidized Products (N-Oxides, Piperazinones, etc.) parent->products [O] (O₂, Light, Metal Ions)

Caption: Simplified pathway for the oxidation of the piperazine moiety.

Section 3: Protocols for Stability Assessment

Protocol 1: How to Perform a Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying the likely degradation products and establishing a truly stability-indicating analytical method. [11][12]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [11]

  • Objective: To intentionally degrade 1-Hexanoylpiperazine under various stress conditions to understand its degradation profile.

Stress Condition Typical Reagents and Conditions Primary Pathway Targeted
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hours. [5]Amide Hydrolysis
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hours. [5]Amide Hydrolysis
Oxidation 3% H₂O₂, room temperature for several hours. [5]Piperazine Ring Oxidation
Thermal Solid or solution stored at high temp (e.g., 80°C). [5]General Thermal Degradation
Photolytic Expose solution to controlled UV/Vis light (ICH Q1B). [13]Photo-oxidation
  • Step-by-Step Methodology:

    • Prepare Stock Solution: Prepare an accurate stock solution of 1-Hexanoylpiperazine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Apply Stress: For each condition, mix the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂) in a defined ratio. Include a control sample with no stressor.

    • Incubate: Place the samples under the specified conditions (e.g., in a water bath or photostability chamber).

    • Monitor: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize & Dilute: For acid/base samples, neutralize them before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze: Analyze all stressed samples, the control sample, and a non-degraded reference standard by HPLC-UV/DAD and LC-MS.

Workflow: Forced Degradation Study

G cluster_workflow Forced Degradation Workflow start Prepare API Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) start->stress sample Sample at Time Points stress->sample analyze Neutralize, Dilute & Analyze via HPLC/LC-MS sample->analyze elucidate Identify Degradants & Establish Pathways analyze->elucidate

Caption: General workflow for conducting a forced degradation study.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must separate the parent compound from its degradation products, impurities, and excipients.

  • Objective: To develop an HPLC method that resolves 1-Hexanoylpiperazine from all potential degradation products identified in the forced degradation study.

Parameter Starting Recommendation Optimization Strategy
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)Try different selectivities (C8, Phenyl) if co-elution occurs. [5]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in WaterAdjust pH to optimize peak shape and retention of basic piperazine moiety. [5]
Mobile Phase B Acetonitrile or MethanolVary organic modifier to alter elution strength and selectivity.
Detection UV/DAD at an appropriate wavelength (e.g., 220 nm)Use a DAD to check for peak purity across all peaks.
Elution Mode Gradient ElutionStart with a broad gradient (e.g., 5-95% B over 15 min) to see all peaks, then optimize the gradient slope to resolve closely eluting peaks. [5]
Flow Rate 1.0 mL/minAdjust as needed based on column dimensions and pressure limits.
Column Temp 30-40 °CIncreasing temperature can improve peak shape but may risk on-column degradation.

References

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides.
  • Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Reddit. (2020, January 25). How to prevent the acid hydrolysis of an amide?.
  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • ACS Publications. (n.d.). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical.
  • ACS Publications. (n.d.). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical.
  • The University of Texas at Austin. (n.d.). Oxidation of piperazine in post-combustion carbon capture.
  • ACS Publications. (n.d.). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation.
  • National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • ResearchGate. (2019, November 1). How can we protect amide bonds from breaking in alkaline solutions?.
  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
  • MDPI. (2025, October 15). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Chemguide. (n.d.). the hydrolysis of amides.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • PharmaKnowl Consulting. (2025, September 8). SFDA Stability Study Requirements.
  • ResearchGate. (2017, March 31). Degradation Pathway.
  • RSC Publishing. (n.d.). Analytical Methods.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • U.S. Food and Drug Administration. (1998, May 27). Stability Testing of Drug Substances and Drug Products.
  • ResearchGate. (2025, August 5). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv.
  • ASEAN. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).
  • European Medicines Agency. (n.d.). Note for guidance on in-use stability testing of human medicinal products.
  • PubMed. (n.d.). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides.

Sources

Technical Support Center: Enhancing Cell Permeability of 1-Hexanoylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 1-Hexanoylpiperazine derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of enhancing the cell permeability of your compounds. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower your experimental design and interpretation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working to improve the cell permeability of 1-Hexanoylpiperazine derivatives.

Q1: What is the primary barrier to the cell permeability of my 1-Hexanoylpiperazine derivative?

A1: The primary barrier is the cell membrane, a lipid bilayer that selectively allows passage of molecules. For many small molecules like your 1-Hexanoylpiperazine derivative, passive diffusion is a key mechanism for crossing this barrier.[1][2] This process is heavily influenced by the physicochemical properties of your compound, including its lipophilicity, size, and polarity.[1][3]

Q2: How does the "Hexanoyl" group in my molecule influence its permeability?

A2: The hexanoyl group, a six-carbon acyl chain, significantly increases the lipophilicity of the piperazine core. Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical factor for membrane permeability.[2][3][] Generally, a higher LogP facilitates partitioning into the lipid bilayer. However, excessive lipophilicity can lead to poor aqueous solubility and potential trapping within the membrane, hindering overall transport.[2][]

Q3: What role does the piperazine ring play in cell permeability?

A3: The piperazine ring is a common scaffold in many centrally active drugs due to its favorable properties.[5][6] It contains two nitrogen atoms that can be protonated at physiological pH, influencing the molecule's overall charge and polarity. The piperazine moiety can be functionalized at its nitrogen atoms to modulate physicochemical properties and biological activity. In some cases, piperazine derivatives themselves can act as permeation enhancers.[7][8][9]

Q4: What are the key physicochemical properties I should focus on to enhance permeability?

A4: To optimize passive diffusion, you should aim for a balance of the following properties, often guided by frameworks like Lipinski's Rule of Five[1][]:

  • Lipophilicity (LogP/LogD): An optimal range is crucial. Too low, and the compound won't enter the lipid membrane; too high, and it may not partition out.[2][3][] For many oral drugs, a LogP between 0 and 3 is considered a good starting point.[3]

  • Polar Surface Area (PSA): This is a measure of the surface area of polar atoms in a molecule. A lower PSA generally correlates with better permeability. A PSA of less than 140 Ų is often a target for good cell permeability.[10][11]

  • Molecular Weight (MW): Smaller molecules tend to diffuse more readily. An MW below 500 Da is a common guideline.[1][12]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder permeability by increasing the energy required for desolvation before entering the lipid bilayer.[1]

  • Number of Rotatable Bonds: Increased flexibility can sometimes negatively impact permeability.[1]

Q5: What are the main experimental assays to measure cell permeability?

A5: The two most common in vitro assays are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[13] It's a high-throughput and cost-effective method for early-stage screening.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium.[14][15] It can assess both passive diffusion and active transport mechanisms, including efflux.[13][14]

Section 2: Troubleshooting Guides

This section provides practical advice for overcoming common challenges in your permeability experiments.

Troubleshooting Low Permeability in PAMPA
Observed Issue Potential Cause Troubleshooting Steps & Rationale
Low apparent permeability (Papp) for all derivatives. Suboptimal Lipophilicity: The compounds may be too hydrophilic (low LogP) to partition into the artificial membrane or too lipophilic (high LogP), leading to retention within the membrane.1. Measure LogP/LogD: Experimentally determine the lipophilicity of your derivatives using methods like the shake-flask or RP-HPLC method.[] 2. Structural Modification: Synthesize analogs with varying alkyl chain lengths on the hexanoyl group or add/remove polar functional groups to systematically modulate LogP. This allows you to establish a structure-permeability relationship.
High variability between replicate wells. Inconsistent Membrane Formation: The artificial lipid membrane may not be forming uniformly across the plate.1. Check Lipid Solution: Ensure the lipid solution (e.g., lecithin in dodecane) is fully dissolved and homogenous.[17] 2. Pipetting Technique: When applying the lipid solution, dispense it gently onto the filter to avoid damaging the support.[18] 3. Incubation Conditions: Ensure consistent incubation time and temperature for all plates.
Compound recovery is low. Poor Solubility: The compound may be precipitating out of the donor or acceptor buffer.1. Solubility Assessment: Determine the aqueous solubility of your compounds in the assay buffer. 2. Adjust Buffer/Co-solvent: If solubility is an issue, you may need to increase the percentage of a co-solvent like DMSO, but be aware that high concentrations can affect membrane integrity. A 5% DMSO concentration is often used.[18]
Troubleshooting Caco-2 Permeability Assays
Observed Issue Potential Cause Troubleshooting Steps & Rationale
High Efflux Ratio (Papp B-A >> Papp A-B) Active Efflux: The compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps it out of the cells.[19]1. Co-incubation with Inhibitors: Perform the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[19] A significant increase in A-B permeability with the inhibitor confirms efflux. 2. Structural Modification: Modify the compound's structure to reduce its affinity for the transporter. This can involve altering charge, hydrogen bonding patterns, or overall shape.
Low Apparent Permeability (Papp A-B) and Low Efflux Ratio Poor Passive Permeability: The compound's physicochemical properties are not favorable for crossing the cell monolayer.1. Re-evaluate Physicochemical Properties: Analyze the compound's LogP, PSA, and MW. Refer to the strategies in the PAMPA troubleshooting section for structural modifications. 2. Consider Prodrug Strategies: If the parent molecule has poor permeability due to necessary polar groups, consider designing a more lipophilic prodrug that is metabolized to the active compound inside the cell.[20]
Inconsistent TEER values or high Lucifer Yellow leakage. Poor Monolayer Integrity: The Caco-2 cell monolayer has not formed tight junctions properly, leading to leaky wells and unreliable results.[19]1. Optimize Cell Culture Conditions: Ensure Caco-2 cells are cultured for the appropriate duration (typically ~21 days) to allow for proper differentiation.[19] 2. Check for Cytotoxicity: Your compound may be toxic to the cells, disrupting the monolayer. Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations used in the permeability study.

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing passive permeability.

Materials:

  • 96-well donor and acceptor plates

  • Lipid solution (e.g., 2% lecithin in dodecane)[17]

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compounds and controls (high and low permeability)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare Solutions: Dissolve test compounds and controls in DMSO to create stock solutions. Prepare the final dosing solutions by diluting the stocks in PBS to the desired concentration (e.g., 10 µM) with a final DMSO concentration of 5%.[18]

  • Coat Donor Plate: Carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate.[17]

  • Prepare Acceptor Plate: Add 300 µL of PBS (with 5% DMSO) to each well of the acceptor plate.[17]

  • Add Dosing Solutions: Add 150-200 µL of the dosing solutions to the donor plate wells.[17][21]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[13][21]

  • Sample Collection and Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells. Analyze the compound concentrations using LC-MS/MS or a UV-Vis plate reader.

  • Calculate Apparent Permeability (Papp): Use the following equation to calculate the Papp value.

Equation for Apparent Permeability (Papp) in PAMPA:

Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

Where:

  • [Drug]acceptor is the concentration of the drug in the acceptor well at the end of the incubation.

  • [Drug]equilibrium is the theoretical concentration if the drug were evenly distributed between both chambers.

  • VA is the volume of the acceptor well.

  • VD is the volume of the donor well.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the procedure for assessing permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds and controls

  • TEER meter

  • Lucifer Yellow (for monolayer integrity check)

  • Efflux pump inhibitors (e.g., verapamil)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[19]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells with TEER values above a pre-determined threshold (e.g., ≥200 Ω*cm²).[22] You can also perform a Lucifer Yellow rejection assay to confirm monolayer integrity.[19]

  • Prepare Dosing Solutions: Dissolve test compounds in transport buffer (e.g., HBSS) at the desired concentration.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[22]

    • Incubate at 37°C with gentle shaking for a specific time (e.g., 2 hours).[15]

    • At the end of the incubation, collect samples from the basolateral chamber for analysis.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.[22] This is done to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

Equation for Apparent Permeability (Papp) in Caco-2 Assay:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells.

  • A is the surface area of the membrane.

  • C0 is the initial concentration of the drug in the donor chamber.

Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[19]

Section 4: Data Presentation and Visualization

Table 1: Impact of Structural Modifications on Permeability of Hypothetical 1-Hexanoylpiperazine Derivatives
DerivativeModificationLogPPSA (Ų)MW (Da)PAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio
Parent 1-Hexanoylpiperazine2.840.5198.35.23.11.2
Analog 1 Add -OH to hexanoyl chain2.160.7214.31.50.81.1
Analog 2 Extend to 1-Octanoylpiperazine3.840.5226.48.95.53.5
Analog 3 Add p-fluoro to a phenyl group on N43.540.5292.47.14.21.5

This table illustrates how modifications can impact key physicochemical properties and permeability outcomes. The data is hypothetical and for illustrative purposes.

Diagrams

Permeability_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Permeability Screening cluster_analysis Data Analysis & Iteration Synthesis Synthesize 1-Hexanoylpiperazine Derivatives Purity Confirm Structure & Purity (NMR, MS, HPLC) Synthesis->Purity PhysChem Measure Physicochemical Properties (LogP, pKa, Solubility) Purity->PhysChem PAMPA PAMPA Assay (Passive Permeability) PhysChem->PAMPA Initial Screen Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Promising Candidates Analysis Calculate Papp & Efflux Ratio Caco2->Analysis SAR Establish Structure-Activity Relationship (SAR) Analysis->SAR Decision Decision: Advance or Redesign? SAR->Decision Decision->Synthesis Iterative Redesign

Caption: Experimental workflow for enhancing cell permeability.

Physicochemical_Properties Permeability High Cell Permeability LogP Optimal LogP (e.g., 1-3) Permeability->LogP PSA Low PSA (< 140 Ų) Permeability->PSA MW Low MW (< 500 Da) Permeability->MW HBD Low H-Bond Donors (< 5) Permeability->HBD

Caption: Key physicochemical properties influencing cell permeability.

References

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Source: National Center for Biotechnology Information. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Source: Creative Bioarray. [Link]

  • Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Source: Omics Online. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Source: National Center for Biotechnology Information. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Source: Creative Biolabs. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Source: ResearchGate. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. Source: AZoLifeSciences. [Link]

  • Caco2 assay protocol. Source: National Center for Biotechnology Information. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Source: National Center for Biotechnology Information. [Link]

  • What is LogP? Source: Simply Drug Discovery. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Source: JRC Big Data Analytics Platform. [Link]

  • LogP—Making Sense of the Value. Source: ACD/Labs. [Link]

  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Source: Emery Pharma. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Source: JoVE. [Link]

  • The influence of lipophilicity in drug discovery and design. Source: National Center for Biotechnology Information. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Source: ResearchGate. [Link]

  • LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. Source: National Center for Biotechnology Information. [Link]

  • Piperazine derivatives of existing drug molecules. Source: ResearchGate. [Link]

  • How Big Is Too Big for Cell Permeability? Source: Journal of Medicinal Chemistry. [Link]

  • Caco-2 permeability assay. Source: Creative Bioarray. [Link]

  • Caco-2 Permeability. Source: Concept Life Sciences. [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Source: National Center for Biotechnology Information. [Link]

  • pampa-permeability-assay.pdf. Source: Technology Networks. [Link]

  • High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Source: National Center for Biotechnology Information. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Source: National Center for Biotechnology Information. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Source: Lokey Lab Protocols - Wikidot. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Source: ACS Publications. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Source: BioAssay Systems. [Link]

  • How Big Is Too Big for Cell Permeability? Source: American Chemical Society. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. Source: ResearchGate. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Source: National Center for Biotechnology Information. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. Source: ACS Biomaterials Science & Engineering. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Source: National Center for Biotechnology Information. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. Source: ACS Publications. [Link]

  • Intrinsic Membrane Permeability to Small Molecules. Source: Chemical Reviews. [Link]

  • 1-phenylpiperazine and several derivatives increased the permeability... Source: ResearchGate. [Link]

  • A library of 13 piperazine compounds were studied for intestinal... Source: ResearchGate. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Source: National Center for Biotechnology Information. [Link]

  • Effects of Molecular Size/Weight Upon Cell Membrane Permeability and Solution Tonicity on Red Blood Cells. Source: Uniwriter. [Link]

  • 1-Hexanoylpiperazine. Source: PubChem. [Link]

Sources

Validation & Comparative

Navigating the Bioactivity of N-Acylpiperazines: A Comparative Guide with a Focus on 1-Hexanoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring the vast chemical space of piperazine derivatives, understanding the nuanced effects of structural modifications is paramount. The N-acylpiperazine scaffold, in particular, represents a versatile platform for tuning physicochemical and biological properties. This guide provides an in-depth comparison of 1-Hexanoylpiperazine with other N-acylpiperazines, offering insights into how acyl chain length influences performance in biological assays. While direct comparative experimental data for 1-Hexanoylpiperazine is limited in publicly accessible literature, this guide synthesizes established structure-activity relationship (SAR) principles from related N-acyl and N-arylpiperazine studies to provide a predictive framework for its potential bioactivity.

The N-Acylpiperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Its unique structural and physicochemical properties, including its ability to exist in different conformations and its basic nature, make it a "privileged scaffold" in medicinal chemistry.[1] N-acylation of the piperazine ring is a common strategy to modulate properties such as lipophilicity, metabolic stability, and target engagement. The nature of the acyl group, from a simple acetyl to a more complex aromatic moiety, can drastically alter the compound's biological profile.[2]

Structure-Activity Relationships: The Influence of the Acyl Moiety

The biological activity of N-acylpiperazines is intricately linked to the nature of the acyl substituent. While extensive research has focused on N-arylpiperazines, key principles regarding the influence of the N-substituent can be extrapolated to N-acylpiperazines.

Lipophilicity and Cell Permeability

The length of the alkyl chain in N-acylpiperazines is a primary determinant of their lipophilicity. As the chain length increases, so does the octanol-water partition coefficient (logP), which can enhance membrane permeability and cellular uptake. However, an excessive increase in lipophilicity can also lead to decreased aqueous solubility and potential off-target effects. For 1-Hexanoylpiperazine, the six-carbon chain confers a moderate level of lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.

Target Engagement and Potency

The acyl group can directly interact with the binding site of a biological target or influence the overall conformation of the molecule, thereby affecting its affinity and potency. For instance, in some enzyme active sites, a longer acyl chain might access a hydrophobic pocket, leading to enhanced binding. Conversely, a bulky acyl group could sterically hinder the interaction with the target.

Comparative Analysis of N-Acylpiperazines in Biological Assays

To illustrate the potential differences in bioactivity, the following table provides a comparative overview of N-acylpiperazines with varying acyl chain lengths. The data for 1-Hexanoylpiperazine is inferred based on general SAR principles observed in related series.

N-Acylpiperazine DerivativeAcyl ChainPredicted Biological Activity ProfileRationale for Predicted Profile
1-AcetylpiperazineC2Likely to exhibit good aqueous solubility but may have lower cell permeability and potency in assays requiring cell entry. It is often used as a synthetic intermediate.[3]The short acetyl group contributes to lower lipophilicity.
1-PropionylpiperazineC3May show a slight increase in lipophilicity compared to the acetyl derivative, potentially leading to improved cell-based activity.A modest increase in carbon chain length.
1-ButyrylpiperazineC4Expected to have a balanced profile of solubility and permeability, making it a candidate for various biological assays.The four-carbon chain often represents a good starting point for optimizing activity.
1-Hexanoylpiperazine C6 Predicted to have enhanced cell permeability and potentially higher potency in assays where lipophilicity is a key driver of activity, such as antimicrobial or cytotoxic assays. However, aqueous solubility might be reduced. The six-carbon chain significantly increases lipophilicity.
1-OctanoylpiperazineC8Likely to exhibit strong lipophilic character, which could lead to high potency but also potential issues with solubility and off-target toxicity.A longer alkyl chain can lead to non-specific membrane interactions.

Key Biological Assays for Evaluating N-Acylpiperazines

The following are detailed protocols for standard biological assays relevant to the screening of N-acylpiperazines.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Protocol:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a serial dilution of the N-acylpiperazine compounds in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-acylpiperazine compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizing the N-Acylpiperazine Landscape

To better understand the structural relationships and experimental workflow, the following diagrams are provided.

G cluster_0 N-Acylpiperazine Scaffold cluster_1 Acyl Chain Variation Piperazine_Ring Piperazine Ring Acyl_Group Acyl Group (R-CO-) Piperazine_Ring->Acyl_Group N-acylation Acetyl Acetyl (C2) Acyl_Group->Acetyl e.g. Propionyl Propionyl (C3) Butyryl Butyryl (C4) Hexanoyl Hexanoyl (C6) Octanoyl Octanoyl (C8)

Caption: General structure of N-acylpiperazines and examples of acyl chain variations.

G Start N-Acylpiperazine Synthesis Assay_Selection Selection of Biological Assays (e.g., Antimicrobial, Cytotoxicity) Start->Assay_Selection In_Vitro_Screening In Vitro Screening (e.g., MIC, IC50 determination) Assay_Selection->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the biological evaluation of N-acylpiperazines.

Conclusion and Future Directions

The N-acylpiperazine scaffold holds significant promise for the development of novel bioactive compounds. While this guide provides a framework for understanding the potential biological profile of 1-Hexanoylpiperazine in comparison to other N-acylpiperazines, it underscores the critical need for direct experimental evaluation. Future research should focus on the systematic synthesis and biological testing of a homologous series of N-acylpiperazines to elucidate precise structure-activity relationships. Such studies will be invaluable for guiding the rational design of new therapeutic agents based on this versatile chemical scaffold.

References

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Chaudhary, P., Kumar, R., Verma, A. K., Singh, D., Yadav, V., Chhillar, A. K., Sharma, G. L., & Chandra, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819–1826. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (2024). Medicinal Chemistry, 20(8), 753-780. [Link]

  • Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed. (1990). Acta Poloniae Pharmaceutica, 47(3-4), 219-226.
  • Piperazine skeleton in the structural modification of natural products: a review - PMC. (2021). RSC Advances, 11(58), 36657-36677. [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. (2022). Molecules, 27(12), 3736. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - NIH. (2023). Pharmaceuticals, 16(10), 1483. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. (2016). Der Pharma Chemica, 8(1), 346-357.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018). New Journal of Chemistry, 42(24), 19866-19877. [Link]

Sources

A Comparative Analysis of 1-Hexanoylpiperazine and its N-Acyl Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-Hexanoylpiperazine and a series of its N-acyl analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and cytotoxic activities of these compounds. By examining the impact of acyl chain length and substitution on the piperazine scaffold, we aim to provide a framework for understanding the structure-activity relationships (SAR) within this chemical class. This guide combines established experimental data with predictive insights to offer a thorough technical resource.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities.[1] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms imparts favorable physicochemical properties, such as improved water solubility and oral bioavailability.[2] The ease of substitution at the nitrogen positions allows for extensive chemical modification to fine-tune pharmacological activity.

This guide focuses on a systematic comparison of 1-Hexanoylpiperazine with its shorter-chain N-acyl analogs (1-Acetylpiperazine, 1-Propanoylpiperazine, and 1-Butanoylpiperazine) and a substituted analog (4-Methyl-1-hexanoylpiperazine). By modulating the length of the acyl chain, we can systematically alter the lipophilicity of the molecule, a key determinant of its ability to cross cell membranes and interact with biological targets.[3][4] The inclusion of a methyl group on the second nitrogen of the piperazine ring allows for an initial exploration of the effects of N-substitution on the biological profile.

Synthesis of 1-Acylpiperazine Analogs

The synthesis of N-acylpiperazines is a straightforward and well-established chemical transformation. The general approach involves the acylation of piperazine with an appropriate acylating agent, such as an acyl chloride or an acid anhydride.

General Synthetic Workflow

The synthesis of the N-acylpiperazine series can be represented by the following workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process piperazine Piperazine reaction N-Acylation Reaction piperazine->reaction acyl_chloride Acyl Chloride (e.g., Hexanoyl Chloride) acyl_chloride->reaction solvent Aprotic Solvent (e.g., DCM) base Base (e.g., Triethylamine) temperature 0°C to Room Temp workup Aqueous Work-up reaction->workup Quench purification Column Chromatography workup->purification Crude Product product 1-Acylpiperazine Product purification->product Purified Product

Caption: General workflow for the synthesis of N-acylpiperazines.

Detailed Experimental Protocol: Synthesis of 1-Hexanoylpiperazine

This protocol describes the synthesis of 1-Hexanoylpiperazine as a representative example. The same procedure can be adapted for the other analogs by substituting hexanoyl chloride with the corresponding acyl chloride (acetyl chloride, propanoyl chloride, or butanoyl chloride).

Materials:

  • Piperazine

  • Hexanoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add triethylamine (2.2 equivalents) to the stirred solution. Slowly add hexanoyl chloride (1.0 equivalent) dropwise, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a DCM/Methanol gradient to yield pure 1-Hexanoylpiperazine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate, particularly its lipophilicity (LogP) and basicity (pKa), are critical determinants of its pharmacokinetic and pharmacodynamic profile.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An optimal LogP is crucial for cell membrane permeability.[5] For the N-acylpiperazine series, we can predict a trend of increasing LogP with increasing acyl chain length due to the addition of hydrophobic methylene groups.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP*
1-AcetylpiperazineC₆H₁₂N₂O128.17-0.9
1-PropanoylpiperazineC₇H₁₄N₂O142.20-0.4
1-ButanoylpiperazineC₈H₁₆N₂O156.230.1
1-HexanoylpiperazineC₁₀H₂₀N₂O184.281.1
4-Methyl-1-hexanoylpiperazineC₁₁H₂₂N₂O198.311.6

*Predicted LogP values are based on computational models and serve as an estimation. Experimental determination is recommended for precise values.

Basicity (pKa)

The pKa of the secondary amine in the piperazine ring is important for its interaction with biological targets and for its solubility in aqueous environments. The pKa of the N-H proton in simple N-acylpiperazines is expected to be in the basic range.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (Shake Flask Method)

This protocol is based on the OECD Guideline 107 for testing of chemicals.

Materials:

  • 1-Octanol, analytical grade

  • Deionized water

  • Test compound (e.g., 1-Hexanoylpiperazine)

  • Centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Solvent Saturation: Pre-saturate 1-octanol with water and water with 1-octanol by shaking them together for 24 hours, followed by separation of the two phases.

  • Preparation of Test Solution: Prepare a stock solution of the test compound in 1-octanol.

  • Partitioning: In a centrifuge tube, add a known volume of the octanol stock solution and a known volume of the water phase.

  • Equilibration: Shake the tube for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

  • Quantification: Carefully sample both the octanol and water phases and determine the concentration of the test compound in each phase using a validated analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Comparative Biological Activity: In Vitro Cytotoxicity

To assess the potential of these compounds as anticancer agents, their cytotoxic effects can be evaluated against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Structure-Activity Relationship (SAR) Hypothesis
  • Effect of Acyl Chain Length: Increasing the acyl chain length increases lipophilicity. This may lead to enhanced cell membrane permeability and potentially increased cytotoxicity up to a certain point.[3][4] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.

  • Effect of N4-Methylation: The introduction of a methyl group at the N4 position increases the overall lipophilicity and removes the hydrogen bond donor capability of the secondary amine. This modification can significantly impact the compound's interaction with biological targets and its pharmacokinetic properties.

The following table presents a hypothetical comparison of the cytotoxic activity (IC₅₀ values) based on these principles. It is crucial to note that these are not experimental data but rather a projection to guide further research.

CompoundPredicted LogP*Hypothetical IC₅₀ (µM) on a representative cancer cell line
1-Acetylpiperazine-0.9>100
1-Propanoylpiperazine-0.480-100
1-Butanoylpiperazine0.150-80
1-Hexanoylpiperazine1.120-50
4-Methyl-1-hexanoylpiperazine1.610-30

*Predicted LogP values are based on computational models.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general procedure for evaluating the cytotoxicity of the synthesized compounds.[6][7][8]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate attach Incubate 24h for attachment seed->attach treat Add serially diluted compounds attach->treat incubate Incubate 48-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize readout Measure Absorbance (570 nm) solubilize->readout analysis Calculate IC₅₀ readout->analysis

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative framework for the analysis of 1-Hexanoylpiperazine and its N-acyl analogs. The provided protocols for synthesis and evaluation offer a solid foundation for researchers to conduct their own investigations. The hypothesized structure-activity relationships suggest that increasing the acyl chain length may enhance cytotoxic activity, a trend that warrants experimental validation.

Future studies should focus on:

  • Experimental Validation: Synthesizing the complete series of analogs and performing the described physicochemical and biological assays to obtain robust comparative data.

  • Mechanism of Action Studies: For any identified active compounds, further investigation into their mechanism of action is crucial. This could involve cell cycle analysis, apoptosis assays, and target identification studies.

  • Broader SAR Exploration: Expanding the analog library to include different substituents on the piperazine ring and modifications to the acyl chain will provide a more comprehensive understanding of the SAR for this class of compounds.

By systematically exploring the chemical space around the 1-acylpiperazine scaffold, new and potent therapeutic agents may be discovered.

References

  • Effect of acyl chain of lipids on cell membrane barrier, endocytic function, and transmembrane protein organization. ResearchGate. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]

  • 1-Acetylpiperazine. PubChem. Available at: [Link]

  • Effect of fatty acids on the permeability barrier of model and biological membranes. PubMed. Available at: [Link]

  • 1-Hexanoylpiperazine. PubChem. Available at: [Link]

  • Synthesis of a. p-(4-Methyl-1-piperazinyl)acetophenone. PrepChem.com. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at: [Link]

  • Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. Journal of the American Chemical Society. Available at: [Link]

Sources

A Methodological Guide to Assessing the Cross-Reactivity of Novel Piperazine Derivatives: A Case Study of 1-Hexanoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a novel therapeutic candidate is paramount. Off-target interactions can lead to unforeseen toxicities and are a primary cause of late-stage drug development failure. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for novel small molecules, using the uncharacterized compound 1-Hexanoylpiperazine as a working example.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of conditions, from psychiatric disorders to allergies.[1] This versatility, however, also presents a challenge: the potential for cross-reactivity with structurally similar biological targets.[2][3] This guide eschews a rigid template to deliver a logical, causality-driven approach to evaluating the binding profile of a new chemical entity (NCE) like 1-Hexanoylpiperazine.

Part 1: Theoretical Framework and Strategic Candidate Selection

The first step in any cross-reactivity study is to build a logical framework based on the molecule's structure. This informs the selection of appropriate comparator compounds and potential off-targets, ensuring the subsequent experiments are both efficient and illuminating.

Structural Analysis of 1-Hexanoylpiperazine

1-Hexanoylpiperazine (PubChem CID: 3248922) is a small molecule featuring two key structural motifs:

  • A Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This moiety is known to interact with various neurotransmitter receptors.[1][3]

  • A Hexanoyl Group: A six-carbon acyl chain attached to one of the piperazine nitrogens. This lipophilic tail significantly influences the molecule's pharmacokinetic properties and can contribute to binding affinity and specificity.

To contextualize our study, we will hypothesize that 1-Hexanoylpiperazine has been designed as a ligand for a specific G-protein coupled receptor (GPCR), for example, the Serotonin Receptor 1A (5-HT1A), a common target for piperazine-containing drugs.

Selection of Comparator and Potential Off-Target Compounds

A robust cross-reactivity study compares the lead compound not only to its intended target but also to a panel of structurally and functionally related molecules.

Comparator Compounds:

  • Structurally Similar Analogs: To understand the role of the acyl chain, we will include analogs with shorter (1-Butanoylpiperazine) and longer (1-Octanoylpiperazine) chains.

  • Pharmacologically Active Drugs: To benchmark against established therapeutics, we will include Buspirone (a 5-HT1A partial agonist) and Clozapine (an antipsychotic with a broad receptor profile), both of which contain the piperazine scaffold.[2]

Potential Off-Target Panel: Based on the piperazine core and our hypothetical primary target (5-HT1A), a logical off-target panel would include related monoamine receptors.

  • Serotonin Receptor Family (e.g., 5-HT2A, 5-HT7)

  • Dopamine Receptor Family (e.g., D1, D2, D4)

  • Adrenergic Receptor Family (e.g., α1, α2, β2)

Part 2: A Multi-Tiered Experimental Workflow

No single technique can fully capture the complexity of molecular interactions. We advocate for a tiered approach that moves from high-throughput screening to high-content kinetic analysis and definitive confirmation. This workflow ensures that resources are focused on the most promising and problematic interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Kinetic Analysis cluster_2 Tier 3: Definitive Confirmation cluster_3 Tier 4: Functional Validation ELISA High-Throughput Competitive ELISA (IC50 Determination) SPR Surface Plasmon Resonance (SPR) (KD, ka, kd Determination) ELISA->SPR Hits with IC50 < 1µM LCMS LC-MS/MS Binding Assay (Specificity in Complex Matrix) SPR->LCMS High-Affinity Interactions CellAssay Cell-Based Functional Assays (Agonism/Antagonism) SPR->CellAssay Confirmed Binding

Caption: Multi-tiered workflow for cross-reactivity assessment.

Part 3: Detailed Experimental Methodologies

The trustworthiness of a study lies in the rigor of its methods. The following protocols are designed to be self-validating, with built-in controls and clear endpoints.

Protocol: Competitive ELISA for IC50 Determination

This technique is ideal for rapidly screening 1-Hexanoylpiperazine and its comparators against the panel of target proteins to determine relative binding affinities (IC50). The principle relies on the competition between the compound in solution and a labeled ligand for binding to the immobilized receptor.[4][5]

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of the purified target receptor (e.g., 5-HT1A) at 2 µg/mL in coating buffer (carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.[6]

  • Washing: Wash wells three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (3% BSA in PBS) and incubating for 2 hours at room temperature.[7]

  • Competition Reaction:

    • Prepare serial dilutions (e.g., 10 µM to 0.1 nM) of 1-Hexanoylpiperazine and comparator compounds in assay buffer.

    • Add 50 µL of each compound dilution to the wells.

    • Add 50 µL of a fixed concentration of a biotinylated competitor ligand (e.g., Biotin-8-OH-DPAT for 5-HT1A) to all wells. Incubate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate four times.

    • Add 100 µL of HRP-conjugated streptavidin (diluted in blocking buffer) to each well and incubate for 30 minutes.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Data Acquisition: Stop the reaction by adding 50 µL of 2N H2SO4. Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of test compound bound to the receptor.

Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

For interactions identified as significant by ELISA (e.g., IC50 < 1 µM), SPR provides invaluable kinetic data (on-rate, off-rate, and affinity).[8] This label-free technique measures changes in mass on a sensor chip surface in real-time as the analyte binds to the immobilized ligand.[9][10] For small molecule analysis, the protein target is typically immobilized.[11]

Methodology:

  • Chip Preparation: Select a suitable sensor chip (e.g., CM5) and activate the carboxymethylated dextran surface using a standard solution of EDC/NHS.

  • Ligand Immobilization: Inject the purified target protein (e.g., D2 Receptor) over the activated surface until the desired immobilization level (typically requiring a higher density for small molecule analysis) is reached. Deactivate remaining active esters with ethanolamine.

  • Analyte Injection:

    • Prepare a series of concentrations for 1-Hexanoylpiperazine (e.g., 5-fold dilutions from 10 µM) in a running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject each concentration over the ligand and reference flow cells for a set association time, followed by a dissociation phase with running buffer.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine) to remove any remaining bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol: LC-MS/MS for Specificity Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled specificity and is the gold standard for quantitative analysis in complex biological matrices.[12][13] An affinity pull-down LC-MS/MS experiment can definitively confirm the interaction between a compound and a target protein, even in a cell lysate.

Methodology:

  • Affinity Pull-Down:

    • Incubate recombinant target protein with magnetic beads (e.g., His-Tag Dynabeads if using a His-tagged protein).

    • Add 1-Hexanoylpiperazine at a concentration above its KD to the protein-bead complex. Also include a negative control (beads only) and a positive control (known ligand).

    • Incubate to allow binding. Wash thoroughly to remove non-specific binders.

    • Elute the bound compound using a solvent like acetonitrile or by denaturing the protein.

  • LC Separation:

    • Inject the eluate into an HPLC system equipped with a C18 column.

    • Run a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) to separate the analyte from contaminants.

  • MS/MS Detection:

    • Analyze the column effluent using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[13]

    • Optimize at least two MRM transitions for 1-Hexanoylpiperazine (precursor ion -> product ion) for unambiguous identification and quantification. The presence of a peak at the correct retention time with the correct transitions confirms specific binding.

Part 4: Illustrative Data & Comparative Analysis

Disclaimer: The following data is illustrative, designed to model typical results from the described experiments, as comprehensive public data for 1-Hexanoylpiperazine is not available.[14]

Table 1: Illustrative Competitive ELISA Screening Results (IC50, µM)
Compound5-HT1A (Primary)5-HT2AD2α1-Adrenergic
1-Hexanoylpiperazine 0.05 2.51.1>10
1-Butanoylpiperazine0.258.15.4>10
1-Octanoylpiperazine0.093.01.5>10
Buspirone0.0215.00.90.5
Clozapine0.120.010.020.01

Interpretation: The illustrative data suggests 1-Hexanoylpiperazine is a potent ligand for its primary target, 5-HT1A. It shows moderate activity against the D2 receptor and weak activity at 5-HT2A. A selectivity index can be calculated (e.g., IC50(D2) / IC50(5-HT1A) = 22-fold), providing a quantitative measure of specificity. The acyl chain length appears to influence potency, with the hexanoyl group being optimal in this hypothetical scenario.

Table 2: Illustrative SPR Kinetic Data
CompoundTargetka (1/Ms)kd (1/s)KD (nM)
1-Hexanoylpiperazine 5-HT1A 2.1 x 10⁵8.4 x 10⁻³40
1-Hexanoylpiperazine D2 1.5 x 10⁴1.8 x 10⁻²1200

Interpretation: The SPR data refines the ELISA results. The low nanomolar KD value for 5-HT1A confirms a high-affinity interaction, driven by a relatively fast on-rate and a slow off-rate (indicating a stable complex). The interaction with the D2 receptor is significantly weaker (micromolar KD), characterized by a much faster dissociation rate (kd), which is often indicative of less specific binding.

G cluster_0 Experimental Outcome cluster_1 Interpretation cluster_2 Decision Pathway cluster_3 Action Outcome ELISA IC50 < 1µM and SPR KD < 500 nM Interpretation Significant Off-Target Interaction Outcome->Interpretation Decision Is Selectivity >100-fold? Interpretation->Decision Action_Yes Proceed to Functional and In Vivo Studies Decision->Action_Yes Yes Action_No Initiate Medicinal Chemistry Effort to Improve Selectivity Decision->Action_No No

Sources

Navigating the Therapeutic Potential of 1-Hexanoylpiperazine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the therapeutic potential of 1-Hexanoylpiperazine, a novel N-acylpiperazine derivative. In the absence of direct experimental data on its biological activity, we leverage the well-established pharmacological profiles of structurally related piperazine-containing drugs to hypothesize a potential role in antipsychotic therapy. This document outlines a head-to-head comparison of 1-Hexanoylpiperazine with established atypical antipsychotics—Clozapine, Olanzapine, and Aripiprazole. We detail the requisite in vitro and in vivo experimental protocols necessary to elucidate its mechanism of action, efficacy, and safety profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for central nervous system disorders.

Introduction: The Piperazine Scaffold and a Hypothesis for 1-Hexanoylpiperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents[1][2][3]. The versatility of the piperazine moiety allows for modifications that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule[4]. While 1-Hexanoylpiperazine itself is a structurally simple N-acylpiperazine with currently no published biological activity data[5][6][7], its core structure suggests the potential for interaction with central nervous system (CNS) targets.

Many successful atypical antipsychotics, such as Aripiprazole and Olanzapine, feature a piperazine ring. These drugs typically exert their therapeutic effects through modulation of dopaminergic and serotonergic receptors. Based on these precedents, we hypothesize that the N-hexanoyl substituent of 1-Hexanoylpiperazine may confer affinity for these or other CNS receptors, potentially leading to antipsychotic activity. This guide, therefore, presents a hypothetical yet rigorous framework for investigating this possibility through a direct comparison with established atypical antipsychotics.

Comparative Analysis: 1-Hexanoylpiperazine vs. Leading Atypical Antipsychotics

To ascertain the therapeutic viability of 1-Hexanoylpiperazine as a potential antipsychotic, a systematic comparison with current standards of care is essential. We have selected Clozapine, Olanzapine, and Aripiprazole as comparators due to their distinct receptor binding profiles and clinical efficacy.

Compound Class Primary Mechanism of Action Key Receptor Affinities
1-Hexanoylpiperazine N-acylpiperazineHypothetical: Dopamine and/or Serotonin receptor modulationTo be determined
Clozapine Atypical AntipsychoticDopamine D4 and Serotonin 5-HT2A receptor antagonistHigh: D4, 5-HT2A, M1, H1, α1; Low: D2
Olanzapine Atypical AntipsychoticBroad-spectrum antagonistHigh: 5-HT2A, D2, M1, H1, α1
Aripiprazole Atypical AntipsychoticDopamine D2 partial agonist, Serotonin 5-HT1A partial agonist, 5-HT2A antagonistHigh: D2, D3, 5-HT1A, 5-HT2A

Proposed Experimental Workflows for Comparative Evaluation

A comprehensive evaluation of 1-Hexanoylpiperazine requires a multi-tiered approach, progressing from in vitro characterization to in vivo efficacy and safety studies.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial step is to determine the receptor binding profile of 1-Hexanoylpiperazine to understand its potential mechanism of action.

Workflow for In Vitro Analysis

cluster_0 Phase 1: Receptor Binding Assays cluster_1 Phase 2: Functional Assays Compound Synthesis Compound Synthesis Receptor Panel Screening Comprehensive Receptor Panel Screening (Dopamine, Serotonin, Adrenergic, Muscarinic, Histamine receptors) Compound Synthesis->Receptor Panel Screening Data Analysis Determine Ki values Identify primary targets Receptor Panel Screening->Data Analysis Functional Assays Agonist/Antagonist/Partial Agonist Assays (e.g., cAMP, Calcium flux) Data Analysis->Functional Assays Determine Efficacy and Potency Calculate EC50/IC50 and Emax Functional Assays->Determine Efficacy and Potency

Caption: Workflow for in vitro characterization of 1-Hexanoylpiperazine.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell lines expressing the target receptors (e.g., CHO-K1 cells transfected with human D2 or 5-HT2A receptors). Culture cells to confluence, harvest, and homogenize to prepare crude membrane fractions.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]Spiperone for D2 receptors) and varying concentrations of 1-Hexanoylpiperazine, comparator drugs, or vehicle.

  • Incubation and Filtration: Incubate at room temperature for a specified time to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation: Animal Models of Antipsychotic Activity

Following promising in vitro results, the next step is to assess the in vivo efficacy of 1-Hexanoylpiperazine in established animal models that mimic aspects of psychosis.

Workflow for In Vivo Efficacy Testing

Lead Compound 1-Hexanoylpiperazine (with favorable in vitro profile) Pharmacokinetic Studies Determine bioavailability, half-life, and brain penetration Lead Compound->Pharmacokinetic Studies Behavioral Models Rodent Models of Psychosis: - Amphetamine-induced hyperlocomotion - Prepulse inhibition of startle Pharmacokinetic Studies->Behavioral Models Efficacy Assessment Compare effects to Clozapine, Olanzapine, and Aripiprazole Behavioral Models->Efficacy Assessment Side Effect Profile Assess for catalepsy, weight gain, and metabolic changes Efficacy Assessment->Side Effect Profile

Caption: Workflow for in vivo efficacy and safety assessment.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Animal Acclimation: Acclimate male mice or rats to the testing environment (e.g., open-field arenas equipped with automated activity monitoring).

  • Drug Administration: Administer 1-Hexanoylpiperazine, a comparator drug, or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Psychostimulant Challenge: After a predetermined pretreatment time, administer d-amphetamine to induce hyperlocomotion.

  • Behavioral Recording: Record the locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.

  • Data Analysis: Compare the locomotor activity of the different treatment groups. A reduction in amphetamine-induced hyperlocomotion is indicative of antipsychotic-like activity.

Concluding Remarks and Future Directions

This guide presents a speculative yet scientifically grounded roadmap for the initial evaluation of 1-Hexanoylpiperazine as a potential atypical antipsychotic. The proposed head-to-head comparisons with Clozapine, Olanzapine, and Aripiprazole, utilizing standardized in vitro and in vivo assays, will be crucial in determining its therapeutic promise. Should 1-Hexanoylpiperazine exhibit a favorable profile—such as potent activity at D2 and 5-HT2A receptors, efficacy in animal models, and a superior side-effect profile (e.g., reduced weight gain or extrapyramidal symptoms)—further preclinical development, including toxicology and formulation studies, would be warranted. The exploration of novel chemical entities like 1-Hexanoylpiperazine is vital for the advancement of treatments for severe mental illnesses.

References

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed.
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (n.d.).
  • Piperazine. (n.d.). Wikipedia.
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (n.d.). Taylor & Francis Online.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). NIH.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
  • Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. (2020). PubMed Central.
  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (n.d.). PubMed Central.
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (n.d.). PubMed.
  • 1-Hexanoylpiperazine. (n.d.). PubChem.
  • 1-Hexanoyl-piperazine. (n.d.). Santa Cruz Biotechnology.
  • 1-HEXANOYL-PIPERAZINE. (n.d.). ChemicalBook.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Hexanoylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperazine scaffold stands out as a "privileged" structure, a recurring motif in a multitude of clinically successful drugs.[1] Its versatile nature, allowing for disubstitution at the 1- and 4-positions, provides a rich canvas for chemists to modulate physicochemical properties and biological activity. This guide delves into the nuanced world of 1-acylpiperazine derivatives, with a specific focus on understanding the structure-activity relationships (SAR) of 1-hexanoylpiperazine analogs. While direct and extensive research on this specific hexanoyl series is nascent, by examining related N-acylpiperazine structures, we can elucidate key principles that govern their pharmacological effects, offering a predictive framework for the rational design of novel therapeutic agents.

The Significance of the N-Acyl Moiety: A Gateway to Diverse Pharmacology

The introduction of an acyl group onto the piperazine nitrogen atom fundamentally alters the molecule's electronic and steric properties, paving the way for a broad spectrum of biological activities. This chemical modification has been explored in the development of agents targeting the central nervous system (CNS), as well as compounds with anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The nature of the acyl group, from simple aliphatic chains to complex aromatic systems, is a critical determinant of target affinity and selectivity.

Deciphering the Structure-Activity Relationship of N-Alkanoylpiperazines

While a comprehensive SAR study focused solely on 1-hexanoylpiperazine is not extensively documented, valuable insights can be gleaned from studies on analogous N-acylpiperazines where the acyl group has been systematically varied. A pivotal study on N-acyl-N-phenylpiperazines as inhibitors of Excitatory Amino Acid Transporters (EAATs) provides a strong foundation for understanding the impact of the acyl chain.

Core Structural Components and Their Influence on Activity

The general structure of a 1-alkanoyl-4-arylpiperazine can be dissected into three key components, each contributing to the overall pharmacological profile:

  • The N-Alkanoyl Chain (R1): This is the primary focus of our analysis. Its length, branching, and the presence of cyclic moieties influence lipophilicity and steric interactions within the target's binding pocket.

  • The Piperazine Core: This central scaffold provides a rigid spacer and influences the overall basicity and solubility of the molecule.

  • The N-Aryl Group (R2): Substitutions on this aromatic ring are crucial for target recognition and can significantly impact potency and selectivity.

Comparative Analysis of N-Acylpiperazine Analogs

To illustrate the SAR principles, we will compare data from studies on N-acylpiperazines targeting different biological systems.

Case Study 1: Inhibition of Excitatory Amino Acid Transporters (EAATs)

EAATs are crucial for regulating glutamate levels in the CNS, and their inhibition is a potential therapeutic strategy for neurological disorders. A study exploring N-acyl-N-phenylpiperazines as EAAT inhibitors revealed important trends related to the acyl group.

Table 1: SAR of N-Acyl-N-(3-(trifluoromethyl)phenyl)piperazines as EAAT Inhibitors

Compound IDAcyl Group (R1)EAAT1 IC50 (µM)EAAT2 IC50 (µM)EAAT3 IC50 (µM)
1 Cyclohexanecarbonyl104030
2 Isobutyryl>100>100>100
3 Cyclopropanecarbonyl>100>100>100
4 Acetyl>100>100>100
5 Pivaloyl>100>100>100
6 Benzoyl>100>100>100

Data synthesized from a study on N-acyl-N-phenylpiperazine analogs.

Key Insights from the Data:

  • Bulk and Lipophilicity are Key: The data clearly indicates that a bulky, lipophilic acyl group, such as the cyclohexanecarbonyl moiety in compound 1 , is crucial for EAAT inhibitory activity.

  • Small Alkyl Chains are Detrimental: Analogs with smaller alkyl chains (isobutyryl, cyclopropanecarbonyl, acetyl) or a bulky but sterically hindered group (pivaloyl) were inactive.

  • Aromatic Acyl Groups are Not Tolerated: The benzoyl derivative was also found to be inactive, suggesting that an aromatic acyl group is not favorable for binding to EAATs in this scaffold.

Inference for 1-Hexanoylpiperazine: Based on these findings, a 1-hexanoyl group, being a linear and flexible alkyl chain of moderate length, might confer some activity, likely falling between the highly active cyclohexyl derivative and the inactive shorter alkyl chains. The increased lipophilicity of the hexanoyl chain compared to shorter chains could be beneficial for activity.

Case Study 2: Anticonvulsant Activity

Piperazine derivatives have been investigated for their potential as anticonvulsant agents. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are standard preclinical screens for this activity.

Table 2: Anticonvulsant Activity of N-Acylpiperazine Analogs

Compound SeriesGeneral StructureKey SAR Findings
A N-benzylamides of α-(4-phenylpiperazine)-γ-hydroxybutyric acidAll tested compounds showed anticonvulsant activity in the MES screen at doses between 100-300 mg/kg.[4]
B 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dionesMost of the synthesized compounds were effective in at least one seizure model (MES or scPTZ).[5]

Key Insights from the Data:

  • Broad Anticonvulsant Potential: The piperazine amide motif is present in various series of compounds exhibiting anticonvulsant activity.

  • Complex SAR: The activity is influenced by the nature of the entire molecule, not just the acyl group. The terminal moiety and the substituent on the second piperazine nitrogen play crucial roles.

Inference for 1-Hexanoylpiperazine: A simple 1-hexanoyl-4-arylpiperazine would need to be tested to determine its anticonvulsant potential. The lipophilicity imparted by the hexanoyl chain could be a favorable factor for crossing the blood-brain barrier, a prerequisite for CNS activity.[6]

Experimental Protocols

To facilitate further research and comparison, detailed methodologies for key experiments are provided below.

Synthesis of 1-Hexanoyl-4-Arylpiperazine Analogs

The synthesis of 1-hexanoyl-4-arylpiperazine analogs can be achieved through a straightforward acylation reaction.

Synthesis Arylpiperazine Arylpiperazine Reaction Stir at room temperature Arylpiperazine->Reaction HexanoylChloride Hexanoyl Chloride HexanoylChloride->Reaction Solvent DCM or THF (Solvent) Solvent->Reaction Base Triethylamine (Base) Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 1-Hexanoyl-4-Arylpiperazine Workup->Product

Caption: General synthetic scheme for 1-Hexanoyl-4-Arylpiperazine analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting arylpiperazine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a tertiary amine base, such as triethylamine (1.2 eq), to the solution to act as an acid scavenger.

  • Acylation: Slowly add hexanoyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-hexanoyl-4-arylpiperazine analog.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[7]

MES_Test Animal_Prep Administer Test Compound (e.g., i.p.) to Mice Acclimatization Allow for Drug Absorption (e.g., 30-60 min) Animal_Prep->Acclimatization Stimulation Apply Electrical Stimulus (e.g., 50 mA, 0.2 s) via Corneal Electrodes Acclimatization->Stimulation Observation Observe for Tonic Hindlimb Extension (THE) Stimulation->Observation Endpoint Protection = Absence of THE Observation->Endpoint No_Protection No Protection = Presence of THE Observation->No_Protection

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Step-by-Step Protocol:

  • Animal Dosing: Administer the test compound, dissolved in a suitable vehicle, to mice (typically via intraperitoneal injection). A control group receives the vehicle alone.

  • Absorption Period: Allow a predetermined time for drug absorption (e.g., 30 or 60 minutes).

  • Electrical Stimulation: Apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Immediately after the stimulus, observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered the endpoint, indicating that the compound has protective activity in this model.

In Vitro EAAT Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate, such as [³H]-D-aspartate, into cells expressing a specific EAAT subtype.[8]

Caption: Workflow for an in vitro EAAT inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain a stable cell line (e.g., HEK293) expressing the human EAAT subtype of interest (EAAT1, EAAT2, or EAAT3).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound for a specified time.

  • Substrate Addition: Initiate the uptake by adding a solution containing a known concentration of the radiolabeled substrate (e.g., [³H]-D-aspartate).

  • Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at a controlled temperature.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold buffer.

  • Lysis and Measurement: Lyse the cells and measure the amount of intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

Conclusion and Future Directions

The exploration of 1-hexanoylpiperazine analogs and their broader N-acylpiperazine counterparts reveals a promising area for drug discovery. The length and nature of the N-acyl chain are critical determinants of biological activity, with lipophilicity and steric bulk playing key roles in target interaction. While direct SAR data for the hexanoyl moiety is limited, a deductive approach based on related structures suggests that it could be a favorable substituent for achieving a balance of potency and desirable pharmacokinetic properties, particularly for CNS targets.

Future research should focus on the systematic synthesis and evaluation of a series of 1-alkanoyl-4-arylpiperazines, including varying the alkyl chain length from shorter to longer than six carbons, as well as introducing branching and unsaturation. This will provide a more comprehensive understanding of the SAR and enable the fine-tuning of activity towards specific biological targets. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the discovery of novel and effective therapeutic agents based on the versatile piperazine scaffold.

References

  • Screening Method Of Anti-Epileptic. Gyan Sanchay. Available from: [Link].

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Med Chem. 2024;20(8):753-780. doi: 10.2174/0115734064304396240415110015.
  • Screening Methods of Anti-epileptic drugs. SlideShare. Available from: [Link].

  • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. J Med Chem. 2005 Jan 13;48(1):177-84. doi: 10.1021/jm0496903.
  • Synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds.
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorg Med Chem. 2006 Mar 15;14(6):1819-26. doi: 10.1016/j.bmc.2005.10.032.
  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurobiol Dis. 2019 Jun;127:429-441. doi: 10.1016/j.nbd.2019.03.023.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorg Med Chem Lett. 2020 Oct 15;30(20):127506. doi: 10.1016/j.bmcl.2020.127506.
  • Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proc Natl Acad Sci U S A. 2018 Jan 8. pii: 201716442. doi: 10.1073/pnas.1716442115.
  • Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. Bioorg Med Chem. 2008 Feb 1;16(3):1431-43. doi: 10.1016/j.bmc.2007.10.050.
  • Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. J Serb Chem Soc. 2023;89(00):76-76.
  • Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Ann Clin Transl Neurol. 2015 Oct;2(10):957-73. doi: 10.1002/acn3.242.
  • Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Ann Clin Transl Neurol. 2015 Oct; 2(10): 957–973.
  • Inhibition of NaV1.7: the possibility of ideal analgesics. Br J Pharmacol. 2020 Jan;177(2):237-248. doi: 10.1111/bph.14872.
  • Search for New Anticonvulsant Compounds, Part 2. Structure-activity Relationship Studies of New N-substituted Amides of Alpha-Piperazine-Gamma-Hydroxybutyric Acid as Active Anticonvulsants. Acta Pol Pharm. 2000 Sep-Oct;57(5):355-64.
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. J Zhejiang Univ Sci B. 2007 May;8(5):320-31. doi: 10.1631/jzus.2007.B0320.
  • SAR of Anticonvulsant Drugs. SlideShare. Available from: [Link].

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorg Med Chem Lett. 2011 Oct 1;21(19):5784-7. doi: 10.1016/j.bmcl.2011.07.118.
  • Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7. J Biol Chem. 2018 Jan 15. pii: jbc.RA117.000620. doi: 10.1074/jbc.RA117.000620.
  • Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences. 2022;8(1):3.
  • Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones.
  • Structure and allosteric inhibition of excitatory amino acid transporter 1. Nature. 2017 Nov 23;551(7682):593-598. doi: 10.
  • Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. Arch Pharm (Weinheim). 2005 Sep;338(9):423-31. doi: 10.1002/ardp.200500115.
  • Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain. Acta Pharm Sin B. 2021 Jun 8. doi: 10.1016/j.apsb.2021.06.001.
  • A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2). J Biol Chem. 2018 Sep 21;293(38):14789-14801. doi: 10.1074/jbc.RA118.003923.
  • Structure-activity relationship studies of CNS agents. Part 4: 2-[3-(4-aryl-1-piperazinyl)propyl]-1,2,3,4-tetrahydro-beta-carbolin-1-one derivatives as potential central anti-serotonin agents. Pharmazie. 1992 Apr;47(4):254-7.
  • Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome. J Pharmacol Exp Ther. 2019 Jul;370(1):71-80. doi: 10.1124/jpet.119.257321.
  • A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. J Med Chem. 2022 Jun 23;65(12):8150-8176. doi: 10.1021/acs.jmedchem.2c00395.
  • Effect of EAATs inhibition on glutamate-induced protection against H/R injury in RA-differentiated SH-SY5Y cells.
  • Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Des Discov. 1994 Apr;11(3):197-203.
  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Arch Pharm (Weinheim). 1999 Nov;332(11):373-9.
  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules. 2015 Feb 26;20(3):3886-907. doi: 10.3390/molecules20033886.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chem Neurosci. 2010 Jun 16;1(6):435-49. doi: 10.1021/cn1000077.

Sources

A Senior Application Scientist's Guide to Benchmarking FAAH Inhibitor Performance Across Modern Assay Formats

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug discovery professionals. This guide provides an in-depth technical comparison of assay formats for characterizing inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. While simple chemical moieties like 1-Hexanoylpiperazine form the building blocks of many pharmacologically active molecules, this guide will focus on a well-characterized, piperazine-containing covalent inhibitor, URB597 , as our primary exemplar.[1] The principles and methodologies discussed herein are broadly applicable to the characterization of other inhibitors within this class.

Our objective is to move beyond mere protocol recitation. We will dissect the causality behind experimental design, enabling you to select and optimize the most appropriate assay format for your specific research goals, from high-throughput screening (HTS) campaigns to detailed mechanistic studies.

The Central Role of FAAH and the Mechanism of Covalent Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase responsible for the degradation of endogenous fatty acid amides.[2] Its primary substrate is anandamide (AEA), an endocannabinoid that modulates pain, inflammation, and anxiety through its action on cannabinoid receptors (CB1 and CB2).[2][3][4] By inhibiting FAAH, the localized concentration and duration of action of AEA are increased, offering a promising therapeutic strategy for pain and other neurological disorders without the adverse effects associated with direct cannabinoid receptor agonists.[5]

The piperazine/piperidine urea class of inhibitors, including URB597 and PF-3845, function as covalent, irreversible inhibitors.[1][2] They operate through a mechanism of carbamylation, where the activated urea moiety forms a stable covalent bond with the catalytic serine residue (Ser241) in the FAAH active site, rendering the enzyme inactive.[1][2]

cluster_0 FAAH-Mediated Anandamide (AEA) Hydrolysis cluster_1 Covalent Inhibition by URB597 AEA Anandamide (AEA) FAAH_Active Active FAAH (Ser241-OH) AEA->FAAH_Active Binds to active site Products Arachidonic Acid + Ethanolamine FAAH_Active->Products Hydrolyzes AEA FAAH_Inactive Inactive FAAH (Carbamylated Ser241) AEA_Pool Increased Endogenous AEA Levels URB597 URB597 (Piperazine Urea) URB597->FAAH_Active Forms covalent bond FAAH_Inactive->AEA_Pool Blocks Degradation Therapeutic_Effects Analgesic & Anxiolytic Effects AEA_Pool->Therapeutic_Effects

Figure 1: Mechanism of FAAH action and covalent inhibition.

Benchmarking Assay Formats for FAAH Inhibitor Profiling

The selection of an assay format is a critical decision dictated by the stage of the drug discovery process. High-throughput screening requires robust, rapid, and cost-effective assays, while lead optimization and mechanistic studies demand higher precision and the ability to determine kinetic parameters. We will now compare four prevalent formats.

Homogeneous Fluorescence Intensity Assay

This is the workhorse for HTS campaigns targeting FAAH. The assay relies on a synthetic substrate, such as AMC-arachidonoyl amide or arachidonyl 7-amino, 4-methylcoumarin amide (AAMCA), which is non-fluorescent until cleaved by FAAH.[6][7] The enzymatic reaction releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule, and the rate of fluorescence increase is directly proportional to FAAH activity.[6][8]

Start Start: Add Reagents to 384-well plate Reagents 1. FAAH Enzyme 2. Test Compound (e.g., URB597) or Vehicle 3. Fluorogenic Substrate (AAMCA) Start->Reagents Incubate Incubate at 37°C Reagents->Incubate Cleavage FAAH Cleaves AAMCA Incubate->Cleavage Vehicle (No Inhibitor) NoCleavage Inhibited FAAH No Cleavage Incubate->NoCleavage URB597 (Inhibitor) HighSignal High Fluorescence Signal (Active FAAH) Cleavage->HighSignal LowSignal Low Fluorescence Signal (Inhibited FAAH) NoCleavage->LowSignal Readout Read Fluorescence (Ex: 360 nm, Em: 465 nm) HighSignal->Readout LowSignal->Readout

Figure 2: Workflow for a fluorescence intensity-based FAAH assay.

  • Reagent Preparation : Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).[8] Dilute recombinant human FAAH enzyme and the fluorogenic substrate (e.g., AMC arachidonoyl amide) in the assay buffer to their final working concentrations.[8]

  • Compound Plating : In a black, 384-well microplate, add test compounds (like URB597) serially diluted in DMSO, followed by the addition of assay buffer. Include wells for positive control (a known inhibitor like JZL 195) and negative control (DMSO vehicle).[9]

  • Enzyme Addition : Add the diluted FAAH enzyme solution to all wells.

  • Pre-incubation : Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C. This step is crucial for covalent inhibitors to allow time for the carbamylation reaction to proceed. The pH of the assay buffer can influence inhibitor potency, with some compounds like URB597 showing increased potency at a more alkaline pH.[3]

  • Reaction Initiation : Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[8]

  • Kinetic Readout : Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 30 minutes.[8][9]

  • Data Analysis : Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to calculate the IC₅₀ value.

ParameterURB597PF-3845 (Alternative)Commentary
Potency (IC₅₀) ~5 nM (rat brain)[10]7.2 nM (human)[5]Both compounds exhibit potent, low-nanomolar inhibition. PF-3845 is noted for its exceptional selectivity.[5]
Mechanism Covalent, Irreversible[3]Covalent, Irreversible[5]The covalent mechanism necessitates a pre-incubation step for accurate potency determination.
Assay Throughput High (384/1536-well)High (384/1536-well)Amenable to fully automated HTS.
Pros Simple, cost-effective, widely available reagents.[6][8]Excellent for primary screening.
Cons Prone to interference from fluorescent compounds or light scattering.Requires secondary assays to rule out false positives.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a highly sensitive, bead-based immunoassay that requires no wash steps, making it ideal for HTS.[11][12] For a FAAH assay, one could design a competitive binding format. A biotinylated small molecule that binds to the FAAH active site is captured by streptavidin-coated Donor beads. An antibody recognizing a tag on the recombinant FAAH (e.g., His-tag or HA-tag) is bound to Acceptor beads. When the components are in close proximity, laser excitation of the Donor bead produces singlet oxygen, which triggers a chemiluminescent cascade in the Acceptor bead, emitting light.[13] A test compound that displaces the biotinylated probe disrupts this proximity, causing a loss of signal.

cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Donor Streptavidin Donor Bead BiotinProbe Biotinylated Probe Donor->BiotinProbe Binds FAAH Tagged FAAH BiotinProbe->FAAH Binds Acceptor Anti-Tag Acceptor Bead FAAH->Acceptor Binds Light Light Emission (615 nm) Acceptor->Light Emits Light Donor_I Streptavidin Donor Bead BiotinProbe_I Biotinylated Probe BiotinProbe_I->Donor_I FAAH_I Tagged FAAH Acceptor_I Anti-Tag Acceptor Bead FAAH_I->Acceptor_I NoLight No Signal FAAH_I->NoLight Proximity Disrupted Inhibitor URB597 Inhibitor->FAAH_I Displaces Probe cluster_0 No Inhibitor: Tracer Binds FAAH cluster_1 Inhibitor Present: Tracer Displaced Tracer_Free Fluorescent Tracer (Low Polarization) FAAH FAAH Enzyme Tracer_Free->FAAH Binds Complex FAAH-Tracer Complex (High Polarization) Tracer_Displaced Fluorescent Tracer (Low Polarization) FAAH_I FAAH Enzyme FAAH_I->Tracer_Displaced Displaces Tracer Inhibitor URB597 Inhibitor->FAAH_I Binds

Figure 4: Principle of a competitive FP assay for FAAH inhibitors.

  • Reagent Preparation : Prepare assay buffer. Determine the optimal concentration of FAAH and a suitable fluorescent tracer that binds to the active site with appropriate affinity.

  • Reaction Assembly : In a black microplate, add the test compound (e.g., URB597) or vehicle.

  • Protein Addition : Add the FAAH enzyme and incubate to allow inhibitor binding.

  • Tracer Addition : Add the fluorescent tracer and incubate to allow the binding reaction to reach equilibrium.

  • Readout : Read the plate in a microplate reader equipped with polarization filters. [14]6. Data Analysis : The signal is typically measured in millipolarization units (mP). A decrease in mP indicates displacement of the tracer. Calculate IC₅₀ values from the dose-response curve.

ParameterURB597Commentary
Potency (IC₅₀) Dependent on tracer affinityAs with AlphaLISA, this measures competitive binding. The direct, ratiometric readout makes it less prone to certain artifacts than simple fluorescence intensity. [15]
Mechanism Competitive BindingUseful for confirming direct binding to the active site and for mechanistic studies of reversible inhibitors.
Assay Throughput High (384/1536-well)The homogeneous, mix-and-read format is well-suited for HTS. [16]
Pros Homogeneous format, robust, less susceptible to interference from colored compounds. [14][15]Good for fragment-based screening.
Cons Requires a specific fluorescent probe (tracer) with suitable binding affinity and quantum yield. The assay window (difference between bound and free signal) can sometimes be small.

Summary and Recommendations

Choosing the right assay is paramount for the successful prosecution of a FAAH inhibitor program. Each format offers distinct advantages and is suited for different stages of research.

Assay FormatPrimary ApplicationKey AdvantageKey Disadvantage
Fluorescence Intensity High-Throughput ScreeningSimplicity & Low CostProne to optical interference
AlphaLISA HTS, Complex SamplesHigh Sensitivity & RobustnessHigher Cost & Specific Reader
Fluorescence Polarization HTS, Fragment ScreeningRobust Ratiometric ReadoutRequires a suitable tracer
Radioligand Binding Mechanistic StudiesDirect binding measurementRequires radioactivity handling

Recommendations:

  • For primary HTS campaigns , the Fluorescence Intensity assay offers the best balance of speed, cost, and throughput. Its known liabilities can be managed by implementing rigorous data analysis and counter-screening protocols.

  • For screening in more complex biological matrices like cell lysates or for confirming hits from primary screens , AlphaLISA provides superior sensitivity and is less affected by matrix interference.

  • For fragment-based screening or lead optimization where confirming direct target engagement is critical, Fluorescence Polarization is an excellent choice due to its robust nature and direct measurement of competitive binding.

  • For detailed pharmacological characterization and determining binding affinity (Kᵢ) of reversible inhibitors, traditional Radioligand Binding assays, while lower throughput, remain a gold standard. [17][18] By understanding the underlying principles and practical considerations of each format, researchers can confidently select the optimal tool to advance their discovery of novel FAAH inhibitors.

References

  • Özdemir, Z., Kandil, E., & Bazzari, A. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Clinical Pharmacology and Therapeutics.
  • Özdemir, Z., Kandil, E., & Bazzari, A. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Central Nervous System Disease.
  • Shabtay, Y., et al. (2024). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS.
  • Alexander, S. P. H., & Kendall, D. A. (2007). The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH. PubMed.
  • Londhe, V. (2024). The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. Pharmacally.
  • Wikipedia. (n.d.). AM404. Wikipedia.
  • Maccarrone, M. (Ed.). (2016). Assay of CB1 Receptor Binding.
  • Navarro, G., et al. (2018). Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes.
  • MedChemExpress. (n.d.). URB-597 (KDS-4103). MedChemExpress.
  • Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. PubMed.
  • Selley, D. E., & Sim-Selley, L. J. (2004).
  • Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3 -Carbamoyl-biphenyl-3-yl Ester (URB597). eScholarship.org.
  • Schihada, H., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology.
  • R&D Systems. (n.d.). URB 597. R&D Systems.
  • Kwilasz, A. J., & Negus, S. S. (2014). Effects of the Fatty Acid Amide Hydrolase (FAAH)
  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision Inc.
  • Abcam. (n.d.). Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100). Abcam.
  • Cusabio. (n.d.). Human Fatty-acid amide hydrolase 1(FAAH) ELISA kit. Cusabio.
  • MyBioSource. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit. MyBioSource.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • BenchChem. (2025). Application Note & Protocol: High-Throughput Screening for Fatty Acid Amide Hydrolase (FAAH) Inhibitors. BenchChem.
  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Elabscience.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit.
  • Alam, Z., et al. (2022).
  • Ahn, K., et al. (2009).
  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. BPS Bioscience.
  • Revvity. (n.d.). Alpha Assays. Revvity.
  • Brown, J. A., et al. (2014). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central.
  • Courtemanche, G., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. NIH.
  • Nasiri, H. R., Kiss, L., & Krämer, J. (2016).
  • PubChem. (n.d.). 1-Hexanoylpiperazine. NIH.
  • Palermo, G., et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PubMed Central.
  • Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. PubMed Central.
  • Asif, M. (2012).
  • BPS Bioscience. (2024).
  • Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org.
  • Jones, T. K., et al. (2010).
  • Ahn, K., et al. (2011).
  • Al-Ostath, R., & El-Awady, R. (2024). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles.
  • Revvity. (2024). Step up your research with AlphaLISA™ immunoassays. YouTube.
  • Zhang, W., et al. (2017). Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors. PubMed Central.
  • Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Pacher, P., et al. (2009). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. PubMed Central.
  • Kinsey, S. G., et al. (2013). Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice. PubMed Central.

Sources

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Piperazine Derivatives: A Case Study with 1-Hexanoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on establishing a robust In Vitro-In Vivo Correlation (IVIVC) for novel compounds, using the hypothetical case of 1-Hexanoylpiperazine. In the absence of extensive public data on this specific molecule, we will treat it as a novel chemical entity (NCE) to illustrate the critical thought processes and experimental workflows required to characterize its activity from the benchtop to a preclinical model.

The journey of a drug from a laboratory curiosity to a potential therapeutic is paved with rigorous scientific validation. A cornerstone of this process is the IVIVC, which serves as a predictive bridge between the controlled environment of a cell-based assay and the complex, dynamic reality of a whole organism. Establishing this correlation is paramount for making go/no-go decisions, optimizing dosing regimens, and ultimately, de-risking the progression of a candidate compound.

Part 1: The Foundational In Vitro Characterization

Before any meaningful in vivo studies can be designed, a thorough in vitro characterization of the NCE is essential. This phase is not merely about generating activity numbers; it's about understanding the compound's mechanism of action (MoA), its potency, and its potential liabilities.

Hypothesis-Driven Assay Selection

The piperazine moiety is a common scaffold in pharmacologically active compounds, often associated with activity at G-protein coupled receptors (GPCRs) or ion channels due to its structural resemblance to endogenous neurotransmitters like GABA and its ability to present substituents in specific 3D orientations. The hexanoyl group adds significant lipophilicity, suggesting potential for blood-brain barrier penetration.

Therefore, an initial screening campaign would logically focus on targets implicated in neurological pathways. For our case study, let's hypothesize that computational docking studies suggest a potential interaction between 1-Hexanoylpiperazine and the Dopamine D2 receptor (D2R), a critical target in neuropsychiatric disorders.

Primary In Vitro Assay: Quantifying Target Engagement

The first step is to confirm and quantify the interaction with the hypothesized target. A radioligand binding assay is a gold-standard method for this purpose.

Experimental Protocol: D2R Radioligand Binding Assay

  • Source Material: Commercially available cell membranes prepared from a stable cell line overexpressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone, a high-affinity antagonist for the D2R.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • In a 96-well plate, combine a fixed concentration of [³H]-Spiperone (typically at its Kd value) with varying concentrations of 1-Hexanoylpiperazine (e.g., from 10 nM to 100 µM).

    • Add the D2R-expressing cell membranes to initiate the binding reaction.

    • To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known D2R antagonist (e.g., 10 µM Haloperidol).

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Harvest the membranes onto a glass fiber filter plate using a cell harvester. The filter traps the membranes while unbound radioligand passes through.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, and then add scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each well.

    • Plot the specific binding as a function of the logarithm of the 1-Hexanoylpiperazine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Assay: Assessing Functional Activity

Binding does not equate to function. The compound could be an agonist, antagonist, or an inverse agonist. A functional assay is required to determine the nature of the interaction.

Experimental Protocol: cAMP Accumulation Assay

Activation of the D2R (a Gi-coupled receptor) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist would block this effect.

  • Cell Line: A CHO cell line stably expressing the human D2R.

  • Assay Principle: Utilize a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, to measure cAMP levels.

  • Procedure (Antagonist Mode):

    • Culture the cells in a 96-well plate.

    • Pre-treat the cells with varying concentrations of 1-Hexanoylpiperazine for 15-30 minutes.

    • Stimulate the cells with a known D2R agonist (e.g., Quinpirole) at a concentration that elicits a sub-maximal response (EC₈₀). This creates a window to observe antagonism.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Incubate for 30 minutes.

    • Lyse the cells and follow the manufacturer's protocol for the chosen cAMP detection kit to measure cAMP levels.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of 1-Hexanoylpiperazine.

    • An effective antagonist will reverse the agonist-induced drop in cAMP, resulting in a dose-dependent increase in the signal.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which in this functional context represents the concentration of the antagonist that produces 50% of its maximal effect.

In Vitro Data Summary and Comparison

The data from these experiments allow us to build a profile for our NCE and compare it to a known standard, in this case, the well-characterized antipsychotic drug, Haloperidol.

CompoundD2R Binding Affinity (Ki, nM)D2R Functional Antagonism (IC₅₀, nM)
1-Hexanoylpiperazine Hypothetical Value: 150Hypothetical Value: 320
Haloperidol (Comparator) 1.55.2

This hypothetical data suggests that 1-Hexanoylpiperazine is a D2R antagonist, albeit with significantly lower potency than Haloperidol. This is a critical piece of information for designing the subsequent in vivo study.

Part 2: The In Vivo Validation

The primary goal of the initial in vivo experiment is to determine if the in vitro antagonistic activity at the D2R translates into a measurable physiological effect in a living organism.

Animal Model Selection

A common and well-validated model to assess D2R antagonism in vivo is the apomorphine-induced climbing test in mice. Apomorphine is a potent dopamine receptor agonist that, at appropriate doses, induces a compulsive climbing behavior. A D2R antagonist will block this effect.

Experimental Design and Workflow

The workflow must be designed to minimize variables and ensure the data is robust and interpretable.

IVIVC_Workflow cluster_treatments Treatment Groups acclimatize 1. Animal Acclimatization (7 days) groups 2. Group Assignment (n=8-10 per group) acclimatize->groups vehicle Vehicle Control (e.g., Saline + 5% DMSO) positive Positive Control (Haloperidol, 0.2 mg/kg, i.p.) test_low Test Compound Low Dose (e.g., 10 mg/kg, i.p.) test_high Test Compound High Dose (e.g., 30 mg/kg, i.p.) pretreatment 3. Pre-treatment (T = -30 min) groups->pretreatment challenge 4. Apomorphine Challenge (1.5 mg/kg, s.c.) (T = 0 min) pretreatment->challenge observation 5. Behavioral Observation (T = 10 to 30 min) challenge->observation scoring 6. Data Scoring & Analysis (% Inhibition of Climbing) observation->scoring

Caption: Workflow for the apomorphine-induced climbing model in mice.

Experimental Protocol: Apomorphine-Induced Climbing in Mice

  • Animals: Male CD-1 or Swiss Webster mice, weighing 20-25g.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation: 1-Hexanoylpiperazine and Haloperidol are dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). The formulation must be uniform and stable.

  • Procedure:

    • On the day of the experiment, mice are brought to the testing room and allowed to acclimate for at least 60 minutes.

    • Mice are pre-treated with either the vehicle, Haloperidol (e.g., 0.2 mg/kg), or 1-Hexanoylpiperazine (e.g., 10 and 30 mg/kg) via intraperitoneal (i.p.) injection. The choice of doses for the test compound is a critical step, often informed by preliminary toxicity and pharmacokinetic studies.

    • 30 minutes after pre-treatment, the mice are challenged with a subcutaneous (s.c.) injection of apomorphine (e.g., 1.5 mg/kg).

    • Immediately after the apomorphine injection, each mouse is placed in a wire mesh cage (e.g., 12 x 12 x 20 cm).

    • 10 minutes after the apomorphine challenge, a trained observer, blinded to the treatment groups, begins scoring the climbing behavior for a 20-minute period.

    • Scoring: A common scoring system is: 0 = mouse on the floor of the cage; 1 = mouse with two paws on the wall; 2 = mouse with all four paws on the wall. The total time spent in the "four paws on the wall" position is recorded.

  • Data Analysis:

    • Calculate the mean climbing time for each group.

    • Determine the percent inhibition of climbing for the drug-treated groups relative to the vehicle-treated group using the formula: % Inhibition = 100 * (1 - (Mean Timedrug / Mean Timevehicle)).

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.

Correlating In Vitro and In Vivo Data

The ultimate goal is to see a logical relationship between the in vitro potency and the in vivo efficacy.

CompoundIn Vitro D2R Antagonism (IC₅₀, nM)In Vivo Efficacy (% Inhibition of Climbing @ Dose)
1-Hexanoylpiperazine Hypothetical: 320Hypothetical: 45% @ 30 mg/kg
Haloperidol 5.2>90% @ 0.2 mg/kg

Interpretation:

In our hypothetical scenario, 1-Hexanoylpiperazine demonstrated D2R antagonism in vivo, validating the in vitro finding. The significantly higher dose required to achieve a moderate effect, compared to Haloperidol, is consistent with its lower in vitro potency. This correlation, even if not linear, provides confidence that the compound's in vivo activity is driven by its interaction with the D2R.

Discrepancies between in vitro potency and in vivo efficacy can arise from numerous factors, which themselves open new avenues for investigation:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or low brain exposure can limit the efficacy of a potent compound. A follow-up PK study measuring plasma and brain concentrations of 1-Hexanoylpiperazine would be essential.

  • Off-Target Effects: The compound might interact with other receptors in vivo that could either enhance or counteract its effect at the D2R.

  • Metabolite Activity: The parent compound might be a pro-drug, requiring metabolism to an active form, or it could be rapidly converted to inactive metabolites.

Part 3: Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to establish an initial in vitro-in vivo correlation for a novel compound. By starting with specific, target-based in vitro assays (binding and functional) and progressing to a well-validated in vivo model that assesses the same mechanistic pathway, we can build a coherent and defensible data package.

The hypothetical results for 1-Hexanoylpiperazine demonstrate a successful, albeit modest, IVIVC. The compound is a D2R antagonist, and this activity translates to a corresponding, dose-dependent effect in an animal model of dopamine agonism. While its potency does not rival that of a classic drug like Haloperidol, this foundational work provides the validated starting point necessary for any subsequent lead optimization efforts, such as modifying the chemical structure to improve potency or pharmacokinetic properties.

The strength of this workflow lies in its self-validating nature. Each step logically informs the next, from hypothesizing a target to confirming the physiological relevance of that interaction, providing the trustworthy and authoritative data required to make critical decisions in the drug discovery pipeline.

References

  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Protais P, Costentin J, Schwartz JC. Climbing behavior induced by apomorphine in mice: a simple test for the study of dopamine receptors in the striatum. Psychopharmacology (Berl). Available at: [Link]

  • Costall B, Naylor RJ. Neuroleptic antagonism of the circling behaviour induced by dopamine-receptor agonists in the mouse. European Journal of Pharmacology. Available at: [Link]

A Comparative Guide to the Synthetic Routes of 1-Hexanoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Hexanoylpiperazine is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of various pharmacologically active compounds. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers in drug development. This guide provides an in-depth, objective comparison of the primary synthetic routes to 1-Hexanoylpiperazine, offering a comprehensive analysis of classical and modern methodologies. We will explore the direct acylation via the Schotten-Baumann reaction, amide coupling agent-mediated synthesis, lipase-catalyzed enzymatic acylation, and continuous flow synthesis. Each route is evaluated based on reaction efficiency, operational complexity, safety, and green chemistry principles, supported by representative experimental data and detailed protocols to inform the selection of the most appropriate method for specific research and development needs.

Introduction

The piperazine moiety is a prevalent scaffold in a multitude of approved drugs due to its favorable pharmacokinetic properties. The N-acylation of piperazine allows for the introduction of diverse functionalities, modulating the biological activity of the resulting molecules. 1-Hexanoylpiperazine, in particular, serves as a crucial intermediate. The selection of a synthetic route for its preparation can significantly influence the overall efficiency and sustainability of a drug discovery program. This guide aims to provide a detailed comparison of the most common synthetic strategies for obtaining 1-Hexanoylpiperazine, enabling researchers to make informed decisions based on their specific laboratory or industrial-scale requirements.

Comparative Analysis of Synthetic Routes

This section will delve into the specifics of four distinct synthetic routes to 1-Hexanoylpiperazine. Each route will be discussed in terms of its underlying chemical principles, advantages, and disadvantages.

Route 1: Classical Acylation via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a long-established and widely used method for the acylation of amines.[1][2] It involves the reaction of an amine with an acyl chloride in the presence of a base, typically in a biphasic system.[1] For the synthesis of 1-Hexanoylpiperazine, this involves the reaction of piperazine with hexanoyl chloride.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[3]

Advantages:

  • Cost-effective: The starting materials, piperazine and hexanoyl chloride, are readily available and relatively inexpensive.

  • High Yields: This method often provides good to excellent yields of the desired product.

  • Scalability: The procedure is generally straightforward to scale up.

Disadvantages:

  • Formation of Di-acylated Byproduct: Due to the presence of two secondary amines in piperazine, there is a significant potential for the formation of the 1,4-dihexanoylpiperazine byproduct. Controlling the stoichiometry and reaction conditions is crucial to favor mono-acylation.[4]

  • Safety Concerns: Hexanoyl chloride is corrosive and moisture-sensitive. The reaction can be exothermic and requires careful temperature control.

  • Work-up: The work-up procedure can be cumbersome, often requiring extractions to remove the base and any unreacted starting materials.

Experimental Protocol: Schotten-Baumann Synthesis of 1-Hexanoylpiperazine

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq), to the piperazine solution.

  • Slowly add hexanoyl chloride (1.0 eq) dropwise to the stirred mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 1-Hexanoylpiperazine.

Route 2: Amide Coupling Agent-Mediated Synthesis

The direct coupling of a carboxylic acid (hexanoic acid) and an amine (piperazine) using a coupling reagent is a common strategy in modern organic synthesis, particularly in peptide chemistry. Reagents such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are frequently employed.[5]

Mechanism: Coupling reagents activate the carboxylic acid to form a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction.

Advantages:

  • High Selectivity for Mono-acylation: By using a controlled amount of hexanoic acid and the coupling reagent, the formation of the di-acylated byproduct can be significantly minimized.

  • Milder Reaction Conditions: These reactions are often carried out at room temperature, avoiding the need for heating or cooling.

  • Broad Substrate Scope: Coupling reagents are generally tolerant of a wide range of functional groups.

Disadvantages:

  • Cost: Coupling reagents like HATU can be expensive, which may be a limiting factor for large-scale synthesis.

  • Byproduct Removal: The byproducts generated from the coupling reagent can sometimes be difficult to remove and may require careful purification.

Experimental Protocol: HATU-Mediated Synthesis of 1-Hexanoylpiperazine

  • To a solution of hexanoic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or DCM, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of piperazine (1.5 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-Hexanoylpiperazine.

Route 3: Lipase-Catalyzed Enzymatic Synthesis

Enzymatic synthesis has emerged as a powerful tool in green chemistry, offering mild and selective transformations.[6] Lipases, which are hydrolases, can catalyze the formation of amide bonds in non-aqueous media.[7]

Mechanism: In a low-water environment, the catalytic cycle of lipase is reversed. The enzyme's active site (typically a serine residue) attacks the acyl donor (hexanoic acid or an ester thereof), forming an acyl-enzyme intermediate. This intermediate is then attacked by the amine (piperazine) to form the amide and regenerate the enzyme.[7]

Advantages:

  • Green and Sustainable: This method avoids the use of harsh reagents and solvents, often proceeding under mild conditions.[6]

  • High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, potentially leading to cleaner reactions with fewer byproducts.

  • Reduced Waste: Enzymatic reactions often generate minimal waste compared to traditional chemical methods.

Disadvantages:

  • Slower Reaction Times: Enzymatic reactions can be slower than conventional chemical reactions, sometimes requiring several days to reach completion.

  • Enzyme Cost and Stability: The cost of the enzyme and its stability under the reaction conditions can be a concern, although immobilization can improve reusability.

  • Optimization Required: Reaction conditions such as solvent, temperature, and water activity need to be carefully optimized for each specific transformation.[8]

Experimental Protocol: Lipase-Catalyzed Synthesis of 1-Hexanoylpiperazine

  • In a screw-capped vial, combine hexanoic acid (1.0 eq), piperazine (1.5 eq), and an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) in a suitable organic solvent (e.g., toluene, 2-methyltetrahydrofuran).

  • Add molecular sieves to remove water formed during the reaction.

  • Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60 °C) for 24-72 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or HPLC.

  • Once the reaction is complete, filter off the enzyme (which can be washed and reused).

  • Remove the solvent under reduced pressure.

  • The crude product can often be of high purity, but if necessary, it can be further purified by column chromatography.

Route 4: Continuous Flow Synthesis

Flow chemistry has gained significant traction in both academic and industrial settings as a means to improve reaction efficiency, safety, and scalability.[9][10] The synthesis of 1-Hexanoylpiperazine can be adapted to a continuous flow process.

Mechanism: The underlying chemistry is the same as in batch processes (e.g., Schotten-Baumann or amide coupling). However, in a flow reactor, reagents are continuously pumped and mixed in a reactor coil or channel, and the product is collected at the outlet.[9]

Advantages:

  • Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents and exothermic reactions.

  • Improved Efficiency and Yield: Superior heat and mass transfer in microreactors can lead to faster reaction times and higher yields.[9]

  • Scalability: Scaling up is achieved by running the reactor for a longer duration rather than increasing the reactor size, which simplifies process development.

  • Automation: Flow systems can be easily automated for high-throughput synthesis and optimization.

Disadvantages:

  • Initial Setup Cost: The initial investment in flow chemistry equipment can be higher than for traditional batch setups.

  • Potential for Clogging: The narrow channels of microreactors can be prone to clogging if solid byproducts are formed.

  • Requires Expertise: Designing and operating flow chemistry systems requires a different skill set compared to traditional batch chemistry.

Experimental Protocol: Continuous Flow Synthesis of 1-Hexanoylpiperazine

  • Prepare two separate stock solutions:

    • Solution A: Piperazine and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile).

    • Solution B: Hexanoyl chloride in the same solvent.

  • Set up a flow chemistry system consisting of two syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

  • Pump Solution A and Solution B at defined flow rates into the T-mixer.

  • The combined stream then enters the heated reactor coil, where the reaction takes place at a specific temperature and residence time.

  • The product stream exits the reactor, passes through the back-pressure regulator, and is collected.

  • The collected solution can be worked up in a batchwise manner or integrated with a continuous purification module.

Data Presentation

Table 1: Comparison of Synthetic Routes for 1-Hexanoylpiperazine

ParameterRoute 1: Schotten-BaumannRoute 2: Amide CouplingRoute 3: EnzymaticRoute 4: Continuous Flow
Starting Materials Piperazine, Hexanoyl ChloridePiperazine, Hexanoic AcidPiperazine, Hexanoic AcidPiperazine, Hexanoyl Chloride
Key Reagents NaOH or other baseHATU, DIPEAImmobilized LipaseBase (e.g., Et3N)
Typical Yield 70-85%80-95%60-90%>90%
Reaction Time 2-4 hours4-12 hours24-72 hoursMinutes
Reaction Temperature 0 °C to RTRoom Temperature40-60 °C25-100 °C
Key Advantages Cost-effective, ScalableHigh mono-selectivity, Mild conditionsGreen, High selectivitySafe, Efficient, Scalable
Key Disadvantages Di-acylation byproduct, SafetyReagent cost, Byproduct removalSlow, Enzyme costInitial setup cost, Clogging
Green Chemistry PoorModerateExcellentGood
Operational Complexity ModerateModerateLowHigh (setup)

Visualization of Workflows

Synthetic_Routes cluster_0 Route 1: Schotten-Baumann cluster_1 Route 2: Amide Coupling cluster_2 Route 3: Enzymatic Synthesis cluster_3 Route 4: Continuous Flow r1_start Piperazine + Hexanoyl Chloride r1_reagents NaOH, H2O/DCM r1_process Acylation (0°C to RT) r1_reagents->r1_process r1_workup Extraction & Purification r1_process->r1_workup r1_product 1-Hexanoylpiperazine r1_workup->r1_product r2_start Piperazine + Hexanoic Acid r2_reagents HATU, DIPEA, DMF r2_process Coupling (RT) r2_reagents->r2_process r2_workup Extraction & Purification r2_process->r2_workup r2_product 1-Hexanoylpiperazine r2_workup->r2_product r3_start Piperazine + Hexanoic Acid r3_reagents Immobilized Lipase, Toluene r3_process Acylation (40-60°C) r3_reagents->r3_process r3_workup Filtration & Solvent Removal r3_process->r3_workup r3_product 1-Hexanoylpiperazine r3_workup->r3_product r4_start Reagent Streams (Piperazine/Base, Hexanoyl Chloride) r4_process Mixing & Reaction in Flow Reactor r4_start->r4_process r4_workup Collection & Work-up r4_process->r4_workup r4_product 1-Hexanoylpiperazine r4_workup->r4_product

Caption: Comparative workflow diagram of the four synthetic routes to 1-Hexanoylpiperazine.

Conclusion

The synthesis of 1-Hexanoylpiperazine can be successfully achieved through various methods, each with its own set of advantages and limitations. The classical Schotten-Baumann reaction remains a viable and cost-effective option, particularly for large-scale synthesis, provided that the formation of the di-acylated byproduct can be adequately controlled. Amide coupling reagents offer excellent selectivity and mild reaction conditions, making them ideal for laboratory-scale synthesis where cost is less of a concern and high purity is paramount. For researchers focused on sustainable and green chemistry, lipase-catalyzed synthesis presents an attractive, albeit slower, alternative. Finally, continuous flow synthesis represents the cutting-edge of chemical manufacturing, offering unparalleled safety, efficiency, and scalability, and is likely to become the method of choice for industrial production. The optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, time constraints, and commitment to green chemistry principles.

References

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC - NIH. [Link]

  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. ResearchGate. [Link]

  • Schotten-Baumann Reaction. Cambridge University Press. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • STUDY OF APPLICATIONS OF CATION-EXCHANGER RESINS FOR DIRECT N-MONOACYLATION ON PIPERAZINE. ResearchGate. [Link]

  • Schotten Baumann Reaction. BYJU'S. [Link]

  • Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. ResearchGate. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • Preparation of n-substituted piperazines.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. [Link]

  • Cyrene as a Bio-based Solvent for HATU Mediated Amide Coupling. St Andrews Research Repository. [Link]

  • Liquid phase combinatorial synthesis of benzylpiperazines. PubMed. [Link]

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. ResearchGate. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A; Structural requirements for enantioselective N-acylation. ResearchGate. [Link]

  • Mono-acylation of piperazine and homopiperazine via ionic immobiliz
  • Piperazine synthesis. Organic Chemistry Portal. [Link]

  • A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. MDPI. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. [Link]

  • Advances in Flow Chemistry for Efficient and Sustainable Chemical Synthesis. Longdom. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. ResearchGate. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. [Link]

  • Lipase-catalyzed synthesis of hexanoic acid esters. ResearchGate. [Link]

  • Lipase Catalyzed Ester Synthesis for Food Processing Industries. SciELO. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link]

  • Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate. [Link]

  • Synthesis, spectroscopic characterization and quantum chemical computational studies of (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine. PubMed. [Link]

  • Synthesis and spectroscopic characterization with topology analysis, drug-likeness (ADMET), and molecular docking of novel antitumor molecule 5-Amino-3-(4-hydroxy-3-methoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile. OUCI. [Link]

  • Synthesis, characterization, Hirshfeld surface analysis and computational studies of 1-methylpiperazine-1,4-diium bis(hydrogen oxalate): 2. ResearchGate. [Link]

  • Synthesis and Spectroscopic Identification of a. ResearchGate. [Link]

  • Monoacyl

Sources

Navigating the Unknown: A Comparative Guide to Evaluating the Target and Off-Target Effects of 1-Hexanoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of small molecule discovery, compounds like 1-Hexanoylpiperazine present a common challenge: a defined chemical structure with an undefined biological role. While public domain data from sources like PubChem provide foundational chemical properties and hazard classifications—noting it as a skin, eye, and respiratory irritant—its specific biological targets and mechanism of action remain largely uncharacterized.[1] This guide, therefore, takes a practical, investigative approach. Instead of a conventional comparison of a known entity, we will establish a comprehensive framework for characterizing a novel compound like 1-Hexanoylpiperazine, focusing on the critical evaluation of both its intended (on-target) and unintended (off-target) biological interactions.

This guide is structured to provide a strategic workflow, from initial computational predictions to definitive experimental validation, empowering researchers to navigate the complexities of target deconvolution and safety profiling.

The Imperative of Target Deconvolution and Off-Target Profiling

The journey of a small molecule from a chemical entity to a therapeutic candidate is paved with rigorous testing. A primary hurdle is identifying its specific biological target(s) and, just as critically, understanding its interactions with other biomolecules. These "off-target" effects are a major cause of drug development failure, leading to unforeseen toxicity and diminished efficacy.[2] A proactive, systematic evaluation of a compound's interaction profile is paramount for making informed decisions in the drug discovery pipeline.

A Strategic Workflow for Characterizing 1-Hexanoylpiperazine

The following workflow outlines a multi-pronged approach to elucidating the biological activity of an uncharacterized compound such as 1-Hexanoylpiperazine.

Caption: A strategic workflow for the characterization of a novel chemical entity.

Part 1: In Silico Profiling - The Predictive Foundation

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, testable hypotheses about a compound's potential biological targets. These in silico approaches leverage the chemical structure of 1-Hexanoylpiperazine to predict its interactions with known protein targets.

Methodologies for Computational Profiling:

Methodology Principle Advantages Limitations
Ligand-Based Similarity Searching Compares the 2D or 3D structure of 1-Hexanoylpiperazine to databases of compounds with known biological activities (e.g., ChEMBL).Fast, computationally inexpensive.Limited to known chemical space; may not identify novel target interactions.
Pharmacophore Modeling Identifies the 3D arrangement of essential features of 1-Hexanoylpiperazine that are responsible for its biological activity.Can identify compounds with different chemical scaffolds that have similar biological activity.Requires a set of active compounds to build a reliable model.
Molecular Docking Predicts the binding orientation and affinity of 1-Hexanoylpiperazine to the 3D structures of known proteins.Provides structural insights into potential binding modes.Computationally intensive; scoring functions may not always accurately predict binding affinity.
Multi-task Graph Neural Networks Utilizes advanced machine learning models to predict a compound's off-target profile based on its chemical structure.[3]Can predict interactions across multiple target families simultaneously.Requires large, high-quality datasets for model training.

Application to 1-Hexanoylpiperazine:

Given its piperazine core, a structure found in many biologically active compounds, initial in silico screens could explore its similarity to known ligands for G-protein coupled receptors (GPCRs), ion channels, and certain enzymes. For instance, various phenyl-substituted piperazine moieties have been investigated as antagonists for the P2X7 receptor, a target involved in inflammation. While 1-Hexanoylpiperazine lacks the phenyl substitution, this provides a potential, albeit distant, starting point for hypothesis generation.

Part 2: Experimental Screening for Target Identification and Off-Target Profiling

Experimental screening is essential to validate computational predictions and to uncover unexpected interactions. A tiered approach, starting with broad screening and progressing to more specific validation assays, is most effective.

Tier 1: Broad-Based Screening

1. Phenotypic Screening:

This approach involves testing 1-Hexanoylpiperazine in various cell-based assays or model organisms to observe its overall biological effect without a preconceived target.

  • Protocol: Cell Viability and Proliferation Assay

    • Cell Plating: Seed a panel of diverse human cancer cell lines (e.g., NCI-60 panel) in 96-well plates at an appropriate density.

    • Compound Treatment: The following day, treat the cells with a serial dilution of 1-Hexanoylpiperazine (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 72 hours.

    • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.

    • Data Analysis: Plot the percentage of viable cells against the compound concentration to determine the GI50 (concentration causing 50% growth inhibition).

2. Target-Based Screening Panels:

These panels test the compound against a wide array of known biological targets.

  • Enzyme and Receptor Binding Assays: Commercial services offer screening panels that can test 1-Hexanoylpiperazine against hundreds of kinases, GPCRs, ion channels, and other enzymes. This is a powerful method for identifying both primary targets and potential off-targets.

Tier 2: Target Validation and Off-Target Confirmation

Once putative "hits" are identified from broad-based screening, more focused experiments are required to confirm these interactions.

1. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to verify direct binding of a compound to a target protein in a cellular environment.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

  • Protocol: CETSA

    • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with 1-Hexanoylpiperazine or a vehicle control.

    • Harvest and Lysis: Harvest the cells and lyse them to release the proteins.

    • Heating: Aliquot the lysate and heat the samples across a temperature gradient (e.g., 40°C to 70°C).

    • Separation: Centrifuge the samples to pellet the precipitated proteins.

    • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels using Western blotting for a specific target or mass spectrometry for a proteome-wide analysis. A target protein that binds to 1-Hexanoylpiperazine will be stabilized and remain in the soluble fraction at higher temperatures compared to the vehicle control.

2. Affinity-Based Chemical Proteomics:

This method uses a modified version of the small molecule to "pull down" its binding partners from a cell lysate.

  • Principle: A chemical probe is synthesized by attaching a reactive group and a reporter tag (e.g., biotin) to 1-Hexanoylpiperazine. The probe is incubated with cell lysate, and the probe-protein complexes are captured using affinity chromatography (e.g., streptavidin beads). The captured proteins are then identified by mass spectrometry. This provides a comprehensive and unbiased view of the compound's interactome.

Comparative Analysis of Off-Target Profiling Methodologies

Methodology Principle Throughput Biological Context Key Advantage
In Vitro Panel Screening Binding or functional assays against a predefined set of purified proteins.HighLow (in vitro)Broad coverage of known liability targets.
Cell Microarray Screening Assesses binding to a library of proteins expressed on the surface of cells.[2]Medium-HighHigh (cellular)Identifies interactions with membrane proteins in their native environment.
CETSA Measures ligand-induced thermal stabilization of target proteins in cells or lysates.MediumHigh (cellular)Confirms direct target engagement in a physiological context.
Chemical Proteomics Uses a chemical probe to capture and identify binding partners from cell lysates.LowMedium (lysate)Unbiased identification of both known and novel binding partners.

Conclusion

The evaluation of a novel compound like 1-Hexanoylpiperazine requires a systematic and multi-faceted approach. Beginning with in silico methods to generate hypotheses, followed by a tiered experimental screening and validation strategy, researchers can effectively deconvolute its biological targets and comprehensively profile for off-target effects. This rigorous evaluation is fundamental to understanding a compound's therapeutic potential and its safety liabilities, ultimately paving the way for the development of safer and more effective medicines.

References

  • PubChem. 1-Hexanoylpiperazine. National Center for Biotechnology Information. [Link]

  • Chen, H., Zhang, Z., Liu, X., & Fu, Z. (2023). In silico off-target profiling for enhanced drug safety assessment. Journal of Cheminformatics. [Link]

  • Donello, J. E., et al. (2009). Synthesis and biological activity of N-arylpiperazine-modified analogues of KN-62, a potent antagonist of the purinergic P2X7 receptor. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. Off-Target Profiling. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Hexanoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. 1-Hexanoylpiperazine is a valuable compound in synthetic chemistry, but its handling and disposal demand rigorous adherence to established protocols. This guide moves beyond mere compliance, offering a framework for the safe, efficient, and scientifically sound disposal of 1-Hexanoylpiperazine and its associated waste streams. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and build a culture of safety that extends from the benchtop to final waste treatment.

Section 1: Hazard Characterization and Regulatory Imperative

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This assessment is the foundation of our entire safety protocol.

1.1 Inherent Hazards of 1-Hexanoylpiperazine Based on its Safety Data Sheet (SDS), 1-Hexanoylpiperazine is classified with several key hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]

1.2 Causality of Regulatory Status These characteristics mean that 1-Hexanoylpiperazine waste cannot be treated as common refuse. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed.[2][3] While 1-Hexanoylpiperazine is not specifically a "listed" waste, its irritant and toxic properties require it to be managed as a characteristic hazardous waste.[2][4] Therefore, disposing of it via sanitary sewer or regular trash is a regulatory violation and poses a significant risk to human health and the environment.[1][2]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is non-negotiable and is directly dictated by the hazard assessment. The goal is to create an impermeable barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or a face shield.Protects against splashes and aerosols that can cause serious eye irritation.[1]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area or chemical fume hood.Prevents inhalation of dusts or aerosols, which can cause respiratory tract irritation.[1][5]

Section 3: Waste Segregation and Containerization Protocol

The cardinal rule of chemical waste management is proper segregation.[6][7] Mixing incompatible waste streams can lead to dangerous reactions, such as the generation of toxic gas, fire, or explosions.[8][9] As an amine derivative, 1-Hexanoylpiperazine waste must be segregated from incompatible materials.

Incompatible Material Classes for 1-Hexanoylpiperazine Waste:

  • Strong Oxidizing Agents

  • Strong Acids

  • Acid Anhydrides

Protocol 3.1: Preparing a Waste Container
  • Select an Appropriate Container: Choose a container made of compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, leak-proof screw cap. The original product container is often an excellent choice.[10] The container must be in good condition, free of cracks or external residue.[10]

  • Apply Hazardous Waste Label: Affix a hazardous waste tag or label provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label: Fill out the label completely and legibly before adding any waste. This must include:

    • The full chemical name: "Waste 1-Hexanoylpiperazine"

    • All components of any mixture, including solvents (e.g., "1-Hexanoylpiperazine, Methylene Chloride")

    • Associated hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date (the date the first drop of waste enters the container).

  • Placement: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2] The SAA must be under the control of the laboratory personnel generating the waste.

Section 4: Disposal Workflow and Step-by-Step Procedures

The following diagram and protocols provide a clear, logical path for managing all forms of 1-Hexanoylpiperazine waste generated in the laboratory.

G Diagram 1: 1-Hexanoylpiperazine Disposal Workflow start Waste Generation (1-Hexanoylpiperazine) is_spill Accidental Spill? start->is_spill spill_proc Follow Protocol 4.3: Spill & Decontamination is_spill->spill_proc Yes routine Routine Disposal is_spill->routine No collect Place in Correctly Labeled, Segregated, and Closed Hazardous Waste Container spill_proc->collect waste_type Identify Waste Type routine->waste_type pure Unused/Surplus Solid or Solution waste_type->pure ppe Contaminated PPE (Gloves, Liners, etc.) waste_type->ppe container Empty Product Container waste_type->container proc_pure Follow Protocol 4.1: Disposal of Unused Product pure->proc_pure proc_ppe Follow Protocol 4.2: Disposal of Contaminated Solids ppe->proc_ppe proc_container Follow Protocol 4.4: Managing Empty Containers container->proc_container proc_pure->collect proc_ppe->collect proc_container->collect ehs Store in SAA & Arrange Pickup via EHS collect->ehs

Caption: Decision workflow for proper segregation and disposal of 1-Hexanoylpiperazine waste streams.

Protocol 4.1: Disposal of Unused/Surplus Product

This applies to pure, expired, or off-spec 1-Hexanoylpiperazine.

  • Do Not Attempt Neutralization: Chemical treatment of this waste is not recommended in a standard laboratory setting and should be left to trained professionals at a licensed disposal facility.[6]

  • Solid Waste: If the material is a solid, ensure it remains in its original, properly labeled container.

  • Solution Waste: If the material is dissolved in a solvent, it must be collected in a waste container designated for that solvent type (e.g., "Non-Halogenated Organic Solvents").[11] The container label must list both the solvent and 1-Hexanoylpiperazine.

  • Final Step: Place the container in the designated SAA and ensure the lid is securely closed.[2]

Protocol 4.2: Disposal of Contaminated Solids

This includes items like gloves, weigh paper, pipette tips, and absorbent pads.

  • Segregation: Collect all grossly contaminated solid waste in a designated, compatible container (e.g., a clearly labeled, lined pail or a heavy-duty plastic bag inside a rigid container).

  • Labeling: The container must be labeled as "Solid Waste containing 1-Hexanoylpiperazine."

  • Closure: Keep the container closed when not actively adding waste.

  • Final Disposal: Once full, securely close and seal the container/bag and arrange for pickup through your institution's EHS department.

Protocol 4.3: Spill and Decontamination Procedures
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate and contact your institution's emergency response team.

  • Control Vapors/Dust: Ensure adequate ventilation, preferably within a chemical fume hood.[5]

  • Containment: For a small, manageable spill, use an appropriate spill kit with an absorbent compatible with amines. Do not use reactive materials.

  • Cleanup: Carefully sweep or wipe up the absorbed material, working from the outside in to minimize spreading. Avoid creating dust.[1]

  • Package Waste: Place all cleanup materials (absorbent, contaminated gloves, wipes) into a designated container for solid hazardous waste, as described in Protocol 4.2.

  • Decontaminate: Clean the spill surface with soap and water or an appropriate laboratory detergent. The cleaning materials must also be disposed of as hazardous waste.

Protocol 4.4: Managing Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until it is "RCRA empty."[10]

  • Definition: A container is considered "RCRA empty" when all possible contents have been removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.

  • Procedure:

    • Carefully empty all free-flowing product from the container into a reaction vessel or an appropriate waste container.

    • Deface or remove the original product label to prevent confusion.[10]

    • Dispose of the container as solid waste contaminated with 1-Hexanoylpiperazine (Protocol 4.2).

  • Triple Rinsing (Best Practice): For acutely hazardous wastes, triple rinsing is required. While 1-Hexanoylpiperazine is not P-listed (acutely hazardous), adopting this as a best practice enhances safety.[10][12]

    • Rinse the container three times with a suitable solvent (one that can dissolve the residue).

    • Crucially, the rinsate from each rinse is considered hazardous waste and must be collected in an appropriate liquid waste container. [12]

    • After triple rinsing, the defaced container can typically be disposed of as non-hazardous solid waste or recycled, pending institutional policy.[10]

Section 5: Final Disposal and Regulatory Compliance

All hazardous waste must be disposed of through your institution's designated program, which is typically managed by an Environmental Health & Safety (EHS) or similarly named department.[2][10]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public roads.[10]

  • Schedule Pickup: Utilize your institution's established procedure to request a waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup time.

  • Training: All personnel handling hazardous waste must receive appropriate training as required by OSHA's Hazard Communication Standard and HAZWOPER regulations where applicable.[13][14] This training ensures an understanding of the risks and the proper procedures for safe handling.[13]

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safe and sustainable research environment, ensuring that our work's impact is one of discovery, not contamination.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste. National Institutes of Health (NIH). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Procedures for Disposal of Hazardous Waste. The University of Texas at Austin. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Chemical Compatibility Chart. Sterlitech Corporation. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Disposal Standard Operating Procedures (SOP). U.S. Department of Veterans Affairs. [Link]

  • Chemical Compatibility Chart. Interstate Products, Inc. [Link]

  • EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Beveridge & Diamond PC. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Letter Regarding RCRA Empty Container Regulations for P-listed Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • RCRA Pharmaceutical Hazardous Wastes. West Virginia Department of Environmental Protection. [Link]

  • Chemical Compatibility Chart. United Filtration Systems. [Link]

  • Initial List of Hazardous Air Pollutants with Modifications. U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Researcher's Guide to the Safe Handling of 1-Hexanoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fast-paced world of pharmaceutical research and development, the safe and efficient handling of novel chemical compounds is paramount. 1-Hexanoylpiperazine, a piperazine derivative, presents a specific set of handling challenges that necessitate a clear and robust safety protocol. This guide moves beyond generic advice to provide an in-depth, actionable framework for researchers and laboratory personnel. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research by fostering a culture of safety and precision.

Understanding the Hazard Profile of 1-Hexanoylpiperazine

Before any handling protocol can be established, a thorough understanding of the compound's hazard profile is essential. 1-Hexanoylpiperazine is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

A comprehensive review of the Safety Data Sheet (SDS) is the foundational step before working with this or any chemical.[2] This document provides the most detailed information regarding potential hazards.

Hazard Identification Summary
Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute toxicity, oralCategory 4WarningH302: Harmful if swallowed
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AWarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3WarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to mitigate the risks associated with handling 1-Hexanoylpiperazine. The following PPE is mandatory and should be selected based on a thorough risk assessment of the specific procedures being undertaken.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side shields that conform to ANSI Z87.1 or EN 166 standards.

  • Recommended for Splash Hazard: A full-face shield worn over safety glasses is recommended when there is a significant risk of splashes, such as during transfers of solutions or vigorous mixing.[1][3]

Skin Protection

Gloves: The choice of glove material is critical for preventing skin contact. While no glove material offers indefinite protection, selecting the right material can significantly reduce the risk of exposure.[4]

  • Recommended Glove Materials: Nitrile or neoprene gloves are recommended for handling 1-Hexanoylpiperazine and other piperazine derivatives.[5][6] Nitrile gloves offer good resistance to a range of chemicals and are a suitable alternative for those with latex allergies.[6]

  • Inspection and Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, before use.[4] Employ the proper glove removal technique to avoid contaminating your skin.[1] Contaminated gloves should be disposed of as hazardous waste.[1]

  • Double Gloving: For procedures with a higher risk of exposure, such as when handling concentrated solutions, double gloving can provide an additional layer of protection.[7]

Protective Clothing: A chemically resistant lab coat or a full-body suit should be worn to protect against splashes and spills.[1] Work clothes should be laundered separately from personal clothing.[8]

Respiratory Protection

Given that 1-Hexanoylpiperazine can cause respiratory irritation, respiratory protection may be necessary depending on the handling conditions.

  • For Nuisance Exposures: In situations where dust or aerosols may be generated, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[1]

  • For Higher-Level Protection: For more significant potential exposures, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge may be required.[1]

  • Engineering Controls as Primary Mitigation: The primary method for controlling respiratory exposure should always be the use of engineering controls, such as a chemical fume hood.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan ensures that all personnel are aware of the correct procedures for handling 1-Hexanoylpiperazine, from receipt to disposal.

Pre-Handling Checklist
  • Review the SDS: Ensure all personnel involved have read and understood the Safety Data Sheet for 1-Hexanoylpiperazine.

  • Designate a Handling Area: All work with 1-Hexanoylpiperazine should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure.[9]

  • Assemble PPE: Confirm that all necessary and correctly sized PPE is available and in good condition.

  • Prepare Spill Kit: Ensure a spill kit with appropriate materials for a chemical of this nature is readily accessible.

Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review_SDS Review SDS and SOPs Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_and_Dispense Weigh and Dispense Prepare_Work_Area->Weigh_and_Dispense Proceed to handling Solution_Preparation Solution Preparation Weigh_and_Dispense->Solution_Preparation Reaction_Setup Reaction Setup / Use Solution_Preparation->Reaction_Setup Decontaminate_Glassware Decontaminate Glassware Reaction_Setup->Decontaminate_Glassware After experiment completion Dispose_Waste Dispose of Waste Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean and Decontaminate Work Area Dispose_Waste->Clean_Work_Area Doff_PPE Doff and Dispose of PPE Clean_Work_Area->Doff_PPE

Caption: Workflow for the safe handling of 1-Hexanoylpiperazine.

Spill Response Plan

In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and further contamination.

For Small Spills (manageable by laboratory personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if the substance is a powder.

  • Contain the Spill: For liquid spills, create a dike around the spill using absorbent materials.[3]

  • Absorb and Neutralize:

    • Liquid Spills: Cover the spill with an inert absorbent material, such as vermiculite or sand.[8]

    • Solid Spills: Carefully sweep up the solid material, avoiding the creation of dust.[1]

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including absorbents and PPE, must be placed in a sealed, labeled container for hazardous waste disposal.[8]

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Isolate: Close doors to the affected area to contain vapors.

  • Notify: Inform your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Disposal Plan: Ensuring a Safe Final Step

Proper disposal of 1-Hexanoylpiperazine and any contaminated materials is a critical final step in the handling process.

Waste Segregation and Collection
  • Solid Waste: Unused 1-Hexanoylpiperazine and any contaminated solids (e.g., absorbent materials, gloves) should be collected in a clearly labeled, sealed container.[10]

  • Liquid Waste: Solutions containing 1-Hexanoylpiperazine should be collected in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.[10]

  • Empty Containers: Empty containers that held 1-Hexanoylpiperazine should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11] After rinsing, the container can be disposed of as regular laboratory waste, with the label defaced.[9]

Disposal Procedure
  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name of the contents.[12]

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment.[2][10]

  • Professional Disposal: All waste containing 1-Hexanoylpiperazine must be disposed of through a licensed professional waste disposal service.[1] Contact your institution's EHS department to arrange for pickup.

By adhering to these detailed safety and handling protocols, researchers can confidently work with 1-Hexanoylpiperazine, ensuring their personal safety and the integrity of their scientific endeavors. A proactive approach to laboratory safety is not just a regulatory requirement; it is a cornerstone of scientific excellence.

References

  • CymitQuimica. (2025, December 25).
  • Apollo Scientific. (2023, May 30).
  • National Center for Biotechnology Information. (n.d.). 1-Hexanoylpiperazine. PubChem. Retrieved from [Link]

  • University of California, Riverside. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves.
  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Centers for Disease Control and Prevention. (1990). A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). NIOSH.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • University of Chicago. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • The University of British Columbia. (n.d.). Glove Selection Guide. Safety & Risk Services.
  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexanoylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Hexanoylpiperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.